Product packaging for Benzofuran-2-carbonyl chloride(Cat. No.:CAS No. 41717-28-6)

Benzofuran-2-carbonyl chloride

Cat. No.: B1581960
CAS No.: 41717-28-6
M. Wt: 180.59 g/mol
InChI Key: ZJDRDTZQVOCKPI-UHFFFAOYSA-N
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Description

Benzofuran-2-carbonyl chloride is a useful research compound. Its molecular formula is C9H5ClO2 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162303. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClO2 B1581960 Benzofuran-2-carbonyl chloride CAS No. 41717-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-carbonyl chloride
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InChI

InChI=1S/C9H5ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZJDRDTZQVOCKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60194515
Record name 2-Benzofurancarbonyl chloride
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Molecular Weight

180.59 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41717-28-6
Record name 2-Benzofurancarbonyl chloride
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Record name 41717-28-6
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Foundational & Exploratory

An In-Depth Technical Guide to Benzofuran-2-carbonyl chloride (CAS: 41717-28-6) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Benzofuran-2-carbonyl chloride is a pivotal reagent in organic synthesis, serving as a highly reactive building block for the introduction of the benzofuran-2-carbonyl moiety into a diverse range of molecular scaffolds. Its utility is most pronounced in the fields of medicinal chemistry, drug development, and materials science, where the benzofuran core is a common pharmacophore and functional motif. This guide provides a comprehensive technical overview of its chemical properties, reliable synthesis protocols, mechanistic insights into its reactivity, key applications, and critical safety procedures for its handling and storage.

Core Compound Identification and Physicochemical Properties

This compound, also known by synonyms such as 2-Benzofurancarbonyl chloride and Coumarilic acid chloride, is a bifunctional organic molecule featuring a benzofuran ring system and a reactive acyl chloride group.[1][2] This combination makes it an invaluable intermediate for synthetic chemists.[1] The compound typically appears as a white to light yellow crystalline solid.[2][3] It is soluble in common organic solvents but is insoluble in water, with which it can react.[1]

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 41717-28-6[1][3][4][5]
Molecular Formula C₉H₅ClO₂[1][3][5]
Molecular Weight 180.59 g/mol [3][5]
Appearance White to light yellow crystalline powder/solid[1][2][3]
Melting Point 53-57 °C[5]
Boiling Point 260.8 °C at 760 mmHg[3]
SMILES ClC(=O)c1cc2ccccc2o1[5]
InChI Key ZJDRDTZQVOCKPI-UHFFFAOYSA-N[3][5]

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, Benzofuran-2-carboxylic acid. While several chlorinating agents can be employed, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to its mild reaction conditions and the formation of exclusively gaseous byproducts, which simplifies purification.[4][6][7]

The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[8] This reagent is the active species that converts the carboxylic acid to the highly reactive acyl chloride, regenerating the DMF catalyst in the process.[8] The thermodynamic driving force for the reaction is strong, as the byproducts are the stable gases carbon dioxide (CO₂) and carbon monoxide (CO).[7]

G cluster_reactants Reactants cluster_process Process cluster_products Products RCOOH Benzofuran-2-carboxylic acid Reaction Reaction in Anhydrous Solvent (e.g., DCM) RCOOH->Reaction OxalylCl Oxalyl Chloride ((COCl)₂) OxalylCl->Reaction DMF DMF (cat.) DMF->Reaction Workup Rotary Evaporation Reaction->Workup Reaction Completion Gases Gaseous Byproducts (CO, CO₂, HCl) Reaction->Gases Evolved during reaction RCOCl This compound Workup->RCOCl Removes solvent & excess reagent G cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Handling Procedure cluster_disposal 3. Spill & Waste Disposal PPE_Nodes Safety Goggles Lab Coat Acid-Resistant Gloves FumeHood Work in Chemical Fume Hood PPE_Nodes->FumeHood InertAtmos Handle Under Inert Atmosphere Spill Neutralize Spill (e.g., NaHCO₃) FumeHood->Spill AvoidIncomp Avoid Water & Incompatibles Waste Dispose as Chlorinated Organic Waste

References

The Lynchpin of Benzofuran-Based Drug Discovery: A Technical Guide to Benzofuran-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the privileged heterocyclic scaffolds, the benzofuran moiety is a recurring motif in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical overview of a crucial reagent in this field: benzofuran-2-carbonyl chloride. Its high reactivity and versatility make it an indispensable tool for introducing the benzofuran core into a wide array of molecular architectures, paving the way for the discovery of new pharmaceutical agents.[3][4]

This document will delve into the essential physical and chemical properties of this compound, provide detailed protocols for its synthesis and handling, explore its reactivity with a focus on mechanistic principles, and showcase its application in the synthesis of medicinally relevant compounds.

Core Characteristics of this compound

This compound, also known by synonyms such as 2-benzofuroyl chloride and coumarilic acid chloride, is a crystalline solid at room temperature, typically appearing as a white to light yellow powder.[5][6] Its utility as a synthetic intermediate is underscored by its solubility in a range of common organic solvents.[3] However, it is crucial to note its insolubility and reactivity with water, a characteristic that dictates handling and reaction conditions.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. These parameters are essential for designing synthetic protocols, ensuring safe handling, and predicting its behavior in various chemical environments.

PropertyValueSource(s)
CAS Number 41717-28-6[3]
Molecular Formula C₉H₅ClO₂[3]
Molecular Weight 180.59 g/mol [7]
Appearance White to light yellow crystalline powder[5][6]
Melting Point 53-57 °C[8]
Boiling Point 260.8 °C at 760 mmHg[6]
Solubility Soluble in organic solvents, insoluble in water[3]

Synthesis and Handling: A Practical Approach

The synthesis of this compound is most commonly achieved through the reaction of its parent carboxylic acid, benzofuran-2-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their efficacy and the volatile nature of their byproducts.[2][9][10]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol outlines a standard laboratory procedure for the preparation of this compound. The causality behind the chosen conditions lies in the need to drive the reaction to completion while minimizing side reactions and facilitating purification.

Diagrammatic Workflow of Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product BCA Benzofuran-2-carboxylic acid ReactionVessel Reaction under Reflux (e.g., 2-4 hours) BCA->ReactionVessel SOCl2 Thionyl Chloride (excess) SOCl2->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Evaporation Removal of excess SOCl₂ and solvent in vacuo ReactionVessel->Evaporation Purification Distillation or Recrystallization Evaporation->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzofuran-2-carboxylic acid in an anhydrous solvent such as toluene or dichloromethane. The use of an anhydrous solvent is critical to prevent the hydrolysis of the product.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure. This step should be performed in a well-ventilated fume hood.

  • Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the facile formation of a variety of derivatives, including esters, amides, and ketones.[3]

Nucleophilic Acyl Substitution: The Core Reaction

The primary reaction pathway for this compound is nucleophilic acyl substitution. The mechanism proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Generalized Reaction Scheme

NucleophilicAcylSubstitution Reactant This compound Product Benzofuran-2-carboxamide/ester Reactant->Product + Nu-H Nucleophile Nucleophile (Nu-H) Byproduct HCl Product->Byproduct Elimination

Caption: General scheme of nucleophilic acyl substitution with this compound.

The choice of nucleophile dictates the final product. For instance, reaction with an alcohol in the presence of a base will yield the corresponding ester, while reaction with a primary or secondary amine will produce the respective amide. These amide and ester derivatives of benzofuran-2-carboxylic acid have been investigated for their cytotoxic activities against human cancer cell lines.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran ring system. The chemical shifts will be in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, which is expected to be significantly downfield (in the range of 160-180 ppm) due to the electron-withdrawing effect of the oxygen and chlorine atoms.[11] The other aromatic carbons of the benzofuran moiety will appear in the typical aromatic region (δ 110-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acid chloride. This peak is typically observed at a higher frequency than that of a corresponding ketone or carboxylic acid, generally in the range of 1750-1815 cm⁻¹.[12][13]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the chlorine atom and the carbonyl group, leading to characteristic fragment ions. Studies on similar 2-aroylbenzofuran derivatives have shown that the fragmentation often proceeds through the formation of stable acylium ions.[14]

Applications in Drug Discovery and Development

The benzofuran scaffold is a key component in numerous clinically used drugs and biologically active molecules.[2][15] this compound serves as a pivotal intermediate in the synthesis of many of these compounds.

Synthesis of Amiodarone and Dronedarone Analogues

Amiodarone and Dronedarone are antiarrhythmic agents that feature a benzofuran core.[4] The synthesis of these and related compounds often involves the introduction of a side chain at the 2-position of the benzofuran ring, a transformation that can be efficiently achieved using this compound or its derivatives. For instance, Friedel-Crafts acylation reactions utilizing this compound can be employed to attach the benzofuran moiety to other aromatic systems, a key step in the synthesis of these complex molecules.[10]

A Versatile Precursor for Bioactive Molecules

Beyond antiarrhythmic drugs, benzofuran derivatives synthesized from this compound have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] The ability to readily form amide and ester linkages allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Conclusion

This compound is a cornerstone reagent for the synthesis of a diverse array of benzofuran-containing molecules. Its well-defined physical properties, predictable reactivity, and established synthetic utility make it an invaluable tool for researchers in the pharmaceutical and life sciences. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is essential for harnessing its full potential in the development of next-generation therapeutics.

References

The Cornerstone of Benzofuran-Based Drug Discovery: A Technical Guide to Benzofuran-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives are ubiquitous in nature and form the structural core of numerous pharmaceuticals and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. At the heart of synthesizing a vast library of these valuable derivatives lies a key intermediate: Benzofuran-2-carbonyl chloride. This highly reactive molecule serves as a versatile building block, enabling the facile introduction of the benzofuran-2-carboxamide moiety into diverse molecular architectures. This guide provides an in-depth examination of the molecular structure, properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for its use in contemporary drug discovery.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to light yellow powder.[1][2] Its molecular structure consists of a planar benzofuran ring system with a carbonyl chloride group attached at the 2-position. The high reactivity of this compound is primarily attributed to the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles.

Structural and Chemical Data
PropertyValueSource(s)
Molecular Formula C₉H₅ClO₂[1][3]
Molecular Weight 180.59 g/mol [1]
CAS Number 41717-28-6[1][3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 53-57 °C[2]
Boiling Point 260.8 °C at 760 mmHg[1]
Solubility Soluble in organic solvents, insoluble in water[3]
Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the benzofuran ring. A distinct downfield shift for the proton at the 3-position of the furan ring is anticipated due to the electron-withdrawing effect of the adjacent carbonyl group.

  • ¹³C NMR: The spectrum will feature a characteristic signal for the carbonyl carbon at a significantly downfield chemical shift (typically in the range of 160-170 ppm). Other signals will correspond to the carbons of the benzofuran ring system.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretching vibration of an acid chloride is expected in the region of 1750-1815 cm⁻¹. Additional bands corresponding to the aromatic C-H and C=C stretching vibrations of the benzofuran ring will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 180.59 g/mol ). The isotopic pattern of the molecular ion, with a prominent M+2 peak at about one-third the intensity of the M⁺ peak, will be indicative of the presence of a chlorine atom.

Part 2: Synthesis and Reactivity

The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of a wide array of benzofuran derivatives, particularly amides, esters, and ketones.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of benzofuran-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification of the final product.

Causality of Experimental Choices:

  • Thionyl Chloride as Reagent: Thionyl chloride is a highly effective chlorinating agent for carboxylic acids. The reaction proceeds through the formation of a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

  • Reflux Conditions: Heating the reaction mixture to reflux ensures that the reaction proceeds at a reasonable rate to completion.

  • Removal of Excess Thionyl Chloride: Excess thionyl chloride is a volatile liquid and can be easily removed under reduced pressure. This is a crucial step to ensure the purity of the resulting acid chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add benzofuran-2-carboxylic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (approximately 2.0-3.0 eq). The reaction can be performed neat or in an anhydrous solvent like toluene.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive and toxic fumes.

  • The resulting crude this compound can be used directly for subsequent reactions or purified further by distillation under reduced pressure or recrystallization.

Reactivity and Application in Amide Synthesis

The carbonyl chloride group of this compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. The reaction with primary and secondary amines to form benzofuran-2-carboxamides is a particularly valuable transformation in drug discovery, as the amide bond is a key structural feature in many biologically active molecules.[5]

Mechanism of Amide Formation: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis of N-Phenylbenzofuran-2-carboxamide

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • In a separate flask, prepare a solution of aniline (1.0-1.1 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM.

  • Add the aniline/triethylamine solution dropwise to the cooled solution of this compound with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude N-phenylbenzofuran-2-carboxamide can be purified by recrystallization or column chromatography on silica gel.

Part 3: Visualization of Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Amide Formation B2CA Benzofuran-2-carboxylic Acid B2CC This compound B2CA->B2CC  Reflux SOCl2 Thionyl Chloride (SOCl₂) B2CC_reac This compound B2CC->B2CC_reac Purification & Use Amide N-Phenylbenzofuran-2-carboxamide B2CC_reac->Amide  Et₃N, DCM, 0°C to RT Aniline Aniline

References

Benzofuran-2-carbonyl chloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Benzofuran-2-carbonyl Chloride

Introduction

This compound (CAS No. 41717-28-6) is a pivotal reagent in modern organic synthesis, serving as a versatile building block for a wide array of complex molecules. Its unique structure, featuring a benzofuran core coupled with a highly reactive acyl chloride moiety, makes it indispensable for the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] The efficiency, yield, and success of synthetic routes employing this intermediate are fundamentally dependent on its behavior in solution. A thorough understanding of its solubility is not merely a matter of convenience; it is a critical parameter that dictates solvent selection, reaction kinetics, purification strategies, and overall process viability.

This technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond simple qualitative statements, we delve into the physicochemical principles governing its solubility, present available data, and offer a robust, field-proven protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key synthetic intermediate.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its intrinsic molecular properties. For this compound, the key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 41717-28-6[1][2][3]
Molecular Formula C₉H₅ClO₂[1][2][3]
Molecular Weight 180.59 g/mol [3][4]
Appearance White to light yellow crystalline solid/powder[3]
Melting Point 53-57 °C[3][4]
Boiling Point 260.8 °C at 760 mmHg[3]
Density 1.36 g/cm³[3]

The molecule's structure combines a moderately polar benzofuran ring system with a highly polar and reactive acyl chloride group.[2] This dual nature suggests that its solubility will be highest in organic solvents that can effectively solvate both the aromatic and the acyl portions of the molecule. Crucially, the acyl chloride functional group is highly susceptible to nucleophilic attack, especially by protic species like water, alcohols, and primary/secondary amines.[5] This reactivity means that for protic solvents, the compound does not truly "dissolve" but rather reacts, precluding their use as solvents for most applications.

cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_environment Environmental Factors Solute Molecular Structure (Aromatic + Acyl Halide) Solubility Resulting Solubility Solute->Solubility Polarity Moderate Polarity Polarity->Solubility Reactivity High Reactivity (Moisture Sensitive) Reactivity->Solubility Limits choices SolventPolarity Solvent Polarity (Like Dissolves Like) SolventPolarity->Solubility SolventType Aprotic vs. Protic SolventType->Solubility Temperature Temperature Temperature->Solubility Atmosphere Inert Atmosphere (e.g., N2, Ar) Atmosphere->Solubility

Caption: Key factors influencing the solubility of this compound.

Solubility Profile: A Practical Summary

Direct quantitative solubility data for this compound is not widely published in peer-reviewed literature. The available information is primarily qualitative, derived from supplier safety data sheets and established chemical principles of acyl halides.[5]

SolventSolvent TypeExpected SolubilityRationale & Commentary
Water ProticInsoluble (Reacts) Insoluble and reacts, often violently, via hydrolysis to form benzofuran-2-carboxylic acid and HCl.[1][6] Cannot be used as a solvent.
Alcohols (Methanol, Ethanol) ProticReacts Rapidly reacts via alcoholysis to form the corresponding ester. Not suitable as a solvent.[5]
Chloroform (CHCl₃) Polar AproticSlightly Soluble Supplier data indicates slight solubility, which can be enhanced with sonication.[4][7] A common solvent for reactions involving acyl chlorides.
Acetonitrile (ACN) Polar AproticSlightly Soluble Similar to chloroform, it is a suitable polar aprotic solvent.[4][7]
Dichloromethane (DCM) Polar AproticSoluble Expected to be a good solvent due to its polarity and ability to dissolve many organic reagents without reacting. Often a preferred solvent for acylation reactions.
Tetrahydrofuran (THF) Polar Aprotic (Ether)Soluble Generally a good solvent for a wide range of organic compounds. Care must be taken to use anhydrous THF, as residual water will react.
Toluene NonpolarSlightly to Sparingly Soluble As a nonpolar solvent, it is less effective at solvating the polar acyl chloride group. Solubility is likely limited but may be sufficient for some slurry-based reactions.
Hexanes / Heptane NonpolarSparingly Soluble / Insoluble Poor solvents for this compound. Can be used as anti-solvents for precipitation or recrystallization.

Expert Insight: The term "soluble in organic solvents" is a common but imprecise descriptor.[1][5] For this compound, the most effective solvents are anhydrous polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). The slight solubility in acetonitrile and chloroform suggests that while they can be used, achieving higher concentrations may require heating or result in a slurry.[4][7]

Experimental Protocol for Solubility Determination

To generate precise, application-specific solubility data, direct empirical measurement is essential. The following protocol describes a robust isothermal equilibrium method, designed to yield reliable data while accounting for the compound's reactivity.

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. The requirement for an inert atmosphere and anhydrous solvents directly addresses the known reactivity of the acyl chloride group.[4] The inclusion of an equilibrium period ensures that the measurement reflects true thermodynamic solubility, not just a kinetically trapped supersaturated state.

Objective

To determine the saturation solubility of this compound in a chosen anhydrous organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment
  • This compound (purity ≥ 97%)

  • Anhydrous solvent of choice (e.g., DCM, THF)

  • Glass vials with PTFE-lined screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringes and 0.22 µm PTFE syringe filters

  • Analytical balance (± 0.1 mg)

  • Inert gas supply (Nitrogen or Argon) with manifold

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Rationale: this compound is moisture-sensitive.[4] Excluding atmospheric moisture is critical to prevent hydrolysis, which would consume the solute and yield inaccurate results.

    • Procedure: Place several clean, dry vials in a desiccator under vacuum and backfill with inert gas. Transfer the vials to a glove box or use a Schlenk line for all subsequent manipulations.

  • Sample Preparation:

    • Rationale: A gravimetric approach ensures precise quantification of both solute and solvent.

    • Procedure: To each vial, add a pre-weighed amount of solvent (e.g., 2.00 mL, mass calculated from density). Then, add an excess amount of this compound to ensure that a saturated solution is formed and solid remains. Cap the vials tightly.

  • Equilibration:

    • Rationale: Solubility is an equilibrium property. The system must be given sufficient time at a constant temperature for the rates of dissolution and precipitation to become equal.

    • Procedure: Place the vials in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Stir the slurries vigorously for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Extraction and Filtration:

    • Rationale: It is crucial to separate the saturated supernatant from the excess solid without altering the temperature or composition. Filtration removes undissolved particles that would inflate the measured concentration.

    • Procedure: After the equilibration period, stop stirring and allow the excess solid to settle for 1-2 hours inside the temperature bath. Carefully draw a known volume of the clear supernatant into a syringe pre-warmed to the experimental temperature and fitted with a 0.22 µm PTFE filter. Immediately dispense the filtered solution into a pre-weighed volumetric flask.

  • Gravimetric and Chromatographic Analysis:

    • Rationale: HPLC provides a highly sensitive and specific method for quantifying the concentration of the solute in the saturated solution.

    • Procedure:

      • Determine the mass of the collected supernatant.

      • Dilute the sample accurately with the mobile phase to a concentration within the calibrated range of the HPLC method.

      • Analyze the diluted sample by HPLC to determine the precise concentration (e.g., in mg/mL).

  • Calculation:

    • Rationale: Convert the measured concentration into standard solubility units.

    • Procedure:

      • Solubility (mg/mL) = (Concentration from HPLC) × (Dilution Factor)

      • Solubility (g/100g solvent) = [Mass of Solute / Mass of Solvent] × 100

A 1. Preparation (Inert Atmosphere) B 2. Add Excess Solute to Known Mass of Solvent A->B Anhydrous Solvent C 3. Equilibrate (Constant Temp, 24h Stirring) B->C Create Slurry D 4. Settle & Filter (Isothermal, 0.22µm PTFE) C->D Saturated Supernatant E 5. Dilute & Analyze (HPLC Quantification) D->E Clear Filtrate F 6. Calculate Solubility E->F Concentration Data

References

Introduction: The Synthetic Utility and Inherent Risks of Benzofuran-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Benzofuran-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable reagent in organic synthesis, widely utilized by researchers in pharmaceutical and agrochemical development.[1] Its utility stems from the reactive acyl chloride group attached to a benzofuran core, a privileged scaffold in medicinal chemistry.[2] This structure allows for the straightforward introduction of the benzofuran-2-carbonyl moiety into various molecules through reactions with nucleophiles, forming esters, amides, and other derivatives.[1][2] However, the very reactivity that makes it a powerful synthetic tool also imbues it with significant hazards. As an acyl chloride, it is inherently corrosive and moisture-sensitive, demanding rigorous safety protocols and handling procedures to mitigate risks of chemical burns, respiratory tract damage, and violent reactions.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established chemical safety principles. It is designed to equip laboratory personnel with the knowledge to work with this compound safely, moving beyond mere procedural steps to explain the causality behind each critical precaution.

Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are its corrosivity, reactivity with water, and potential for causing severe irritation upon contact.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under laboratory conditions.

PropertyValueSource(s)
CAS Number 41717-28-6[3]
Molecular Formula C₉H₅ClO₂[1]
Molecular Weight 180.59 g/mol [4]
Appearance White to light yellow or brown crystalline solid/powder[1][2][3]
Melting Point 53-57 °C[4]
Boiling Point 260.8 °C at 760 mmHg[3]
Reactivity Moisture-sensitive; reacts with water[5]
GHS Hazard Profile

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H314 - Causes severe skin burns and eye damage: This is the primary hazard. As an acyl chloride, it readily hydrolyzes upon contact with moisture (e.g., on skin or in eyes) to form benzofuran-2-carboxylic acid and hydrochloric acid (HCl), causing immediate and severe chemical burns.[5]

  • H319 - Causes serious eye irritation: Even minor exposure to the eyes can lead to significant irritation and potential long-term damage.[4]

  • May be harmful if swallowed, inhaled, or absorbed through the skin. [1]

The corresponding GHS pictogram is the GHS07 (Exclamation Mark) for irritation, though the corrosive nature implies a GHS05 (Corrosion) pictogram is also highly relevant.[4]

Key Incompatibilities

To prevent dangerous reactions, this compound must be stored and handled away from incompatible materials. The principal incompatibility is with water and protic solvents (e.g., alcohols) , which will lead to a vigorous, exothermic reaction generating corrosive hydrogen chloride gas.[5][6]

Other major incompatibilities include:

  • Strong Oxidizing Agents [5][7]

  • Strong Bases (e.g., Amines, Hydroxides) [6]

  • Metals [6]

Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety, known as the hierarchy of controls, is essential. This framework prioritizes the most effective measures first.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative) Engineering Engineering Controls (Isolate people from hazard) Substitution->Engineering Most Effective Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with gear) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical risk.
Engineering Controls

These are the first and most effective line of defense as they physically separate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[6][8] This contains vapors and dust, preventing inhalation.

  • Inert Atmosphere: For reactions and storage, using an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation of the compound by atmospheric moisture.[5][6]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[9][10] Their location should be known to all personnel working in the area.

Administrative Controls

These are work practices and procedures that reduce the likelihood of exposure.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available and understood by all users.

  • Restricted Access: Work with this compound should be restricted to designated areas within the laboratory.

  • Training: All personnel must be trained on the specific hazards, handling procedures, and emergency responses related to this chemical.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shieldProtects against splashes and dust. A face shield is crucial when handling larger quantities.[6][11]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Check manufacturer's glove compatibility charts.[11][12]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.[12]
Respiratory Not typically required if used in a fume hood. For spills or emergencies, a NIOSH-approved respirator with an appropriate cartridge for acid gases is necessary.[6][7]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is non-negotiable.

Storage
  • Container: Store in the original, tightly sealed container.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen).[5] Many suppliers package it under inert gas.

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[1][5] A freezer at -20°C is recommended for long-term stability.[13]

  • Segregation: Store away from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[5][6]

Step-by-Step Weighing and Dispensing Protocol

This workflow minimizes exposure and prevents contamination.

Dispensing_Workflow cluster_1 Workflow: Safe Dispensing of this compound Start Start: Don Full PPE Prep Prepare Fume Hood: - Verify airflow - Set up balance & tools - Purge reaction vessel with N2/Ar Start->Prep 1. Setup Transfer Transfer Reagent: - Move stock bottle into hood - Allow to reach room temp Prep->Transfer 2. Introduce Weigh Weigh Solid: - Quickly weigh into vessel - Minimize air exposure Transfer->Weigh 3. Dispense Seal Seal & Purge: - Tightly cap stock bottle - Reseal reaction vessel - Purge headspace with N2/Ar Weigh->Seal 4. Secure Clean Decontaminate: - Clean spatula/surfaces - Dispose of waste Seal->Clean 5. Cleanup End End: Return stock to storage Clean->End 6. Conclude

Caption: Step-by-step protocol for safely dispensing the reagent.
  • Preparation: Before retrieving the chemical, ensure full PPE is worn and the chemical fume hood is operational. Prepare all necessary equipment (spatulas, weigh boats, reaction vessel) inside the hood.

  • Equilibration: Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle.

  • Dispensing: Conduct the transfer quickly but carefully. Use a clean, dry spatula. Weigh the solid directly into the reaction vessel under a positive pressure of inert gas if possible.

  • Sealing: Immediately and tightly cap the stock bottle. Parafilm or vinyl tape can be used to further seal the cap for storage.

  • Cleanup: Decontaminate any surfaces or equipment that may have come into contact with the chemical.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

Exposure Response
Exposure RouteImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12]Seek immediate medical attention.[5][11]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[1][14]Seek immediate medical attention.[11][15]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen.Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][14]Seek immediate medical attention.[5]
Spill Management

A spill of this compound is a serious incident that requires a calm and systematic response.

Spill_Response_Plan cluster_2 Decision Tree: Spill Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Location Alert->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill (outside hood) Assess->LargeSpill Large or Uncontained Contain Contain with Absorbent (Vermiculite, sand - NOT paper) SmallSpill->Contain CallEHS Call Emergency Services / EHS Isolate the area LargeSpill->CallEHS Neutralize Neutralize Cautiously (Sodium bicarbonate) Contain->Neutralize Collect Collect Residue into Hazardous Waste Container Neutralize->Collect Decon Decontaminate Area Collect->Decon

References

An In-depth Technical Guide to the Electrophilic Substitution of Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran is a vital heterocyclic compound, with its fused benzene and furan ring system forming the core of numerous natural products and pharmacologically active molecules.[1][2][3][4] Its derivatives have garnered significant attention in the pharmaceutical and pesticide industries due to their promising antibacterial, antimicrobial, antitumor, and antidiabetic activities.[5] A fundamental understanding of the electrophilic substitution reactions of benzofuran is therefore crucial for the synthesis and functionalization of this important scaffold, enabling the development of novel therapeutic agents and materials.[6] This guide provides a comprehensive overview of the core principles governing the electrophilic substitution of benzofuran, including its reactivity, regioselectivity, and key synthetic transformations.

Electronic Structure and Reactivity

The reactivity of benzofuran in electrophilic aromatic substitution (EAS) is dictated by the electron-donating nature of the oxygen heteroatom. The lone pair of electrons on the oxygen atom participates in the π-electron system of the molecule, increasing the electron density of the furan ring and making it more susceptible to attack by electrophiles compared to benzene.

The general order of reactivity for five-membered heterocyclic compounds in EAS is Pyrrole > Furan > Thiophene > Benzene.[7][8][9] The greater reactivity of these heterocycles compared to benzene stems from the ability of the heteroatom to stabilize the positive charge in the reaction intermediate (the σ-complex or arenium ion) through resonance.[7]

While benzofuran is more reactive than benzene, the fusion of the benzene ring to the furan ring reduces the overall reactivity compared to furan itself. This is because the benzene ring withdraws some electron density from the furan ring.

Regioselectivity: C2 versus C3 Attack

Electrophilic substitution on the benzofuran ring predominantly occurs on the furan moiety rather than the benzene ring. Within the furan ring, there are two possible sites for electrophilic attack: the C2 and C3 positions. The regioselectivity of the reaction is a nuanced outcome of the relative stabilities of the cationic intermediates formed upon attack at each position.

  • Attack at the C2 position: The positive charge in the resulting σ-complex can be effectively delocalized onto the benzene ring, creating a stable benzylic-type carbocation.[10][11]

  • Attack at the C3 position: The positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom.[10][11]

The preferred position of attack often depends on the specific electrophile and the reaction conditions. However, a general trend is observed where many electrophilic substitutions, such as nitration and formylation, preferentially occur at the C2 position.[10] This preference is attributed to the significant stabilization provided by the benzene ring to the intermediate formed during C2 attack.[10][11] In contrast, for indole, the isoelectronic analogue of benzofuran, electrophilic attack preferentially occurs at the C3 position due to the greater ability of the less electronegative nitrogen atom to stabilize the adjacent positive charge.[10][11]

Key Electrophilic Substitution Reactions

A variety of electrophiles can be introduced onto the benzofuran ring, leading to a diverse array of functionalized derivatives.

Halogenation

Halogenated benzofurans are important intermediates in organic synthesis, particularly for transition-metal-catalyzed cross-coupling reactions.[12]

Reaction Conditions: The bromination of benzofuran and its derivatives can be investigated using reagents like bromine in carbon disulfide at low temperatures.[13] The reaction often proceeds through the formation of an adduct between the halogen and the benzofuran.[13]

Mechanism: The reaction mechanism involves the initial formation of a halogen-benzofuran adduct, which then decomposes to yield the ring-halogenated product.[13]

Nitration

Nitration introduces a nitro group onto the benzofuran ring, a versatile functional group that can be further transformed into other functionalities.

Reaction Conditions: Due to the sensitivity of the furan ring to strong acids, mild nitrating agents are typically employed. A common reagent is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, often at low temperatures.[7]

Outcome: Nitration of benzofuran generally yields 2-nitrobenzofuran.[14]

Sulfonation

Sulfonation introduces a sulfonic acid group onto the benzofuran ring.

Reaction Conditions: Treatment of benzofuran with sulfuric acid leads to sulfonation.[14]

Outcome: The reaction typically yields benzofuran-2-sulfonic acid.[14] Benzofuran-2-sulfonyl chloride is also a commercially available reagent.[15] Sulfonated benzofuran derivatives have been explored as potent inhibitors of carbonic anhydrases.[16]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the benzofuran nucleus, providing access to ketone derivatives that are valuable synthetic intermediates.[17]

Reaction Conditions: The reaction is typically carried out using an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[17]

Regioselectivity: Friedel-Crafts acylation of benzofuran can lead to a mixture of 2- and 3-acylbenzofurans, and achieving high regioselectivity can be challenging.[5] The regioselectivity can be influenced by the specific reagents and reaction conditions. For instance, the acylation of 2-phenylbenzofurans can result in mixtures of 3-, 4-, and 6-aroylbenzofurans.[18]

Experimental Protocol: Synthesis of 2-Acetylbenzofuran [17]

  • Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane. The suspension is cooled to 0 °C.

  • Acylium Ion Formation: A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the stirred aluminum chloride suspension at 0 °C. The mixture is stirred for an additional 15-30 minutes.

  • Addition of Benzofuran: A solution of benzofuran in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is quenched by the slow addition of crushed ice, followed by 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield 2-acetylbenzofuran.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[19][20][21]

Reaction Conditions: The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[21][22]

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[22]

  • Electrophilic Attack: The electron-rich benzofuran ring attacks the Vilsmeier reagent.[22]

  • Intermediate Formation: An iminium intermediate is formed after the loss of a chloride ion.[22]

  • Hydrolysis: Subsequent hydrolysis of the iminium intermediate yields the corresponding aldehyde.[22]

Outcome: Formylation of benzofuran typically occurs at the C2 position.

Visualization of Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general mechanism for the electrophilic substitution of benzofuran, highlighting the formation of the crucial σ-complex intermediate.

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Benzofuran Benzofuran Sigma_Complex σ-Complex (Arenium Ion) Benzofuran->Sigma_Complex Attack on E+ Electrophile Electrophile (E+) Substituted_Benzofuran Substituted Benzofuran Sigma_Complex->Substituted_Benzofuran Deprotonation Proton Proton (H+) Sigma_Complex->Proton

Caption: General mechanism of electrophilic aromatic substitution on benzofuran.

Regioselectivity: Intermediates for C2 and C3 Attack

This diagram visualizes the resonance structures of the intermediates formed during electrophilic attack at the C2 and C3 positions of benzofuran, providing a basis for understanding the observed regioselectivity.

G cluster_C2 Attack at C2 cluster_C3 Attack at C3 C2_Attack Electrophile attacks C2 C2_Intermediate σ-Complex at C2 (Benzylic Stabilization) C2_Attack->C2_Intermediate C2_Product 2-Substituted Benzofuran C2_Intermediate->C2_Product Loss of H+ C3_Attack Electrophile attacks C3 C3_Intermediate σ-Complex at C3 (Stabilization by Oxygen) C3_Attack->C3_Intermediate C3_Product 3-Substituted Benzofuran C3_Intermediate->C3_Product Loss of H+ Benzofuran Benzofuran Benzofuran->C2_Attack Benzofuran->C3_Attack

Caption: Intermediates for electrophilic attack at C2 and C3 of benzofuran.

Workflow for Friedel-Crafts Acylation

The following workflow diagram outlines the key steps involved in a typical Friedel-Crafts acylation of benzofuran.

G start Start setup Reaction Setup (AlCl3, Solvent, 0 °C) start->setup end End acylium Acylium Ion Formation (Add Acyl Chloride) setup->acylium addition Addition of Benzofuran acylium->addition reaction Reaction Monitoring (TLC) addition->reaction quench Quenching (Ice, HCl) reaction->quench workup Work-up (Extraction, Washes) quench->workup purify Purification (Chromatography/Recrystallization) workup->purify product Isolated Product purify->product product->end

Caption: Experimental workflow for the Friedel-Crafts acylation of benzofuran.

Summary of Reaction Conditions

The following table summarizes typical conditions for various electrophilic substitution reactions of benzofuran.

ReactionElectrophile SourceCatalyst/ConditionsTypical Product(s)
Halogenation Br₂ in CS₂Low temperature2-Bromo and/or 3-Bromobenzofuran
Nitration HNO₃ / Acetic AnhydrideLow temperature2-Nitrobenzofuran
Sulfonation H₂SO₄-Benzofuran-2-sulfonic acid
Friedel-Crafts Acylation Acyl chloride / AnhydrideLewis Acid (e.g., AlCl₃)2-Acyl and/or 3-Acylbenzofuran
Vilsmeier-Haack Formylation DMF / POCl₃-2-Formylbenzofuran

Conclusion

The electrophilic substitution of benzofuran is a cornerstone of its synthetic chemistry, providing a versatile toolkit for the introduction of a wide range of functional groups. The interplay of electronic effects governs the reactivity and regioselectivity of these transformations, with a general preference for substitution at the C2 position of the furan ring. A thorough understanding of the underlying mechanisms and reaction conditions is paramount for researchers and drug development professionals seeking to harness the synthetic potential of the benzofuran scaffold in the creation of novel and impactful molecules.

References

The Architect's Guide to Benzofuran Synthesis: A Starting Material-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Benzofuran Scaffold

The benzofuran nucleus, a deceptively simple fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives exhibit a vast spectrum of biological activities, including anti-tumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Clinically approved drugs such as the antiarrhythmic agent dronedarone and the gout treatment benzbromarone underscore the therapeutic importance of this heterocyclic system.[3] This guide provides a deep dive into the synthetic architecture of benzofurans, structured not by named reactions, but by the fundamental building blocks—the starting materials—from which these vital compounds are constructed. This approach is designed to offer researchers a strategic, causality-driven perspective on synthetic design, enabling them to select the most logical and efficient pathway based on precursor availability and desired substitution patterns.

Section 1: The Phenolic Core - Versatile Precursors for Benzofuran Assembly

Phenols are among the most abundant and cost-effective aromatic starting materials, making them a cornerstone of benzofuran synthesis. Methodologies leveraging phenols typically involve two key strategic steps: installation of a side chain at the ortho position to the hydroxyl group, followed by an intramolecular cyclization.

O-Alkylation and Subsequent Cyclization: A Classic Strategy

A foundational approach involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization to forge the furan ring.[4] This two-step process offers a high degree of control and predictability.

Causality in Experimental Design: The choice of base and solvent in the initial O-alkylation step is critical. A weak base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without promoting self-condensation of the α-haloketone. The subsequent cyclization is typically acid-catalyzed, often using strong acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), which facilitate an intramolecular Friedel-Crafts-type reaction or dehydration.[5]

Workflow: Synthesis from Phenols and α-Haloketones

G phenol Phenol alkylation O-Alkylation (Base, Solvent) phenol->alkylation haloketone α-Haloketone haloketone->alkylation intermediate Phenoxy Ketone Intermediate alkylation->intermediate Formation of C-O bond cyclization Intramolecular Cyclization (Acid Catalyst) intermediate->cyclization benzofuran Substituted Benzofuran cyclization->benzofuran Furan ring formation G coumarin 3-Halocoumarin ring_opening Lactone Ring Opening coumarin->ring_opening hydroxide OH⁻ hydroxide->ring_opening intermediate Carboxylate-Phenoxide Intermediate ring_opening->intermediate Hydrolysis cyclization Intramolecular Nucleophilic Substitution intermediate->cyclization 5-exo-trig benzofuran_acid Benzofuran-2-carboxylic acid cyclization->benzofuran_acid Halide displacement

References

The Enduring Scaffold: A Technical Guide to the History and Discovery of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuran scaffold, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its derivatives are ubiquitous in nature and have demonstrated a vast spectrum of biological activities, leading to their development as crucial therapeutic agents.[2][3][4][5] This guide provides an in-depth exploration of the history of benzofuran, from its initial discovery to the evolution of its synthesis. We will delve into the causal relationships behind key experimental choices in synthetic strategies, examine the discovery of pivotal benzofuran-containing natural products, and trace the development of landmark drugs. This document is designed to serve as a comprehensive resource, offering both historical context and practical insights for professionals engaged in the ongoing discovery and application of these remarkable compounds.

A Serendipitous Beginning: The Historical Unveiling of the Benzofuran Core

The journey of benzofuran is intrinsically linked to the study of coumarins, a class of natural products known for their characteristic sweet scent, reminiscent of new-mown hay.[6]

From Tonka Beans to a New Substance: The Discovery of Coumarin

The story begins in 1820 when coumarin was first isolated from tonka beans.[7][8] Initially, it was mistaken for benzoic acid, but French chemist Nicolas Jean-Baptiste Gaston Guibourt later identified it as a distinct compound, naming it coumarine.[7] The name itself is derived from "coumarou," the French term for the tonka bean.[7] While coumarin itself is not an anticoagulant, the discovery of its derivative, dicoumarol, from spoiled sweet clover hay led to the development of the widely used anticoagulant drug warfarin, highlighting the therapeutic potential hidden within this class of molecules.[8][9]

A Foundational Transformation: Perkin's Rearrangement

The pivotal moment in benzofuran chemistry arrived in 1870 with the work of English chemist William Henry Perkin.[10] While investigating coumarins, Perkin discovered that 3-halocoumarins could be converted into benzofuran-2-carboxylic acids through a ring contraction reaction in the presence of a base.[10][11] This reaction, now famously known as the Perkin Rearrangement , was the first reported synthesis of the benzofuran scaffold and laid the groundwork for future explorations into this new class of heterocyclic compounds.[10][11][12]

The causality behind this discovery lies in the reactivity of the coumarin lactone ring. The hydroxide base catalyzes the opening of the lactone, and the resulting phenoxide anion then attacks the vinyl halide, leading to the formation of the more stable five-membered furan ring.[11]

The Art of the Build: Evolution of Benzofuran Synthesis

The initial discovery by Perkin opened the floodgates for chemists to devise new and more efficient methods for constructing the benzofuran nucleus. The drive for these innovations has always been rooted in the need for higher yields, greater substrate scope, and the ability to introduce specific functional groups to modulate biological activity.

Classical Methodologies

Beyond the Perkin Rearrangement, other classical methods were developed. A common early approach involved the reaction of salicylaldehyde with α-haloketones or ethyl chloroacetate.[13] These methods, while foundational, often required harsh conditions and were limited in the diversity of substituents that could be introduced.

The Dawn of Catalysis: Modern Synthetic Strategies

The advent of transition metal catalysis revolutionized benzofuran synthesis, offering milder reaction conditions and unprecedented control over the final product.

Palladium and copper catalysts have become indispensable tools. A prominent example is the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization.[13][14] This method is highly versatile, allowing for the synthesis of a wide range of 2-substituted benzofurans.[12] The choice of a palladium catalyst is driven by its efficiency in C-C bond formation, while the copper co-catalyst facilitates the activation of the alkyne.[13][14]

Experimental Protocol: Palladium/Copper-Catalyzed Synthesis of 2-Arylbenzofurans

  • Reactant Preparation: To a flame-dried Schlenk flask, add 2-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), (PPh₃)₂PdCl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous triethylamine (5 mL). The triethylamine acts as both a solvent and a base to neutralize the HI formed during the reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). The mild conditions are a key advantage of this catalytic system.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 2-arylbenzofuran.

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic routes. This includes one-pot reactions that minimize waste by combining multiple steps into a single procedure. For example, a one-pot synthesis has been reported that treats salicylaldehydes, amines, and calcium carbide (to generate the alkyne in situ) with a copper catalyst in an aqueous solvent system.[13][14]

Visualization of Synthetic Pathways

To better illustrate these transformations, the following diagrams outline key synthetic workflows.

Perkin_Rearrangement Coumarin 3-Halocoumarin Intermediate Ring-Opened Intermediate (Phenoxide & Carboxylate) Coumarin->Intermediate Lactone Opening Hydroxide Hydroxide (Base) Benzofuran Benzofuran-2-carboxylic acid Intermediate->Benzofuran Intramolecular Cyclization caption Perkin Rearrangement Workflow

Caption: Perkin Rearrangement Workflow

Sonogashira_Coupling Reactants 2-Iodophenol + Terminal Alkyne Coupled_Intermediate Coupled Intermediate Reactants->Coupled_Intermediate Sonogashira Coupling Catalysts Pd/Cu Catalysts + Base Benzofuran 2-Substituted Benzofuran Coupled_Intermediate->Benzofuran Intramolecular Cyclization caption Sonogashira Coupling for Benzofuran Synthesis

Caption: Sonogashira Coupling for Benzofuran Synthesis

Nature's Blueprint: Benzofurans in the Wild

Benzofuran derivatives are widely distributed throughout the plant kingdom, often serving as defense mechanisms against predators and pathogens.[7][12] The Moraceae (mulberry) family is a particularly rich source of these compounds.[14] Many naturally occurring benzofurans exhibit potent biological activities, which has inspired the development of synthetic analogs.[15]

Naturally Occurring Benzofuran Natural Source Key Biological Activity
Psoralen & Angelicin Psoralea corylifolia (Furocoumarins)Photosensitizers used in treating skin diseases like psoriasis.[2][14]
Ailanthoidol Zanthoxylum ailanthoidesImmunosuppressive, anticancer, and antiviral activities.
Eupatarone Eupatorium sternbergianumAnti-inflammatory.[15]
Sanggenon D Cortex Mori (Mulberry Root Bark)Neuroprotective effects.[4]

These natural products validate the benzofuran scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

From Bench to Bedside: Landmark Benzofuran Drugs

The journey from a naturally occurring scaffold or a synthetic methodology to a clinically approved drug is long and arduous. The benzofuran core is present in several important therapeutic agents, two of which are highlighted below for their significant impact on medicine.

Amiodarone: An Unexpected Journey in Antiarrhythmic Therapy

Amiodarone was first synthesized in 1961 as a coronary dilator for the treatment of angina.[16][17][18] Its development was inspired by khellin, a natural compound isolated from the medicinal plant Ammi visnaga, which had been used for centuries to treat various ailments, including chest pain.[19] Although initially intended for angina, amiodarone's potent antiarrhythmic properties were discovered, leading to its reintroduction and eventual FDA approval in 1985 for treating cardiac dysrhythmias.[16][20]

Amiodarone is classified as a class III antiarrhythmic agent, but it exhibits properties of all four Vaughan Williams classes.[18] Its primary mechanism involves prolonging the action potential duration in cardiac tissues, which helps to control irregular heartbeats.[16]

Vemurafenib: A Targeted Strike Against Melanoma

Vemurafenib (marketed as Zelboraf) represents a paradigm shift in cancer therapy towards personalized medicine.[21] It is a potent inhibitor of the B-Raf enzyme, a key component of the MAPK/ERK signaling pathway that regulates cell proliferation.[22]

In about 50-60% of melanomas, a specific mutation (V600E) occurs in the BRAF gene, leading to constitutive activation of this pathway and uncontrolled cancer cell growth.[21][22] Vemurafenib was specifically designed to target and inhibit this mutated BRAF V600E kinase.[22][23] By binding to the ATP-binding site of the mutated protein, it breaks the signaling cascade, leading to programmed cell death (apoptosis) in the cancer cells.[21][22][24] This targeted approach makes it highly effective in patients whose tumors harbor this specific mutation, but ineffective in those with wild-type BRAF.[21][24]

Vemurafenib_MOA cluster_pathway MAPK/ERK Pathway BRAF Mutated BRAF (V600E) MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Inhibition Inhibition Inhibition->BRAF caption Vemurafenib's Mechanism of Action

Caption: Vemurafenib's Mechanism of Action

Conclusion and Future Outlook

The history of the benzofuran ring system is a testament to the interplay between natural product chemistry, synthetic innovation, and medicinal application. From its origins in the study of coumarins to its central role in modern targeted cancer therapy, the benzofuran scaffold has proven to be remarkably versatile. The ongoing development of novel, efficient, and sustainable synthetic methods continues to expand the chemical space available for exploration.[13] As our understanding of biological pathways deepens, the "privileged" benzofuran scaffold will undoubtedly continue to serve as a foundational element in the design and discovery of the next generation of therapeutic agents.[25][26]

References

Methodological & Application

Application Note & Protocol: Synthesis of Benzofuran-2-carboxamides via Acylation of Amines with Benzofuran-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran-2-carboxamide Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold are central to the development of drugs targeting a wide array of conditions, including cancer, microbial infections, and neurological disorders.[3][4] Among these, benzofuran-2-carboxamides represent a particularly valuable class of molecules. The amide linkage provides a crucial hydrogen bond donor/acceptor site, enabling precise interactions with biological targets.

The most direct and reliable method for synthesizing these high-value compounds is the acylation of primary or secondary amines with benzofuran-2-carbonyl chloride. This application note provides a comprehensive guide to this transformation, detailing the underlying chemical principles, a robust experimental protocol, and critical insights for troubleshooting and optimization.

Mechanistic Rationale and Theoretical Framework

The reaction between this compound and an amine is a classic example of nucleophilic acyl substitution . The high reactivity of the acyl chloride functional group makes it an excellent electrophile for this purpose.[5][6]

2.1 The Nucleophilic Addition-Elimination Pathway

The carbon atom of the carbonyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[7] The reaction proceeds via a two-stage addition-elimination mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[8]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture, yielding the final neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[7]

2.2 The Critical Role of the Base

The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[9] In the absence of a scavenger base, this acid would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Therefore, the inclusion of a base is mandatory.[10][11]

  • Stoichiometry: At least one equivalent of base is required to neutralize the generated HCl. In practice, a slight excess (1.1-1.5 equivalents) is often used to ensure the reaction goes to completion. For the acylation of amine hydro-chloride salts, an additional equivalent of base is needed to liberate the free amine.

  • Choice of Base:

    • Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used in anhydrous organic solvents. They are strong enough to scavenge HCl but do not compete with the primary/secondary amine as a nucleophile.[12]

    • Pyridine: Can act as both a base and a nucleophilic catalyst, sometimes increasing the reaction rate.[13][14]

    • Inorganic Bases (Schotten-Baumann Conditions): For reactions in biphasic systems (e.g., dichloromethane/water), an inorganic base like sodium hydroxide or sodium carbonate is dissolved in the aqueous phase.[15][16] This method is effective for simple amines and can simplify workup, as the base and its salt are easily removed by phase separation.[14][17][18]

Generalized Experimental Protocol

This protocol provides a step-by-step methodology for the acylation of a generic primary or secondary amine with this compound. Adjustments to stoichiometry, solvent, and temperature may be required based on the specific amine substrate.

3.1 Materials and Reagents

  • Substrates: Primary or secondary amine, this compound (CAS 41717-28-6)[19][20][21]

  • Base: Triethylamine (TEA) or Pyridine

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Workup Reagents: 1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq) (Brine)

  • Drying Agent: Anhydrous Na₂SO₄ or MgSO₄

  • Equipment: Round-bottom flask, magnetic stirrer, stirring bar, dropping funnel, ice bath, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel), rotary evaporator.

3.2 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

    • Rationale: An inert atmosphere prevents the acyl chloride from reacting with atmospheric moisture. Anhydrous solvent is critical for the same reason.[5]

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Rationale: The acylation reaction is often highly exothermic. Cooling helps to control the reaction rate, prevent side reactions, and ensure safety.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cold amine solution over 10-15 minutes using a dropping funnel.

    • Rationale: Slow, dropwise addition is crucial to manage the exothermicity of the reaction. A rapid addition can lead to uncontrolled temperature increase and the formation of impurities.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC. A typical mobile phase is a mixture of ethyl acetate and hexanes. The product should be less polar than the starting amine.

    • Rationale: TLC allows for the visualization of the consumption of starting material and the formation of the product, indicating when the reaction is complete.

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted amine).

    • Wash with saturated aqueous NaHCO₃ (to neutralize any remaining acid).

    • Wash with brine (to remove bulk water).

    • Rationale: This sequence of washes systematically removes impurities and byproducts, simplifying the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Visual Workflow and Data Presentation

The following diagram outlines the key stages of the protocol.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Amine (1.0 eq) & Base (1.2 eq) in DCM cool Cool to 0 °C prep->cool 1 add Add Benzofuran-2-carbonyl Chloride (1.1 eq) Dropwise cool->add 2 stir Stir at Room Temperature (Monitor by TLC) add->stir 3 quench Dilute with DCM stir->quench 4 wash Wash Sequentially: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine quench->wash 5 dry Dry (Na₂SO₄) & Concentrate wash->dry 6 purify Purify (Chromatography or Recrystallization) dry->purify 7 product product purify->product Final Product: Benzofuran-2-carboxamide

Caption: Experimental workflow for amine acylation.

Table 1: Representative Reaction Conditions

Amine TypeExampleBaseSolventTemperatureTypical TimeNotes
Primary AliphaticBenzylamineTriethylamineDCM0 °C to RT2-4 hGenerally fast and high-yielding.
Secondary AliphaticPiperidineTriethylamineDCM / THF0 °C to RT2-6 hHighly nucleophilic; reaction is typically efficient.
Primary AromaticAnilinePyridineDCM / THF0 °C to RT6-16 hLess nucleophilic than aliphatic amines; may require longer reaction times or gentle heating.
Hindered Aminetert-ButylamineTriethylamineDCMRT to 40 °C12-24 hSteric hindrance slows the reaction; may require elevated temperature and longer time.

Safety and Handling Precautions

Acyl chlorides are hazardous reagents that demand careful handling.[22]

  • This compound: This compound is corrosive and a lachrymator. It will cause severe skin burns and eye damage.[19] It reacts violently with water, releasing corrosive HCl gas.[23]

  • Personal Protective Equipment (PPE): Always handle this compound and other acyl chlorides inside a certified chemical fume hood.[24] Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts).[25]

  • Handling: Use dry glassware and syringes. Quench any residual acyl chloride carefully with a nucleophilic solvent like isopropanol before cleaning glassware.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour into drains.[23]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine (protonated).2. Wet solvent/reagents.3. Amine is poorly nucleophilic.1. Ensure sufficient base is used (2.2 eq. if starting from an amine salt).2. Use anhydrous solvents and fresh reagents. Dry glassware thoroughly.3. Increase reaction temperature, extend reaction time, or use a more forcing solvent like THF or 1,4-dioxane.
Multiple Spots on TLC 1. Reaction not complete.2. Product degradation.3. Formation of side products (e.g., diacylation if amine has other nucleophilic sites).1. Allow the reaction to stir longer.2. Avoid excessive heating. Ensure workup is performed promptly after completion.3. Protect other functional groups on the amine substrate before acylation.
Starting Amine Remains 1. Insufficient acyl chloride.2. Amine is sterically hindered or electronically deactivated.1. Use a slight excess of acyl chloride (1.1-1.2 eq.).2. Increase reaction temperature and/or time. Consider using a catalyst like DMAP (4-dimethylaminopyridine) for very unreactive amines, but be aware it can also catalyze side reactions.[13]
Difficult Purification 1. Byproduct (e.g., triethylammonium chloride) co-elutes or co-precipitates with the product.1. Ensure the aqueous workup steps are performed thoroughly to remove water-soluble salts. A pre-purification filtration through a small plug of silica may help.

References

Application Notes and Protocols for the Synthesis of Benzofuran-2-carboxamides using Benzofuran-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran-2-carboxamide Scaffold in Medicinal Chemistry

The benzofuran nucleus is a prominent heterocyclic motif found in a multitude of biologically active natural products and synthetic compounds.[1][2][3] This privileged scaffold has garnered significant attention from medicinal chemists due to the broad spectrum of therapeutic properties exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] Within this class of compounds, benzofuran-2-carboxamides represent a particularly important chemotype. The amide linkage at the 2-position provides a versatile handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activities. This has led to the development of numerous benzofuran-based drugs, such as the antiarrhythmic agent Dronedarone and the antidepressant Vilazodone.[1][2]

These application notes provide a detailed guide for the synthesis of benzofuran-2-carboxamides via the reaction of benzofuran-2-carbonyl chloride with primary or secondary amines. This method offers a straightforward and efficient route to this valuable class of compounds, utilizing a commercially available or readily prepared starting material.[4]

Chemical Principles and Reaction Mechanism

The synthesis of benzofuran-2-carboxamides from this compound is a classic example of nucleophilic acyl substitution. The carbonyl carbon of the acid chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. A primary or secondary amine, acting as a nucleophile, attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, typically a tertiary amine like triethylamine or N,N-diisopropylethylamine, is added to the reaction mixture to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine.

Experimental Workflow Overview

The overall experimental workflow for the synthesis of benzofuran-2-carboxamides from this compound is depicted below.

Workflow Experimental Workflow for Benzofuran-2-carboxamide Synthesis reagent_prep Reagent Preparation & Setup reaction Amidation Reaction reagent_prep->reaction Amine, Base, Solvent workup Aqueous Workup reaction->workup Reaction Mixture purification Purification workup->purification Crude Product characterization Characterization purification->characterization Purified Product Mechanism Mechanism of Benzofuran-2-carboxamide Formation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Benzofuran-2-carbonyl_chloride This compound Amine Primary/Secondary Amine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Benzofuran-2-carboxamide Benzofuran-2-carboxamide Tetrahedral_Intermediate->Benzofuran-2-carboxamide Collapse of Intermediate Chloride_Ion Chloride Ion Tetrahedral_Intermediate->Chloride_Ion Loss of Leaving Group Protonated_Base Protonated Base Benzofuran-2-carboxamide->Protonated_Base Proton Transfer to Base

References

Introduction: Bridging Heterocyclic Chemistry and Aromatic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Cornerstone Reaction: The Friedel-Crafts Acylation with Benzofuran-2-carbonyl Chloride

The Friedel-Crafts acylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Mason Crafts in 1877, remains an indispensable tool for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal for synthesizing aryl ketones, which are crucial intermediates in numerous industrial and pharmaceutical applications.[2][3]

This guide focuses on a specific, high-value application of this classic reaction: the acylation of aromatic compounds using this compound. The benzofuran scaffold is a "privileged" heterocyclic motif, frequently found in natural products and synthetic molecules with a vast spectrum of biological activities, including anticancer, anti-Alzheimer's, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8] By employing this compound as the acylating agent, researchers can readily synthesize (aryl)(benzofuran-2-yl)methanones. These products serve as advanced intermediates for the development of novel therapeutics and functional materials, making mastery of this protocol essential for professionals in drug discovery and chemical synthesis.[6][9][10]

The Underlying Chemistry: A Mechanistic Deep Dive

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. Understanding these steps is critical for troubleshooting and optimizing the reaction.[1][11]

  • Generation of the Electrophile: The reaction commences with the interaction between the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) and this compound. The Lewis acid coordinates to the carbonyl oxygen and the chloride, weakening the carbon-chlorine bond.[1][2]

  • Formation of the Acylium Ion: This coordination facilitates the departure of the chloride ion, which is complexed with the Lewis acid (forming [AlCl₄]⁻), generating a highly electrophilic, resonance-stabilized acylium ion.[11][12] This ion's stability is a key advantage of the acylation reaction, as it prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[11][13]

  • Electrophilic Attack: The π-electron system of the nucleophilic aromatic ring attacks the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2]

  • Restoration of Aromaticity: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This deprotonation step restores the aromaticity of the ring, yielding the desired aryl ketone product and regenerating the AlCl₃ catalyst along with HCl.[1]

  • Product-Catalyst Complexation: The newly formed ketone product, being a Lewis base, readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[2][14] This complexation deactivates the catalyst. Consequently, slightly more than one equivalent of the Lewis acid is typically required for the reaction to proceed to completion.

  • Liberation of the Product: The final product is liberated from the catalyst complex during an aqueous workup step.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the complete mechanistic sequence for the Friedel-Crafts acylation of benzene with this compound.

Caption: Friedel-Crafts acylation mechanism workflow.

Detailed Experimental Protocol

This protocol provides a general procedure for the acylation of a representative aromatic substrate, toluene, with this compound.

Materials and Equipment
Reagents & MaterialsEquipment
This compound (1.0 eq)Round-bottom flask (oven-dried)
Aromatic Substrate (e.g., Toluene, 1.0 eq)Reflux condenser (oven-dried)
Aluminum Chloride (AlCl₃, anhydrous, 1.2 eq)Dropping/Addition funnel (oven-dried)
Anhydrous Dichloromethane (DCM)Magnetic stirrer and stir bar
Concentrated Hydrochloric Acid (HCl)Ice/water bath
Deionized Water & IceNitrogen or Argon gas inlet
Saturated Sodium Bicarbonate (NaHCO₃) soln.Septa
Brine (Saturated NaCl soln.)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Silica Gel for ChromatographyChromatography column
TLC plates (e.g., silica gel on aluminum)Beakers, Erlenmeyer flasks
Safety Precautions
  • This compound: Corrosive and moisture-sensitive. May cause severe skin burns and eye damage.[15][16] Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).

  • Aluminum Chloride (AlCl₃): Highly reactive with water, releasing HCl gas. It is corrosive and an irritant.[17] Weigh quickly and handle in a moisture-free environment.

  • Anhydrous Solvents (DCM): Volatile and potentially harmful. All operations should be conducted in a well-ventilated fume hood.

  • The reaction is exothermic. Maintain proper temperature control, especially during reagent addition, to prevent the reaction from becoming too vigorous.[17]

Step-by-Step Methodology
  • Reaction Setup: Assemble an oven-dried, 100-mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Cap all openings with septa and flush the entire system with dry nitrogen or argon gas.[17]

  • Catalyst Suspension: Under a positive pressure of inert gas, carefully add anhydrous aluminum chloride (1.2 eq) to the flask, followed by 15 mL of anhydrous DCM. Begin stirring to create a suspension and cool the flask to 0 °C using an ice/water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in 10 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[17][18] Stir the resulting mixture for an additional 20 minutes at 0 °C to allow for complete formation of the acylium ion complex.

  • Substrate Addition: Dissolve the aromatic substrate (e.g., toluene, 1.0 eq) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[17]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 3-5 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting materials.[18]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate beaker, prepare a mixture of 30 g of crushed ice and 15 mL of concentrated HCl. Slowly and carefully , pour the reaction mixture into the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum complex.[17]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[17]

  • Washing: Combine all organic layers. Wash sequentially with 30 mL of deionized water, 30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (using a solvent system like hexane/ethyl acetate) or recrystallization to obtain the pure (4-methylphenyl)(benzofuran-2-yl)methanone.

Reaction Optimization and Troubleshooting

Optimizing a Friedel-Crafts acylation involves balancing several critical parameters to maximize yield and minimize side products.

Key Parameter Summary
ParameterCommon Choices & ConsiderationsRationale & References
Lewis Acid Catalyst AlCl₃, FeCl₃, SnCl₄: Strong, classic catalysts. Often require >1 equivalent.AlCl₃ is the most common but can be harsh. Milder catalysts may be needed for sensitive substrates. Stoichiometric amounts are needed due to product complexation.[14][19]
Ln(OTf)₃, Bi(OTf)₃: Milder, water-tolerant, can be used catalytically.Greener alternatives that are recoverable and tolerate more functional groups.[20][21]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Nitromethane: Must be anhydrous. DCM is a good general-purpose solvent. Nitromethane can enhance reactivity for less reactive substrates.[19]
Temperature 0 °C to Room Temperature (or reflux): Initial addition at 0 °C controls the exotherm. The reaction is then allowed to warm or is heated to ensure completion.[18]
Stoichiometry Substrate:Acyl Chloride:Lewis Acid (1 : 1-1.1 : 1.1-1.3): A slight excess of the acyl chloride and a more significant excess of the Lewis acid are typical to drive the reaction to completion.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Moisture Contamination: Reagents, solvents, or glassware were not perfectly dry.Thoroughly oven-dry all glassware. Use freshly opened or distilled anhydrous solvents and a fresh bottle of anhydrous AlCl₃.[14]
2. Deactivated Substrate: The aromatic ring has strong electron-withdrawing groups (-NO₂, -CN, -SO₃H).Friedel-Crafts acylation fails on strongly deactivated rings.[13] A different synthetic route may be necessary.
3. Incompatible Functional Groups: Substrate contains -NH₂ or -OH groups.Basic groups will coordinate with the Lewis acid, deactivating it. These groups must be protected before the reaction.
Formation of Isomers Substrate Directing Effects: The regioselectivity is dictated by the existing substituents on the aromatic ring.This is an inherent property of the substrate. For example, toluene will yield primarily the para-acylated product with a smaller amount of the ortho isomer. Separation is required during purification.
Difficult Workup Emulsion during extraction: Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.

Applications in Drug Discovery and Materials Science

The synthesis of (aryl)(benzofuran-2-yl)methanones via this protocol opens the door to a rich field of chemical exploration. These ketones are not merely final products but versatile platforms for further modification.

  • Medicinal Chemistry: The benzofuran nucleus is a cornerstone of many FDA-approved drugs, such as the antiarrhythmic amiodarone.[6][8] The ketones produced can be elaborated into more complex structures to develop novel agents with antiproliferative, antibacterial, or neuroprotective activities.[5][9][22] For example, derivatives have been synthesized and evaluated as imaging probes for β-amyloid plaques in Alzheimer's disease research.[10]

  • Materials Science: The rigid, planar structure and conjugated π-system of the benzofuran ring make these compounds interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

By providing a reliable and optimizable method to access this valuable class of compounds, the Friedel-Crafts acylation with this compound remains a highly relevant and powerful reaction for researchers at the forefront of chemical innovation.

References

Application Notes and Protocols: Derivatization of Phenols with Benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The derivatization of phenols is a critical technique in medicinal chemistry and drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of molecules. This document provides a comprehensive guide to the derivatization of phenols using benzofuran-2-carbonyl chloride. The benzofuran moiety is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This application note details the underlying chemical principles, offers a robust, step-by-step protocol for the synthesis of benzofuran-2-yl phenol esters, and outlines analytical methods for the characterization of the resulting products. The insights provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize and analyze these valuable compounds for downstream applications in drug development and other scientific endeavors.

Introduction: The Strategic Importance of Phenol Derivatization with Benzofuran Scaffolds

Phenols are a common functional group in a vast array of biologically active compounds. However, their inherent properties, such as high polarity and susceptibility to oxidation, can limit their therapeutic potential. Derivatization of the phenolic hydroxyl group into an ester can significantly alter a molecule's lipophilicity, membrane permeability, and metabolic stability.

The choice of the derivatizing agent is paramount. This compound is a particularly attractive reagent for this purpose. The benzofuran core is a key structural motif found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities.[1][2][4][5] By incorporating the benzofuran-2-carbonyl moiety, researchers can introduce this pharmacologically active scaffold into a parent phenol-containing molecule, potentially enhancing its therapeutic efficacy or introducing novel biological functions.

Key Advantages of Benzofuran-2-carbonyl Derivatization:

  • Introduction of a Privileged Scaffold: The benzofuran nucleus is associated with diverse biological activities.[1][2][3][4][5]

  • Modulation of Physicochemical Properties: Esterification can improve drug-like properties such as lipophilicity and metabolic stability.

  • Versatile Synthetic Handle: The resulting ester can serve as a pro-drug, releasing the active phenol in vivo.

Reaction Principle: Esterification of Phenols

The derivatization of phenols with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, a good leaving group, to form the corresponding ester.

Due to the relatively low nucleophilicity of phenols compared to alcohols, the reaction often requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[6] Common bases for this purpose include pyridine, triethylamine, or sodium hydroxide.[6][7]

Caption: General mechanism for the base-catalyzed esterification of phenols.

Experimental Protocol: Synthesis of a Benzofuran-2-yl Phenol Ester

This protocol provides a general method for the derivatization of a generic phenol with this compound. Researchers should optimize the reaction conditions for their specific substrate.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Phenol Substrate≥98%Standard VendorEnsure dryness.
This compound≥97%Standard VendorHandle in a fume hood with appropriate personal protective equipment (PPE). It is corrosive.[8]
Pyridine (anhydrous)Anhydrous, ≥99.8%Standard VendorStore over molecular sieves.
Dichloromethane (DCM, anhydrous)Anhydrous, ≥99.8%Standard Vendor
1 M Hydrochloric Acid (HCl)ACS Reagent GradeStandard Vendor
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeStandard Vendor
Brine (Saturated NaCl solution)ACS Reagent GradeStandard Vendor
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeStandard Vendor
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Standard Vendor

3.2. Step-by-Step Procedure

Caption: Step-by-step workflow for the synthesis of benzofuran-2-yl phenol esters.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring phenol solution over 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

3.3. Safety Precautions

  • This compound is corrosive and moisture-sensitive.[8] It should be handled in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Pyridine is a flammable and toxic liquid. Handle with care in a well-ventilated area.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Analytical Characterization

Proper characterization of the synthesized ester is crucial to confirm its identity and purity. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, confirming the formation of the ester linkage and the integrity of the benzofuran and phenol moieties.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic ester carbonyl (C=O) stretching frequency, typically in the range of 1735-1750 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final compound and for quantification.[9][10]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the amount of base or the reaction time. Ensuring anhydrous conditions is critical, as this compound will react with water.

  • Side Reactions: The presence of other nucleophilic functional groups in the phenol substrate may lead to side reactions. Protection of these groups may be necessary.

  • Purification Challenges: If the product is difficult to purify, consider alternative chromatographic techniques such as preparative HPLC.

Conclusion

The derivatization of phenols with this compound is a valuable synthetic strategy for accessing novel compounds with potential therapeutic applications. The protocol outlined in this application note provides a reliable and straightforward method for the synthesis of benzofuran-2-yl phenol esters. By understanding the reaction mechanism and employing proper analytical techniques for characterization, researchers can confidently synthesize and evaluate these promising molecules in the context of drug discovery and development. The incorporation of the biologically active benzofuran scaffold offers a compelling avenue for the design of new and improved therapeutic agents.[1][2][4][5]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Benzofuran Scaffolds and Palladium Catalysis

The benzofuran motif is a privileged heterocyclic scaffold deeply embedded in the landscape of medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including antifungal, anticancer, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methodologies to access functionalized benzofurans is a paramount objective for researchers in drug discovery and development. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and indispensable strategy for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds involving the benzofuran nucleus.[1]

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with benzofuran derivatives. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of these transformations, offers practical insights into reaction optimization, and presents detailed, field-proven protocols for key reactions. Our objective is to equip the reader with the foundational knowledge and practical tools necessary to confidently design and execute these powerful synthetic transformations.

Core Mechanistic Principles: A Unified Look at Palladium's Catalytic Dance

The remarkable efficacy of palladium-catalyzed cross-coupling reactions stems from a well-orchestrated catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[2][3][4] While the specifics may vary between named reactions, the fundamental steps of oxidative addition, transmetalation (for Suzuki, Sonogashira), migratory insertion (for Heck), and reductive elimination form the common mechanistic thread.[3][5][6] Understanding this cycle is not merely an academic exercise; it is the key to rational troubleshooting and optimization of your reactions.

A generalized catalytic cycle for a cross-coupling reaction like the Suzuki-Miyaura coupling can be visualized as follows:

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The choice of ligands (L), typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), is critical.[7] They stabilize the palladium catalyst, enhance its reactivity, and influence the rates of the elementary steps in the catalytic cycle, thereby dictating the overall efficiency and selectivity of the reaction.[1][8]

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely employed palladium-catalyzed cross-coupling for the synthesis of biaryl and heterobiaryl compounds, including 2-arylbenzofurans.[1][5] Its popularity is due to the operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9]

Causality in Experimental Design:
  • The Catalyst System: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is standard. For challenging couplings, pre-formed catalysts like Pd(PPh₃)₄ or palladacycles can offer enhanced reactivity.[10] The choice of ligand is crucial; bulky, electron-rich ligands generally accelerate the rate-limiting oxidative addition and reductive elimination steps.[1]

  • The Base: A base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[11][12] The choice of base is critical and substrate-dependent. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[11] For substrates with base-sensitive functional groups, milder bases like K₃PO₄ are often preferred.[12]

  • The Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is frequently employed.[5][13] Water aids in the dissolution of the inorganic base and facilitates the transmetalation step. Anhydrous conditions can also be successful, particularly with bases like K₃PO₄ in solvents like toluene.[12][14]

Protocol 1: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of a bromo- or iodobenzofuran derivative with an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine benzofuran halide, boronic acid, base, and catalyst. Inert Purge vessel with inert gas (Ar or N2). Reagents->Inert Solvent Add degassed solvent. Inert->Solvent Heat Heat to 80-100 °C and stir for 4-12 h. Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Aqueous workup and extraction with organic solvent. Cool->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the benzofuran halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add brine solution and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.[9][13][15]

Parameter Typical Conditions Rationale/Insight
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common, air-stable precatalyst. Pd(PPh₃)₄ is an active Pd(0) source.
Ligand PPh₃, SPhos, XPhosBulky, electron-rich ligands often improve yields and reaction rates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often effective for sensitive substrates. Cs₂CO₃ can be beneficial in difficult couplings.[10][12]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous component is crucial for many common bases.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.

The Heck Reaction: Olefin Arylation and Intramolecular Cyclizations

The Heck reaction is a powerful method for the palladium-catalyzed C-C bond formation between an aryl or vinyl halide and an alkene.[4][16] In the context of benzofuran synthesis, intramolecular Heck reactions are particularly valuable for constructing the heterocyclic ring system.[17][18][19]

Causality in Experimental Design:
  • Catalytic Cycle Nuances: The Heck catalytic cycle involves oxidative addition, migratory insertion of the olefin into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate a palladium hydride species.[3] The base is required to neutralize the generated acid (HX) and regenerate the active Pd(0) catalyst.[3]

  • Regioselectivity: The regioselectivity of the olefin insertion is a key consideration. In many cases, the aryl group adds to the less substituted carbon of the double bond.

  • Intramolecular Variants: For the synthesis of benzofurans, an appropriately substituted phenol derivative bearing an alkenyl group can undergo an intramolecular Heck cyclization, providing a direct route to the benzofuran core.[17][19]

Protocol 2: Intramolecular Heck Reaction for Dihydrobenzofuran Synthesis

This protocol outlines a general procedure for the synthesis of a 2,3-dihydrobenzofuran via an intramolecular Heck reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction tube, dissolve the o-allylphenyl iodide substrate (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield the 2,3-dihydrobenzofuran product.

The Sonogashira Coupling: A Gateway to Alkynylbenzofurans

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[20][21] This reaction is instrumental in introducing alkynyl functionalities onto the benzofuran scaffold, which can then be further elaborated. Domino Sonogashira coupling/cyclization reactions provide a highly efficient one-pot strategy for the synthesis of substituted benzofurans.[22][23][24]

Causality in Experimental Design:
  • Dual Catalytic Cycles: The Sonogashira reaction operates through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while a copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[20] Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper catalysis.[25][26]

  • Domino Reactions: A particularly elegant application is the reaction of an o-iodophenol with a terminal alkyne. The initial Sonogashira coupling is followed by an in-situ intramolecular cyclization (hydroalkoxylation) to directly afford the 2-substituted benzofuran.[23][24]

Protocol 3: Domino Sonogashira Coupling/Cyclization for 2-Substituted Benzofuran Synthesis

This one-pot protocol describes the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.[24]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the 2-iodophenol (0.50 mmol, 1.0 equiv.), the terminal alkyne (0.60 mmol, 1.2 equiv.), and a base (e.g., K₃PO₄, 1.00 mmol, 2.0 equiv.).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., a PEPPSI complex, 2 mol%) and a solvent such as DMSO (ca. 2 mL).[24]

  • Reaction: Heat the resulting mixture at 90 °C for 10 hours.

  • Workup: Cool the reaction to room temperature and quench with water (ca. 20 mL).

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL) and dry the combined organic layers over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[24]

Parameter Typical Conditions Rationale/Insight
Palladium Catalyst PdCl₂(PPh₃)₂, PEPPSI complexesPEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are often highly active.[24]
Copper Co-catalyst CuI (for traditional Sonogashira)Facilitates the formation of the reactive copper acetylide. Often omitted in modern protocols.[25]
Base K₃PO₄, Et₃N, DIPAAn amine base is often used in traditional Sonogashira reactions. K₃PO₄ is effective in domino reactions.[24]
Solvent DMSO, DMF, ToluenePolar aprotic solvents are commonly used.
Temperature Room temperature to 100 °CDomino reactions often require heating to promote the cyclization step.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6][7] This reaction is invaluable for synthesizing aminobenzofurans, which are important building blocks in pharmaceutical chemistry.

Causality in Experimental Design:
  • Catalytic Cycle: The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and subsequent reductive elimination to yield the aryl amine product.[6][27][28][29]

  • Strong Base Requirement: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine in the catalytic cycle.[6]

  • Ligand Choice: The development of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) has been instrumental in the success of the Buchwald-Hartwig amination, enabling the coupling of a wide range of amines and aryl halides under milder conditions.[7][16]

Protocol 4: Buchwald-Hartwig Amination of a Bromobenzofuran

This protocol provides a general method for the amination of a bromobenzofuran derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a glovebox-dried Schlenk tube, add the bromobenzofuran (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Addition of Reactants: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the aminobenzofuran product.

Troubleshooting and Practical Considerations

Even with well-established protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Issue Potential Cause Suggested Solution
Low or No Yield Inactive catalystEnsure proper inert atmosphere; use a fresh palladium source or a more robust precatalyst.[30]
Poor quality reagentsUse pure, anhydrous solvents and reagents.[30]
Inappropriate base or ligandScreen different bases and ligands; ensure the base is strong enough for the specific reaction.[30]
Side Reactions Homocoupling of boronic acidEnsure thorough degassing of the reaction mixture.[2]
ProtodeboronationUse milder bases (e.g., K₃PO₄) and anhydrous conditions.[12]
β-Hydride elimination (Heck)Optimize ligand and reaction conditions to favor reductive elimination.

Conclusion

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing a versatile and powerful platform for the functionalization of benzofuran derivatives. A thorough understanding of the underlying catalytic cycles, coupled with careful consideration of the interplay between the catalyst, ligand, base, and solvent, empowers researchers to not only apply existing protocols but also to rationally design and optimize new synthetic routes. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful application of these transformative reactions in the pursuit of novel therapeutics and advanced materials.

References

One-Pot Synthesis of Benzofuran Derivatives from Salicylaldehydes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products and synthetic compounds of significant biological importance.[1][2][3][4] Its derivatives have captivated the attention of medicinal chemists and pharmacologists for decades due to their diverse and potent therapeutic properties, which include anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant activities.[5][6][7] Clinically approved drugs such as the antiarrhythmic amiodarone and the gout treatment benzbromarone feature this core structure, underscoring its importance in drug development.[8] Consequently, the development of efficient and versatile synthetic methodologies to access structurally diverse benzofuran derivatives is a paramount objective in modern organic and medicinal chemistry.[2][8]

This application note provides an in-depth guide to the one-pot synthesis of benzofuran derivatives, with a specific focus on methods starting from readily available salicylaldehydes. We will explore various catalytic systems, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-proven protocols for their practical implementation.

Strategic Approaches to One-Pot Benzofuran Synthesis from Salicylaldehydes

The direct, one-pot synthesis of benzofurans from salicylaldehydes represents a highly atom-economical and efficient strategy. These methods typically involve the reaction of a salicylaldehyde derivative with a suitable coupling partner that provides the remaining two carbon atoms of the furan ring, followed by an intramolecular cyclization. The choice of catalyst and reaction conditions is crucial for the success and selectivity of these transformations.

Copper-Catalyzed Domino Reactions: A Versatile and Green Approach

Copper catalysis has emerged as a powerful tool for the synthesis of benzofurans due to the low cost, low toxicity, and versatile reactivity of copper salts.[1][8] One-pot copper-catalyzed methods often proceed through a domino sequence of reactions, combining multiple bond-forming events in a single operation.

A prominent strategy involves the three-component reaction of a salicylaldehyde, a secondary amine, and a terminal alkyne. This reaction, often referred to as an A³ coupling followed by cyclization, is a highly efficient method for constructing substituted benzofurans.[9]

Mechanistic Insights:

The reaction is believed to initiate with the formation of an iminium ion from the salicylaldehyde and the secondary amine. Concurrently, the terminal alkyne reacts with the copper catalyst to form a copper acetylide species. The copper acetylide then adds to the iminium ion to generate a propargylamine intermediate. Subsequent intramolecular 5-exo-dig cyclization of the propargylamine, facilitated by the copper catalyst, leads to the formation of the benzofuran ring.[9] In some cases, a subsequent 1,3-allylic rearrangement can occur.[9]

Experimental Workflow: Copper-Catalyzed One-Pot Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Salicylaldehyde, Secondary Amine, Terminal Alkyne, Cu Catalyst, and Base in Solvent B Heat Reaction Mixture (e.g., 80-110 °C) A->B C Monitor Reaction Progress (TLC or GC-MS) B->C D Cool to Room Temperature C->D E Aqueous Work-up D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: A generalized workflow for the copper-catalyzed one-pot synthesis of benzofurans.

Protocol 1: Copper(I) Iodide-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans

This protocol is adapted from a green and environmentally benign approach utilizing a deep eutectic solvent (DES).[1][8]

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Secondary Amine (e.g., morpholine, 1.2 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Deep Eutectic Solvent (DES), e.g., Choline chloride-ethylene glycol (ChCl:EG, 1:2 molar ratio)

  • Ethyl acetate

  • Saturated aqueous solution of NH₄Cl

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a sealed reaction vessel, add the substituted salicylaldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.2 mmol), and copper(I) iodide (5 mol%).

  • Add the deep eutectic solvent (e.g., 2 mL of ChCl:EG).

  • Seal the vessel and heat the reaction mixture at 100 °C with stirring for the appropriate time (typically 6-12 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Summary: Representative Copper-Catalyzed Syntheses

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1CuI-ChCl:EG100885-95[1][8]
2CuFe₂O₄Cs₂CO₃1,4-Dioxane80380-97[9]
3Cu₂O NPsTBABSolvent-free1001-282-96[10]
Palladium-Catalyzed Approaches: Expanding the Synthetic Toolbox

Palladium catalysis offers a complementary and powerful strategy for the one-pot synthesis of benzofurans. These methods often involve Sonogashira coupling followed by cyclization or C-H activation pathways.[1][8]

A notable one-pot, three-component reaction involves the coupling of an o-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions.[11] While not starting directly from salicylaldehyde, this highlights the utility of palladium in constructing highly substituted benzofurans in a single step. A more direct approach from salicylaldehydes involves a palladium-catalyzed enolate arylation.[12]

Mechanistic Insights:

In a palladium-catalyzed C-H activation/oxidation tandem reaction, a 2-hydroxystyrene (which can be formed in situ from salicylaldehyde) reacts with an iodobenzene. The proposed mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination to the alkene of the 2-hydroxystyrene. Subsequent intramolecular C-H activation and reductive elimination afford the benzofuran product and regenerate the Pd(0) catalyst.[13][14]

Reaction Mechanism: Palladium-Catalyzed C-H Activation/Oxidation

G A Pd(0) C Ar-Pd(II)-I A->C Oxidative Addition B Ar-I B->C E [Intermediate Complex] C->E + 2-Hydroxystyrene D 2-Hydroxystyrene D->E E->A F Benzofuran E->F C-H Activation & Reductive Elimination G H-I E->G H Base G->H

Caption: A simplified mechanism for palladium-catalyzed benzofuran synthesis via C-H activation.

Protocol 2: Microwave-Assisted, Palladium-Catalyzed Three-Component Synthesis

This protocol describes an efficient synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides, highlighting the power of microwave irradiation to accelerate these reactions.[11]

Materials:

  • 2-Iodophenol (1.0 mmol)

  • Terminal Acetylene (1.2 mmol)

  • Aryl Iodide (1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA, 3.0 mmol)

  • Anhydrous DMF

  • Microwave reactor

Procedure:

  • In a sealed microwave vial, combine the 2-iodophenol (1.0 mmol), terminal acetylene (1.2 mmol), aryl iodide (1.5 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Add anhydrous DMF (3 mL) and triethylamine (3.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a short duration (typically 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel.

Data Summary: Palladium-Catalyzed and Other Methods

EntryMethodCatalystKey ReactantsConditionsYield (%)
1Sonogashira/CacchiPd(PPh₃)₂Cl₂/CuI2-Iodophenol, Alkyne, Aryl IodideMicrowave, 150 °C, 20 min60-85[11]
2Enolate ArylationPd₂(dba)₃o-Bromophenol, KetoneCs₂CO₃, Toluene, 110 °C, 12 h50-90[12]
3Catalyst-Free-Salicylaldehyde, NitroepoxideK₂CO₃, DMF, 110 °C, 12 h33-84[15][16]

Catalyst-Free Approaches: Simplicity and Sustainability

Recent advancements have led to the development of catalyst-free, one-pot syntheses of benzofurans, offering a more sustainable and cost-effective alternative. These methods often rely on the intrinsic reactivity of the starting materials under specific base and solvent conditions.

One such approach involves the cascade reaction between salicylaldehydes and nitroepoxides in the presence of a base like potassium carbonate.[15][16] The reaction proceeds through a proposed mechanism involving deprotonation of the salicylaldehyde, followed by nucleophilic attack on the epoxide ring, intramolecular cyclization, and subsequent elimination to afford the benzofuran derivative.[1]

Conclusion and Future Perspectives

The one-pot synthesis of benzofuran derivatives from salicylaldehydes is a dynamic and evolving field of research. The methods outlined in this application note, from versatile copper-catalyzed domino reactions to rapid palladium-catalyzed microwave-assisted protocols and sustainable catalyst-free approaches, provide researchers with a powerful arsenal of tools to construct this important heterocyclic scaffold.

The choice of a specific protocol will depend on the desired substitution pattern, substrate availability, and the desired balance between reaction efficiency, cost, and environmental impact. As the demand for novel bioactive molecules continues to grow, the development of even more efficient, selective, and sustainable methods for benzofuran synthesis will undoubtedly remain a key focus for the scientific community.

References

Application Notes & Protocols: The Strategic Role of Benzofuran-2-carbonyl chloride in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds exhibiting significant biological activity.[1][2] In the realm of agricultural science, derivatives of this scaffold have emerged as potent agents for crop protection, demonstrating fungicidal, insecticidal, and herbicidal properties.[3][4] Central to the synthesis of many of these vital agrochemicals is Benzofuran-2-carbonyl chloride (CAS No: 41717-28-6) , a highly reactive and versatile chemical intermediate.[5]

This technical guide provides researchers, chemists, and drug development professionals with an in-depth understanding of the application of this compound in agrochemical synthesis. We will explore the causality behind its utility, provide detailed, field-proven protocols for its use in synthesizing benzofuran-2-carboxamide fungicides, and discuss the mechanistic basis for the biological activity of these target compounds.

Section 1: this compound - A Profile

This compound is an acyl chloride derivative of benzofuran-2-carboxylic acid. The presence of the highly electrophilic carbonyl carbon, activated by the adjacent electron-withdrawing chloride atom, makes it an exceptional acylating agent. This reactivity is the cornerstone of its utility, enabling the efficient formation of stable amide, ester, and thioester linkages, which are pivotal structural features in many active agrochemicals.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 41717-28-6
Molecular Formula C₉H₅ClO₂
Molecular Weight 180.59 g/mol
Appearance White to light yellow or pale brown solid[5][6]
Melting Point 53-57 °C
Chemical Structure A benzofuran ring substituted at the 2-position with a carbonyl chloride group.[5]
Safe Handling and Storage

As an acyl chloride, this compound is highly reactive and requires careful handling.

  • Moisture Sensitivity: It reacts readily with water and other protic solvents (e.g., alcohols) to hydrolyze back to the less reactive carboxylic acid, releasing corrosive hydrochloric acid (HCl) gas. All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity: The compound can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Work should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry place away from moisture, in a tightly sealed container.[5][6]

Section 2: The Benzofuran-2-Carboxamide Core in Fungicide Design

A significant application of this compound is in the synthesis of benzofuran-2-carboxamide derivatives, a class of compounds that has shown considerable promise as fungicides for controlling plant pathogenic fungi.[7][8]

The fungicidal action of carboxamides often involves the inhibition of cellular respiration, specifically by targeting the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial respiratory chain.[7] By blocking this crucial enzyme, the fungicide effectively halts ATP production, leading to the pathogen's death. The benzofuran moiety and the specific substituents on the amide nitrogen are critical for binding to the enzyme's active site and determining the compound's potency and spectrum of activity.

The diagram below illustrates the fundamental synthetic transformation facilitated by this compound to create the core benzofuran-2-carboxamide structure.

G B2CC This compound Product Benzofuran-2-carboxamide (Target Agrochemical) B2CC->Product Acylation Amine Nucleophilic Amine (R-NH₂) Amine->Product Base Acid Scavenger (e.g., Triethylamine) Byproduct HCl Salt (e.g., Et₃N·HCl) Base->Byproduct Neutralization

Caption: General synthesis of Benzofuran-2-carboxamides.

Section 3: Protocol for Synthesis of N-Aryl Benzofuran-2-Carboxamides

This section provides a detailed, self-validating protocol for the synthesis of a model N-aryl benzofuran-2-carboxamide, a common structural motif in developmental fungicides. The procedure is based on established synthetic methodologies for amide bond formation using acyl chlorides.[7][9]

Principle

The protocol relies on a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a non-nucleophilic organic base (an acid scavenger) to drive the reaction to completion and prevent the protonation of the starting amine.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStore under inert gas.
Substituted Aniline (e.g., 2-aminopyridine)Reagent GradeMajor Chemical SupplierEnsure it is dry.
Triethylamine (TEA)Anhydrous, ≥99.5%Major Chemical SupplierUse as an acid scavenger.
Dichloromethane (DCM)Anhydrous, ≥99.8%Major Chemical SupplierReaction solvent.
Hydrochloric Acid (HCl)1 M Aqueous SolutionN/AFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionN/AFor work-up.
BrineSaturated NaCl SolutionN/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeN/ADrying agent.
Silica Gel60 Å, 230-400 meshN/AFor column chromatography.
Experimental Procedure
  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the substituted aniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the aniline).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the stirred solution. Causality Note: The excess base ensures complete neutralization of the HCl byproduct, preventing the formation of ammonium salts with the starting amine which would render it non-nucleophilic.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Work-up (Quenching): Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine. Causality Note: This washing sequence systematically removes basic, acidic, and water-soluble impurities, providing a crude product of higher purity.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzofuran-2-carboxamide product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visual Workflow

The following diagram outlines the logical flow of the experimental protocol.

G start Start: Assemble Dry Glassware reagents Charge Flask with Amine, DCM, and Triethylamine start->reagents cool Cool to 0 °C reagents->cool add Dropwise Addition of This compound cool->add react Stir at Room Temperature (Monitor by TLC) add->react workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (MgSO₄) & Concentrate workup->dry purify Purification (Flash Chromatography) dry->purify end End: Pure Product (Characterize) purify->end

Caption: Step-by-step experimental workflow diagram.

Section 4: Case Study & Structure-Activity Relationship

A study by Xin et al. (2016) demonstrated the synthesis and antifungal activity of a series of novel benzofuran-2-carboxamide derivatives against common plant pathogenic fungi.[7] This work highlights the practical application of the synthetic strategy described above.

Table 2: Antifungal Activity of Selected Benzofuran-2-carboxamides at 200 mg L⁻¹

Compound IDR Group (Amine Component)Antifungal Activity against R. solani (% inhibition)Antifungal Activity against B. maydis (% inhibition)
10a 2-Fluorophenyl56.448.2
10d 4-Chlorophenyl62.855.7
10g 2,4-Dichlorophenyl75.668.3
10j 2-Nitrophenyl45.336.5

Data adapted from Xin et al., Bulgarian Chemical Communications, 2016.[7]

The data clearly indicates that the nature of the substituent on the phenyl ring of the amine component significantly influences the antifungal activity. For instance, compound 10g , derived from 2,4-dichloroaniline, showed the highest inhibitory activity among the selected compounds, suggesting that di-halogenation at specific positions enhances efficacy.[7] This structure-activity relationship (SAR) is crucial for guiding the rational design of more potent agrochemical candidates.

Conclusion

This compound is an indispensable building block in agrochemical research and development. Its high reactivity and straightforward handling under anhydrous conditions provide a reliable and efficient route to a wide array of benzofuran-2-carboxamide derivatives. By enabling the rapid synthesis of compound libraries, it allows for extensive structure-activity relationship studies, accelerating the discovery of novel and effective fungicides. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to leverage this potent synthon in the creation of next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Benzofuran-2-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving benzofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: My yield of the desired benzofuran-2-carboxamide/ester is consistently low. What is the most common reason for this?

A: The most frequent culprit for low yields is the high reactivity and moisture sensitivity of this compound.[1][2] Even trace amounts of water in your reagents or solvents can lead to hydrolysis of the starting material, forming the unreactive benzofuran-2-carboxylic acid. Ensuring strictly anhydrous conditions is paramount.

Q2: I observe a white precipitate in my reaction mixture that is not my product. What could it be?

A: If you are using a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), the precipitate is likely the hydrochloride salt of the amine, formed as it scavenges the HCl generated during the acylation reaction. This is an expected byproduct and is typically removed during the aqueous work-up.

Q3: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is the most convenient method.[3][4] Co-spot your reaction mixture with your starting materials (amine/alcohol and this compound). The reaction is complete when the starting materials are consumed, and a new spot corresponding to your product appears. Due to the high reactivity of the acid chloride, it is advisable to quench a small aliquot of the reaction mixture with methanol before running the TLC. This converts the remaining this compound into the more stable methyl ester, which is easier to visualize on the TLC plate.

Q4: Is there a preferred base for these acylation reactions?

A: The choice of base is critical. For sterically unhindered amines and primary alcohols, triethylamine (TEA) is often sufficient. However, for less reactive nucleophiles or sterically hindered substrates, a non-nucleophilic, stronger base like N,N-diisopropylethylamine (DIPEA) or a catalyst like 4-dimethylaminopyridine (DMAP) is recommended to improve reaction rates and yields.[5] DIPEA is particularly advantageous as its bulky isopropyl groups prevent it from acting as a competing nucleophile.[3]

Q5: My purified product seems to degrade over time. How should I store my benzofuran-2-carboxamides and esters?

A: While generally stable, some benzofuran derivatives can be sensitive to light and air. It is best to store your purified products in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Proposed Solution
Hydrolysis of this compound Run a TLC of your starting acid chloride. If you see a polar spot corresponding to benzofuran-2-carboxylic acid, your starting material has likely degraded.Use freshly opened or properly stored this compound. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Inactive Nucleophile (Amine/Alcohol) Check the purity and integrity of your nucleophile. For solid amines/alcohols, ensure they are dry.Purify the nucleophile if necessary (e.g., distillation for liquids, recrystallization for solids).
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If starting materials are still present after the expected reaction time, the reaction may be incomplete.Extend the reaction time. If the reaction is still sluggish, consider gently heating the reaction mixture (e.g., to 40-50 °C), while continuing to monitor by TLC to avoid decomposition.
Poor Nucleophilicity of the Substrate Electron-deficient anilines or sterically hindered alcohols are inherently less reactive.Use a stronger, non-nucleophilic base like DIPEA.[3] The addition of a catalytic amount of DMAP can also significantly accelerate the reaction. For particularly challenging substrates, consider using a more forcing solvent like acetonitrile or gentle heating.
Problem 2: Formation of Impurities and Side Products
Potential Cause Diagnostic Check Proposed Solution
Unreacted Starting Materials TLC analysis shows the presence of starting amine/alcohol and/or benzofuran-2-carboxylic acid (from hydrolysis).See solutions for "Low or No Product Yield". Ensure the stoichiometry of your reagents is correct.
Side reaction with Nucleophilic Base If using a less hindered base like triethylamine, it can potentially react with the acid chloride.Switch to a non-nucleophilic base such as DIPEA.[3]
Diacylation of the Nucleophile If your nucleophile has more than one reactive site (e.g., a diamine), you may observe the formation of a diacylated product.Use a larger excess of the nucleophile to favor mono-acylation. Alternatively, use a protecting group strategy if selective mono-acylation is required.
Problem 3: Difficult Purification
Potential Cause Diagnostic Check Proposed Solution
Product is poorly soluble The product precipitates from the reaction mixture and is difficult to handle or purify by column chromatography.For poorly soluble products, purification can sometimes be achieved by Soxhlet extraction.[5]
Product co-elutes with impurities during column chromatography TLC analysis shows overlapping spots for the product and impurities.Optimize the solvent system for column chromatography by screening different solvent mixtures with varying polarities. If separation is still challenging, consider recrystallization.
Product is an oil and does not crystallize The purified product is obtained as a persistent oil.Try co-evaporation with a solvent in which the product is sparingly soluble to induce crystallization. If this fails, purification by column chromatography is the best alternative.

III. Experimental Protocols & Data

Optimized Protocol for the Synthesis of N-Aryl-benzofuran-2-carboxamides

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile, 10 mL).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 mmol).

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 mmol) in the same anhydrous solvent (5 mL). Add this solution dropwise to the stirred aniline solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[6]

Optimized Protocol for the Esterification of this compound
  • Preparation: To an oven-dried round-bottom flask, add the alcohol (1.0 mmol), an anhydrous solvent (e.g., dichloromethane or THF, 10 mL), and a base such as pyridine or triethylamine (1.2 mmol). For sterically hindered alcohols, the addition of a catalytic amount of DMAP (0.1 mmol) is recommended.

  • Inert Atmosphere: Seal the flask and purge with an inert gas.

  • Reagent Addition: Dissolve this compound (1.1 mmol) in the same anhydrous solvent (5 mL) and add it dropwise to the alcohol solution at 0 °C.

  • Reaction: Stir the reaction at room temperature until completion as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with dilute HCl (to remove the base), saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography or recrystallization.

Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes the expected impact of different reaction parameters on the yield of benzofuran-2-carboxamide synthesis. The data is synthesized from general principles of acylation reactions and specific examples found in the literature for related systems.

Parameter Condition A Yield A (%) Condition B Yield B (%) Rationale & Remarks
Solvent Toluene~65Cyclopentyl methyl ether (CPME)~93The choice of solvent can significantly impact yield. In a related C-H arylation study, CPME provided a higher yield compared to toluene.[7] For acylation, aprotic solvents like DCM, THF, and acetonitrile are generally effective.
Base Triethylamine (TEA)VariableN,N-Diisopropylethylamine (DIPEA)Generally HigherDIPEA is a non-nucleophilic base, which prevents it from competing with the primary nucleophile, thus reducing side products and potentially increasing the yield of the desired product.[3]
Temperature 0 °C to Room TemperatureGood50 °CPotentially LowerWhile gentle heating can increase the reaction rate for unreactive substrates, it can also lead to the decomposition of the starting material or product, especially over extended periods.
Catalyst NoneModerateCatalytic DMAPHighFor less reactive nucleophiles, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction and improve yields.

IV. Visualizing Reaction Workflows and Troubleshooting

General Workflow for Benzofuran-2-carboxamide Synthesis

G start Start: Oven-dried glassware reagents Add Anhydrous Solvent, Amine, and Base start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert cool Cool to 0 °C inert->cool add_acid_chloride Add this compound solution dropwise cool->add_acid_chloride react Stir at RT, Monitor by TLC add_acid_chloride->react workup Aqueous Work-up (NaHCO3, Brine) react->workup extract Extract with Organic Solvent workup->extract dry Dry (Na2SO4) and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Final Product purify->product

Caption: A typical experimental workflow for the synthesis of benzofuran-2-carboxamides.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_sm Check Starting Material Integrity (TLC) start->check_sm hydrolysis Hydrolysis Detected? check_sm->hydrolysis use_fresh Use Fresh/Anhydrous Reagents and Solvents hydrolysis->use_fresh Yes check_conditions Review Reaction Conditions hydrolysis->check_conditions No re_evaluate Re-evaluate and Optimize use_fresh->re_evaluate temp_time Temperature/Time Sufficient? check_conditions->temp_time increase_params Increase Time/Temperature Cautiously temp_time->increase_params No check_nucleophile Nucleophile Reactivity Issue? temp_time->check_nucleophile Yes increase_params->re_evaluate optimize_base Use Stronger/Non-nucleophilic Base (DIPEA) and/or DMAP check_nucleophile->optimize_base Yes check_nucleophile->re_evaluate No optimize_base->re_evaluate

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. --INVALID-LINK--

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of the Serbian Chemical Society, 80(3), 277-287. --INVALID-LINK--

  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA? --INVALID-LINK--

  • Oschmann, M., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofuran Isomers. --INVALID-LINK--

  • Guidechem. This compound 41717-28-6 wiki. --INVALID-LINK--

  • CymitQuimica. CAS 41717-28-6: 2-Benzofurancarbonyl chloride. --INVALID-LINK--

  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? --INVALID-LINK--

  • Washington State University. Monitoring Reactions by TLC. --INVALID-LINK--

  • Ali, M. M., et al. (2019). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 4(9), 13733-13766. --INVALID-LINK--

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Sigma-Aldrich. This compound 97%. --INVALID-LINK--

  • Alfa Chemistry. CAS 41717-28-6 this compound. --INVALID-LINK--

  • ChemicalBook. This compound CAS 41717-28-6. --INVALID-LINK--

  • A level Chemistry. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 18.4: Reactions at the Carbonyl Carbon of Carboxylic Acids. --INVALID-LINK--

  • Master Organic Chemistry. (2023). Fischer Esterification. --INVALID-LINK--

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? --INVALID-LINK--

  • PubChem. 2-Benzofurancarboxamide. --INVALID-LINK--

  • ChemicalBook. Benzofuran-2-carboxylic acid(496-41-3) 1H NMR spectrum. --INVALID-LINK--

  • ResearchGate. (2016). NMR Spectra of 1-benzofuran-2-carbohydrazide. --INVALID-LINK--

  • Quora. (2017). Which of the following is more basic, pyridine or triethylamine? --INVALID-LINK--

  • A Comparative Study of Triethylamine versus other tertiary amines in their catalytic roles. (2025). --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in aniline mustard synthesis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-thienyl)benzofuran and its Derivatives. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran. --INVALID-LINK--

  • Google Patents. (2013). US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates. --INVALID-LINK--

  • Google Patents. (1964). US3147280A - Preparation of benzofuran derivatives. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. --INVALID-LINK--

  • ResearchGate. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. --INVALID-LINK--

  • ResearchGate. (2025). (PDF) Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. --INVALID-LINK--

  • PubMed Central (PMC). (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. --INVALID-LINK--

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. --INVALID-LINK--

  • Organic Chemistry Portal. Benzofuran synthesis. --INVALID-LINK--

  • Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). --INVALID-LINK--

  • ResearchGate. (2025). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. --INVALID-LINK--

  • SpectraBase. Benzofuran-2-carboxylic acid (5-ethyl-[5][7]thiadiazol-2-ylcarbamoyl)-methyl ester. --INVALID-LINK--

  • ResearchGate. (2017). Figure S11. 1 H NMR spectrum of 3f. --INVALID-LINK--

  • MD Topology. 2-Benzofurancarboxylicacid. --INVALID-LINK--

  • ChemicalBook. 5-amino-1-benzofuran-2-carboxylic acid(42933-44-8) 1H NMR spectrum. --INVALID-LINK--

References

Benzofuran-2-carbonyl chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful application of this highly reactive reagent in your experiments.

I. Understanding the Instability of this compound

This compound is a valuable building block in organic synthesis, prized for its ability to introduce the benzofuran-2-carbonyl moiety into a wide range of molecules.[1] However, its utility is matched by its inherent instability, primarily due to the highly reactive acyl chloride functional group. The principal pathway of degradation is hydrolysis, which occurs upon exposure to moisture, leading to the formation of the corresponding benzofuran-2-carboxylic acid and corrosive hydrochloric acid (HCl) gas.[2] This reaction is often rapid and can significantly impact the quality of the reagent and the outcome of your experiments.

II. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound, providing systematic approaches to problem-solving.

Scenario 1: Inconsistent or Failed Reaction Yields

  • Question: My reaction with this compound is giving low or no yield, despite following a literature procedure. What could be the cause?

  • Answer: The most common culprit for failed reactions involving this compound is the degradation of the reagent. Here’s how to troubleshoot:

    • Assess the Quality of Your Reagent:

      • Visual Inspection: A high-quality, fresh bottle of this compound should be a white to light yellow crystalline solid.[1][3] If your material appears discolored (e.g., dark brown), clumpy, or partially liquefied, it may have degraded.

      • Check for Fuming: Carefully open the container in a fume hood. The presence of white misty fumes is a strong indicator of HCl gas, a byproduct of hydrolysis.[2] This suggests that the reagent has been exposed to moisture.

      • Melting Point Determination: The reported melting point of this compound is in the range of 53-57 °C.[4][5] A significantly lower or broader melting range can indicate the presence of impurities, most likely the corresponding carboxylic acid.

    • Implement Strict Anhydrous Techniques:

      • Inert Atmosphere: All handling of this compound should be performed under an inert atmosphere, such as nitrogen or argon, ideally within a glovebox.[6]

      • Dry Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent or sourced from a sealed bottle of anhydrous solvent.

    • Experimental Protocol: Quick Quality Check by Derivatization If you suspect your reagent has degraded, you can perform a small-scale test reaction with a simple nucleophile like benzylamine.

      • Step 1: In a dry vial under an inert atmosphere, dissolve a small, accurately weighed amount of your this compound in anhydrous dichloromethane (DCM).

      • Step 2: Add a slight excess (1.2 equivalents) of benzylamine.

      • Step 3: Stir at room temperature for 30 minutes.

      • Step 4: Analyze the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the expected amide product. A low conversion rate confirms the poor quality of your acyl chloride.

Scenario 2: Difficulty in Handling and Weighing the Reagent

  • Question: this compound is a hygroscopic solid. What is the best practice for accurately weighing and dispensing it for a reaction?

  • Answer: Accurate weighing of this moisture-sensitive solid requires careful technique to minimize exposure to the atmosphere.

    • Best Practice: Weighing in a Glovebox: The most reliable method is to handle and weigh the reagent inside a glovebox with a low-moisture atmosphere.

    • Alternative: Rapid Weighing with Inert Gas Blanket: If a glovebox is unavailable:

      • Allow the reagent container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

      • Briefly open the container under a positive flow of dry nitrogen or argon gas.

      • Quickly remove the desired amount of solid and immediately reseal the container.

      • For subsequent reactions, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to avoid repeatedly opening the main stock bottle.[6][7]

III. Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for this compound?

    • A1: To maximize shelf life, it should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a freezer at -20°C.[3][8][9] For shorter-term use, refrigeration at 2-8°C is acceptable.[2] It is crucial to store it away from moisture, heat, and direct sunlight.

  • Q2: What are the visual signs of this compound decomposition?

    • A2: Visual indicators include a color change from white/light yellow to brown, a clumpy or sticky appearance of the solid, and the evolution of white fumes (HCl gas) when the container is opened.[2]

  • Q3: My bottle of this compound has been open for a while and I suspect it has hydrolyzed. Can I still use it?

    • A3: It is not recommended to use a reagent that shows signs of significant degradation, as the presence of benzofuran-2-carboxylic acid and HCl will interfere with most reactions. The actual concentration of the active acyl chloride will be unknown, leading to incorrect stoichiometry and potential side reactions.

  • Q4: Is it possible to purify or "rescue" a partially degraded batch of this compound?

    • A4: Yes, it is possible to convert the hydrolyzed benzofuran-2-carboxylic acid back into the acyl chloride. This should be performed with caution in a well-ventilated fume hood using appropriate personal protective equipment.

    Experimental Protocol: Re-chlorination of Benzofuran-2-carboxylic acid

    • Method 1: Using Thionyl Chloride (SOCl₂)

      • Place the suspected mixture of this compound and benzofuran-2-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

      • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

      • Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases (typically 1-2 hours).

      • Remove the excess thionyl chloride by distillation under reduced pressure.

      • The resulting crude this compound can be purified by recrystallization from a suitable anhydrous non-protic solvent or used directly if purity is sufficient for the intended application.

    • Method 2: Using Oxalyl Chloride This method is often preferred for its milder conditions and cleaner reaction profile.

      • Dissolve the crude material in an anhydrous solvent such as dichloromethane (DCM) or toluene.

      • Add a catalytic amount of DMF.

      • Slowly add a slight excess of oxalyl chloride (e.g., 1.2-1.5 equivalents) at 0 °C.

      • Allow the reaction to warm to room temperature and stir until gas evolution (CO and CO₂) stops.

      • Remove the solvent and excess reagent under reduced pressure to obtain the this compound.

  • Q5: In which solvents is this compound stable?

    • A5: It is generally stable in anhydrous aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), diethyl ether, toluene, and acetonitrile for the duration of a typical reaction.[3] However, prolonged storage in solution is not recommended. It is incompatible with protic solvents like water and alcohols, with which it will readily react.

IV. Data Summary and Visualization

Table 1: Storage and Stability of this compound

ParameterRecommendationRationale
Storage Temperature -20°C (long-term), 2-8°C (short-term)Minimizes thermal decomposition and hydrolysis rate.[2][3][8][9]
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[3][6]
Container Tightly sealed, opaque glass bottleProtects from moisture and light.
Incompatible Materials Water, alcohols, amines, strong bases, oxidizing agentsReacts readily with nucleophiles and can be oxidized.

Diagram 1: Hydrolysis of this compound

This diagram illustrates the primary degradation pathway of this compound in the presence of water.

G cluster_reactants Reactants cluster_products Degradation Products BCC This compound BCA Benzofuran-2-carboxylic acid BCC->BCA Hydrolysis HCl Hydrochloric Acid BCC->HCl H2O Water (Moisture) H2O->BCA H2O->HCl

Caption: Degradation of this compound by moisture.

Diagram 2: Troubleshooting Workflow for Failed Reactions

This workflow provides a logical sequence of steps to diagnose issues in reactions involving this compound.

G start Low/No Reaction Yield check_reagent 1. Assess Reagent Quality - Visual Inspection - Fuming Test - Melting Point start->check_reagent reagent_bad Reagent Degraded check_reagent->reagent_bad Signs of degradation reagent_good Reagent OK check_reagent->reagent_good No signs of degradation check_technique 2. Review Experimental Technique - Anhydrous Solvents? - Dry Glassware? - Inert Atmosphere? technique_bad Technique Flawed check_technique->technique_bad Moisture ingress possible technique_good Technique OK check_technique->technique_good Strictly anhydrous solution1 Solution: - Use a fresh bottle - Re-purify the reagent reagent_bad->solution1 solution2 Solution: - Dry solvents/glassware - Use glovebox or inert gas technique_bad->solution2 reagent_good->check_technique end Problem Solved solution1->end solution2->end

Caption: A systematic approach to troubleshooting failed reactions.

V. References

  • Benchchem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 41717-28-6: 2-Benzofurancarbonyl chloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound | 41717-28-6. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 41717-28-6 wiki. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Acetyl Chloride Storage. Retrieved from --INVALID-LINK--

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). preventing decomposition of 4-Bromofuran-2-carbonyl chloride during storage. Retrieved from --INVALID-LINK--

  • Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Retrieved from --INVALID-LINK--

  • ChemWhat. (n.d.). This compound CAS#: 41717-28-6. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • ACS Omega. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride. Retrieved from --INVALID-LINK--

  • Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. Retrieved from --INVALID-LINK--

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 41717-28-6|this compound. Retrieved from --INVALID-LINK--

  • Sapphire Bioscience. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Reactivity of Benzofuran Derivatives. Retrieved from --INVALID-LINK--

  • PubChem - NIH. (n.d.). Benzofuran | C8H6O | CID 9223. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound chemical. Retrieved from --INVALID-LINK--

References

purification techniques for Benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzofuran-2-carbonyl chloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource is designed to provide expert insights and practical solutions to common challenges encountered during the purification of this highly reactive intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental issues in a direct question-and-answer format. We focus on diagnosing the problem and providing robust, field-proven solutions.

Q1: My crude product is a discolored (yellow to brown) solid or oil. What is the primary cause, and what is the recommended purification strategy?

A1: Expert Analysis & Solution

Discoloration in crude this compound is typically indicative of impurities. These can arise from several sources: residual solvents from the synthesis (like DMF), byproducts from the chlorinating agent (e.g., thionyl chloride), or degradation products. The most common degradation product is Benzofuran-2-carboxylic acid, formed by hydrolysis upon exposure to atmospheric moisture[1][2]. Since this compound is a low-melting solid (m.p. 53-57 °C), the presence of these impurities can depress the melting point, resulting in an oily or waxy appearance at room temperature.

For thermally stable compounds like this, two classical purification techniques are most effective: vacuum distillation and recrystallization . The choice depends on the scale of your reaction and the nature of the impurities.

Workflow: Selecting the Right Purification Method

This decision tree illustrates a logical approach to choosing a purification strategy based on the state of your crude product and the suspected impurities.

Purification_Workflow start Crude this compound product_state What is the physical state? start->product_state impurity_type What are the suspected impurities? product_state->impurity_type Oily / Discolored Solid distillation Purify via Vacuum Distillation impurity_type->distillation High-boiling colored polymers or baseline impurities recrystallization Purify via Recrystallization impurity_type->recrystallization Solid impurities with different solubility profiles wash Aqueous Wash (Caution!) -> Dry -> Recrystallize/Distill impurity_type->wash Residual acid (starting material) or water-soluble byproducts

Caption: Purification method selection workflow.

Q2: I've chosen recrystallization, but my product is "oiling out" instead of forming crystals. What is causing this, and how can I prevent it?

A2: Expert Analysis & Solution

"Oiling out" occurs when the dissolved solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. For this compound (m.p. 53-57 °C), using a high-boiling solvent like toluene and then cooling it rapidly is a common cause. The compound melts in the hot solvent and separates as a supercooled liquid before it has a chance to crystallize.

Troubleshooting Protocol: Achieving Successful Crystallization

  • Solvent Selection is Key: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A non-polar solvent is a good starting point. An anti-solvent (in which the compound is insoluble) can be used to induce precipitation.

  • Control Cooling Rate: Allow the heated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

  • Scratching: If crystals do not form, use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent (Primary)Anti-SolventRationale & Procedure
Dichloromethane (DCM)HexanesDissolve crude product in a minimum amount of warm DCM. Slowly add hexanes until the solution becomes persistently cloudy. Add a drop of DCM to clarify, then allow to cool slowly.
TolueneHexanesDissolve in a minimal volume of hot toluene. Allow to cool slowly to ~40-50 °C before adding hexanes to induce crystallization. This avoids oiling out by staying below the melting point.
Diethyl EtherPentaneGood for small scales. Dissolve in ether and cool in a freezer. If no crystals form, add pentane dropwise.
Q3: My product is decomposing during distillation, leading to charring and low yields. What are the correct distillation parameters?

A3: Expert Analysis & Solution

Acid chlorides, especially those with aromatic systems, can be susceptible to thermal decomposition at atmospheric pressure. The key to successfully distilling this compound is to lower its boiling point by reducing the pressure. Vacuum distillation is mandatory.

Decomposition is often catalyzed by acidic or basic impurities. It is crucial that all glassware is scrupulously clean and dry. Any residual moisture will lead to hydrolysis and the formation of the higher-boiling carboxylic acid, which will remain in the distillation flask and can promote further decomposition[1].

Protocol: High-Purity Vacuum Distillation

  • System Preparation: Ensure your vacuum distillation setup is clean, dry, and can achieve a stable vacuum. Use a Kugelrohr apparatus for small quantities to minimize losses.

  • Temperature Control: Use an oil bath for even heating. Do not heat the flask directly with a mantle.

  • Distillation Parameters: The boiling point is pressure-dependent. Aim for a pressure that allows distillation at a pot temperature below 120-130 °C to minimize degradation.

Table 2: Estimated Boiling Point vs. Pressure

Pressure (mmHg)Estimated Boiling Point (°C)Notes
760260.8[3]Not Recommended. Significant risk of decomposition.
10-15120 - 140A good starting range for laboratory-scale distillation.
1-290 - 110Ideal for minimizing thermal stress on the compound.

Note: These are estimates. The observed boiling point will vary based on the purity of the material and the accuracy of the pressure gauge.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The primary impurities are typically:

  • Benzofuran-2-carboxylic acid: The starting material for the synthesis and the product of hydrolysis[2]. Its presence is indicated by a broad peak in the 1H NMR spectrum around 10-12 ppm and can be confirmed by IR spectroscopy (broad O-H stretch).

  • Residual Chlorinating Agent: Excess thionyl chloride or oxalyl chloride. These are volatile and are usually removed by evaporation under vacuum, but byproducts may remain.

  • Reaction Solvents: Solvents such as N,N-Dimethylformamide (DMF), which is sometimes used catalytically in chlorination reactions, can be difficult to remove[4].

  • Polymeric Materials: Dark, tarry substances that result from overheating or side reactions during synthesis.

Q2: How can I safely handle and store my purified product to prevent degradation?

This compound's reactivity with water is its primary vulnerability[1][5].

  • Handling: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques. Use dry syringes and glassware.

  • Storage: Store in a tightly sealed container, preferably with a ground glass joint or a PTFE-lined cap. For long-term storage, place this primary container inside a secondary container with a desiccant and store it in a cool, dry place away from light[5][6]. Storing in a freezer (-20 °C) is also recommended[7].

Q3: What analytical methods are best for assessing the purity of this compound?

A combination of techniques should be used for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are excellent for confirming the structure and identifying proton-containing impurities. The absence of a broad carboxylic acid proton peak is a good indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and the identity of any volatile impurities. Derivatization may be necessary to avoid on-column degradation.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities. An appropriate method would likely use a C18 column with a gradient elution[8].

  • Infrared (IR) Spectroscopy: A quick check for purity. A strong carbonyl (C=O) stretch for the acid chloride should be observed around 1750-1800 cm⁻¹. The absence of a broad O-H stretch (around 2500-3300 cm⁻¹) indicates the removal of the corresponding carboxylic acid.

Q4: What are the most critical safety precautions when working with this compound?

This compound is a corrosive and hazardous chemical[5][9].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles. Work in a certified chemical fume hood to avoid inhaling vapors[1][6].

  • Emergency Measures: Be aware of the location of the nearest safety shower and eyewash station. In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes[1][9].

  • Quenching and Disposal: Unused material and reaction residues should be quenched carefully by slowly adding to a stirred, cold solution of a weak base like sodium bicarbonate. Dispose of waste in accordance with local regulations[6].

References

Technical Support Center: Acylation with Benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acylation reactions utilizing Benzofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental observations and provide robust troubleshooting strategies.

Introduction: The Dual Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its ability to introduce the benzofuran-2-carbonyl moiety into a wide range of molecules.[1] However, its utility is accompanied by a nuanced reactivity profile that can lead to unexpected side products if not properly managed. The key to successful acylation lies in understanding the interplay between the highly reactive acyl chloride group and the electron-rich benzofuran ring system.[2][3] This guide will dissect the most common side reactions, providing you with the insights needed to optimize your reaction conditions and maximize your yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is giving a mixture of products. What are the likely culprits?

A1: When acylating an aromatic substrate with this compound, the formation of multiple products often stems from a lack of regioselectivity. The primary side products are typically regioisomers of your target compound. For instance, in the acylation of a substituted benzene, you may see a mixture of ortho, meta, and para isomers, with the distribution depending on the nature of the substituent.

Furthermore, the benzofuran ring itself contains multiple sites susceptible to electrophilic attack. While the 2-position is blocked by the carbonyl chloride, acylation can potentially occur at other positions on the benzofuran ring, leading to complex mixtures.[4]

Q2: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction flask. What could this be?

A2: The formation of insoluble, polymeric material is a known side reaction when working with benzofurans under acidic conditions, such as those employed in Friedel-Crafts acylations. The Lewis acid catalyst can promote the polymerization of the benzofuran ring, leading to the formation of intractable tars. This is particularly problematic with higher concentrations of strong Lewis acids or at elevated temperatures.

Q3: My starting material, this compound, seems to be degrading during the reaction. Is this common?

A3: this compound can be susceptible to degradation under harsh reaction conditions. The two primary degradation pathways are hydrolysis and ring-opening. Hydrolysis of the acyl chloride to the corresponding carboxylic acid can occur if there is residual moisture in your reagents or solvents. Ring-opening of the furan moiety is a more severe degradation pathway that can be catalyzed by strong acids, leading to a complex mixture of decomposition products.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed breakdown of the most common side reactions encountered during acylation with this compound, complete with mechanistic insights and actionable troubleshooting protocols.

Ring Acylation: Competing Electrophilic Attack on the Benzofuran Ring

The Problem:

In addition to acylating your target substrate, the highly reactive acylium ion generated in situ can also acylate the benzofuran ring of another molecule of this compound or the product itself. This "self-acylation" or product acylation leads to the formation of dimeric or poly-acylated byproducts, reducing the yield of your desired product and complicating purification.[4]

The Causality:

The benzofuran ring is electron-rich and therefore susceptible to electrophilic aromatic substitution. The strong activating effect of the oxygen atom makes the furan ring a target for the electrophilic acylium ion.

Mitigation Strategies:

  • Control Stoichiometry: Use a modest excess of the aromatic substrate to be acylated. This will increase the probability of the acylium ion reacting with your intended target rather than another molecule of the benzofuran reagent.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the aromatic substrate and the Lewis acid. This will keep the instantaneous concentration of the acylating agent low, disfavoring self-acylation.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity by reducing the rate of competing side reactions.

Ring Opening of the Furan Moiety

The Problem:

Under strongly acidic conditions, the furan ring of the benzofuran system can undergo acid-catalyzed ring-opening. This irreversible process leads to the formation of various phenolic derivatives and significantly reduces the yield of the desired acylated product.

The Causality:

Protonation of the furan oxygen by a strong acid, or coordination with a Lewis acid, can weaken the C-O bonds of the heterocyclic ring, making it susceptible to nucleophilic attack (e.g., by the counterion of the Lewis acid or trace water) and subsequent ring cleavage.

Mitigation Strategies:

  • Choice of Lewis Acid: Opt for milder Lewis acids when possible. While AlCl₃ is a common choice for Friedel-Crafts acylations, it is also a very strong acid that can promote ring opening. Consider alternatives like FeCl₃, ZnCl₂, or SnCl₄, which may offer a better balance between reactivity and side reactions.

  • Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. Trace amounts of water can exacerbate the decomposition of both the acyl chloride and the benzofuran ring.

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Prolonged exposure to the acidic conditions increases the likelihood of ring opening.

Hydrolysis of the Acyl Chloride

The Problem:

The presence of water in the reaction mixture will lead to the hydrolysis of this compound to its corresponding carboxylic acid, Benzofuran-2-carboxylic acid. This not only consumes your starting material but the resulting carboxylic acid can also complex with the Lewis acid, deactivating it and stalling the reaction.

The Causality:

Acyl chlorides are highly electrophilic and react readily with nucleophiles, including water. This reaction is often rapid and irreversible under the reaction conditions.

Mitigation Strategies:

  • Strict Anhydrous Technique: Use oven-dried or flame-dried glassware. Employ freshly distilled, anhydrous solvents. Ensure all reagents are of the highest purity and are handled under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Storage: Store this compound in a desiccator, away from moisture.[5] If it has been stored for a long time, it may be prudent to check its purity by IR or ¹H NMR before use.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound

This protocol provides a starting point for the acylation of an aromatic substrate. Optimization of the Lewis acid, solvent, and temperature will likely be necessary for each specific substrate.

Materials:

  • Aromatic substrate

  • This compound

  • Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Under an inert atmosphere, charge a round-bottom flask with the aromatic substrate and the anhydrous solvent.

  • Cool the mixture to the desired temperature (typically 0 °C to room temperature) in an ice or water bath.

  • Slowly add the Lewis acid portion-wise to the stirred solution.

  • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Acylation_Pathways cluster_start Starting Materials cluster_reaction Reaction Mixture cluster_products Potential Products This compound This compound Acylium Ion Acylium Ion This compound->Acylium Ion + Lewis Acid Side Product 2\n(Ring Opening) Side Product 2 (Ring Opening) This compound->Side Product 2\n(Ring Opening) Strong Acid/Heat Side Product 3\n(Hydrolysis) Side Product 3 (Hydrolysis) This compound->Side Product 3\n(Hydrolysis) + H2O Aromatic Substrate Aromatic Substrate Lewis Acid Lewis Acid Desired Product Desired Product Acylium Ion->Desired Product + Aromatic Substrate Side Product 1\n(Ring Acylation) Side Product 1 (Ring Acylation) Acylium Ion->Side Product 1\n(Ring Acylation) + Benzofuran moiety

References

Technical Support Center: Managing the Moisture Sensitivity of Benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this highly reactive and moisture-sensitive reagent. By understanding the principles behind its reactivity and implementing the proper techniques, you can ensure the success and reproducibility of your experiments.

Introduction: The Challenge of a Reactive Acyl Chloride

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and agrochemicals.[1] Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic substitution reactions.[2][3] However, this high reactivity also makes it extremely susceptible to hydrolysis, even by atmospheric moisture.[4][5][6] Reaction with water leads to the formation of the corresponding carboxylic acid, rendering the reagent inactive for its intended acylation purpose and introducing impurities into your reaction mixture.[3][7]

This guide provides a comprehensive framework for managing the moisture sensitivity of this compound, from storage and handling to reaction setup and troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound.

Problem Potential Cause(s) Solution(s)
Low or no product yield in acylation reaction 1. Hydrolysis of this compound: The reagent may have degraded due to improper storage or handling, leading to the formation of the unreactive carboxylic acid. 2. Wet solvent or reagents: Trace amounts of water in your reaction solvent or other reagents will preferentially react with the acyl chloride. 3. Incomplete reaction: The reaction conditions (temperature, time, stoichiometry) may not be optimal.1. Verify reagent quality: Before use, check for any signs of degradation, such as a solid precipitate (the carboxylic acid) in the liquid. Consider analytical verification (e.g., NMR) if in doubt. 2. Ensure anhydrous conditions: Use freshly dried solvents and ensure all other reagents are anhydrous.[8][9][10] Implement inert atmosphere techniques.[11][12][13] 3. Optimize reaction conditions: Review your protocol. Consider increasing the reaction time, temperature (if appropriate for your substrate), or the molar equivalent of the acyl chloride.
Formation of a white precipitate upon adding the reagent to the reaction mixture Hydrolysis product: The white solid is likely the benzofuran-2-carboxylic acid, formed from the reaction of the acyl chloride with moisture present in the reaction flask or solvent.1. Immediately cease the reaction and re-evaluate your setup. 2. Thoroughly dry all glassware: Oven-dry glassware and cool it under a stream of inert gas (nitrogen or argon) before use.[11][13] 3. Use rigorously dried solvents: Employ solvents with a water content below 10 ppm.[8]
Inconsistent reaction outcomes between experiments Variable moisture contamination: The level of atmospheric humidity can vary, leading to different degrees of reagent degradation and inconsistent results.1. Standardize your handling protocol: Always use a glove box or Schlenk line for handling and dispensing this compound.[12][14] 2. Work in a controlled environment: If possible, perform experiments in a laboratory with controlled humidity.
"Fuming" or "smoking" observed when opening the reagent bottle Reaction with atmospheric moisture: The fuming is hydrogen chloride (HCl) gas, a byproduct of the rapid reaction between the acyl chloride and water vapor in the air.[4][6][15]This is a clear indication of the reagent's reactivity and the presence of moisture. While some fuming is expected, excessive fuming suggests a humid environment. Handle the reagent exclusively under an inert atmosphere to minimize this.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: It is critical to store this compound in a cool, dry, and well-ventilated area, away from water, alcohols, and amines.[4][16] The container must be tightly sealed, and for long-term storage, it is highly recommended to keep it under an inert atmosphere, such as nitrogen or argon.[4] Storing in a freezer at under -20°C is also advised.[17][18]

Q2: What is the best way to handle and dispense this reagent?

A2: Due to its extreme moisture sensitivity, all handling and dispensing of this compound should be performed under an inert atmosphere using a glove box or a Schlenk line.[12][14] Use dry, gas-tight syringes or cannulas for transferring the liquid.[11][12]

Q3: My solvent is labeled "anhydrous." Is that sufficient?

A3: Commercially available anhydrous solvents may still contain trace amounts of water that can be detrimental.[8] For reactions with highly sensitive reagents like this compound, it is best practice to freshly distill the solvent over an appropriate drying agent or pass it through a column of activated alumina or molecular sieves immediately before use.[8][9][10]

Q4: How can I confirm if my this compound has degraded?

A4: Visual inspection can be a first indicator. The formation of a solid precipitate (benzofuran-2-carboxylic acid) in the liquid is a sign of hydrolysis. For a more definitive assessment, you can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of the carboxylic acid impurity.[19]

Q5: What are the primary safety concerns when working with this compound?

A5: this compound is corrosive and can cause severe skin and eye burns.[1][20] It reacts with water to release corrosive and toxic hydrogen chloride (HCl) gas.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][20] All manipulations should be conducted in a well-ventilated fume hood.[4]

Experimental Protocols

Protocol 1: Rigorous Drying of Reaction Solvents

The success of your reaction hinges on the quality of your solvents. Here is a protocol for ensuring your solvents are sufficiently dry.

Materials:

  • Solvent to be dried (e.g., Dichloromethane, Tetrahydrofuran)

  • Appropriate drying agent (see table below)

  • Oven-dried round-bottom flask with a stir bar

  • Distillation apparatus or solvent purification system

  • Schlenk flasks for storing the dried solvent

Procedure:

  • Select an appropriate drying agent. The choice of drying agent depends on the solvent.

Solvent Recommended Drying Agent(s)
Dichloromethane (DCM)Calcium hydride (CaH₂)[9][10], Activated 3Å molecular sieves[8]
Tetrahydrofuran (THF)Sodium/benzophenone, Lithium aluminum hydride (LiAlH₄)[9][10]
AcetonitrileCalcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀)[9][10]
TolueneSodium/benzophenone[9][10]
  • Pre-dry the solvent (optional but recommended). For solvents with significant water content, pre-drying with a less reactive drying agent like anhydrous magnesium sulfate or sodium sulfate can be beneficial.[9][21]

  • Reflux and distill. Add the chosen drying agent to the solvent in a round-bottom flask. Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere. Reflux the solvent for several hours before distilling it directly into a dry Schlenk flask under an inert atmosphere.

  • Storage. Store the freshly dried solvent in the Schlenk flask over activated molecular sieves to maintain its dryness.

Protocol 2: General Procedure for an Acylation Reaction Under Anhydrous Conditions

This protocol outlines a general workflow for using this compound in an acylation reaction, emphasizing moisture control.

Materials:

  • Oven-dried, three-necked round-bottom flask with a stir bar

  • Schlenk line or glove box

  • Dry syringes and needles

  • Rubber septa

  • This compound

  • Anhydrous reaction solvent

  • Substrate to be acylated

  • Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 4 hours at 140°C) and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[11][13]

  • Inert Atmosphere Setup: Connect the reaction flask to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[12]

  • Reagent Addition:

    • Dissolve your substrate and the non-nucleophilic base in the anhydrous solvent in the reaction flask under a positive pressure of inert gas.

    • Using a dry, gas-tight syringe, carefully draw up the required amount of this compound. It is good practice to purge the syringe with inert gas before drawing up the liquid.

    • Slowly add the this compound to the stirring reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of a mild base). Proceed with the standard extraction and purification protocol.

Visualizing the Process

To better understand the critical aspects of handling this compound, the following diagrams illustrate the hydrolysis pathway and the recommended experimental workflow.

Hydrolysis This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (Moisture) Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Hydrolysis->Benzofuran-2-carboxylic acid Inactive Product HCl Gas HCl Gas Hydrolysis->HCl Gas Corrosive Byproduct

Caption: The detrimental hydrolysis of this compound.

Workflow cluster_prep Preparation cluster_execution Execution cluster_outcome Outcome Oven-dry Glassware Oven-dry Glassware Inert Atmosphere Inert Atmosphere Oven-dry Glassware->Inert Atmosphere Dry Solvents Dry Solvents Dry Solvents->Inert Atmosphere Add Substrate & Base Add Substrate & Base Inert Atmosphere->Add Substrate & Base Add this compound Add this compound Add Substrate & Base->Add this compound Monitor Reaction Monitor Reaction Add this compound->Monitor Reaction Successful Acylation Successful Acylation Monitor Reaction->Successful Acylation

Caption: Recommended workflow for moisture-sensitive acylation.

By adhering to these guidelines and understanding the principles of handling moisture-sensitive reagents, you can effectively manage the challenges associated with this compound and achieve reliable and successful results in your research.

References

preventing decomposition of Benzofuran-2-carbonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzofuran-2-carbonyl chloride (CAS 41717-28-6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges in handling and utilizing this highly reactive, yet valuable, synthetic intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the success of your research.

Introduction: The Challenge of Reactivity

This compound is a versatile reagent used to introduce the benzofuran-2-carbonyl moiety into a wide range of molecules, forming key intermediates for pharmaceuticals and agrochemicals.[1] However, its utility is matched by its reactivity. Like most acyl chlorides, it is highly susceptible to decomposition, primarily through hydrolysis, which can compromise reaction yields and introduce impurities. This guide provides direct answers and protocols to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the proper handling, storage, and characteristics of this compound.

Q1: What is the primary cause of this compound decomposition?

A: The principal cause of decomposition is hydrolysis. This compound reacts readily, and often violently, with water—including atmospheric moisture—to form Benzofuran-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is irreversible and is the most common reason for reagent failure and poor yields in acylation reactions.

Q2: How should I properly store this reagent to ensure its stability?

A: Proper storage is critical for maintaining the reagent's efficacy. It should be stored in a cool, dry, and well-ventilated area, tightly sealed to prevent moisture ingress.[2][3] For long-term stability, storage in a freezer at -20°C under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.[4] Storing the sealed container inside a desiccator can provide an additional layer of protection against ambient humidity.[5]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A: Due to its corrosive nature, strict safety protocols must be followed.[1][2] Always handle this reagent inside a certified chemical fume hood. Mandatory PPE includes:

  • Chemical-resistant gloves (nitrile or neoprene are suitable).[3]

  • Safety goggles and a full-face shield.[3]

  • A flame-retardant lab coat.

Q4: My bottle of this compound appears as a light brown solid and fumes slightly when opened. Is it still usable?

A: Caution is advised. The reagent in its pure form is a white to light yellow crystalline solid.[6] A significant color change to brown may indicate degradation. Fuming upon opening is a clear sign of reaction with atmospheric moisture, producing HCl gas.[5][7] While it may retain some activity, using a partially hydrolyzed reagent will lead to lower yields and introduce Benzofuran-2-carboxylic acid into your reaction, complicating purification. For best results, it is always recommended to use a fresh, properly stored reagent.

Q5: Which solvents are recommended for reactions involving this compound?

A: Only anhydrous, non-protic solvents should be used. Protic solvents like water or alcohols will react directly with the acyl chloride.[7] Suitable solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile (MeCN)

  • Diethyl ether

Ensure that solvents are obtained from a solvent purification system or are from a freshly opened bottle rated for anhydrous use.

Section 2: Troubleshooting Guide for Reactions

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Yield of the Desired Acylated Product
  • Probable Cause A: Reagent Decomposition Prior to Reaction.

    • Diagnosis: The most common issue is using a reagent that has already hydrolyzed.

    • Solution: Use a fresh bottle of this compound or one that has been rigorously stored under an inert atmosphere. Before starting the main reaction, consider running a small-scale test reaction with a simple, clean nucleophile (like benzylamine) to confirm the reagent's activity.

  • Probable Cause B: Inadequate Anhydrous Conditions.

    • Diagnosis: Trace amounts of moisture in the glassware, solvent, or starting materials are consuming the acyl chloride.

    • Solution: Implement rigorous anhydrous techniques. This includes oven-drying all glassware (and cooling under vacuum or in a desiccator), using anhydrous-grade solvents, and ensuring all starting materials are free of water. See Protocol 1 for a detailed workflow.

  • Probable Cause C: Sub-optimal Reaction Temperature.

    • Diagnosis: The reaction may be too slow at low temperatures, or side reactions may dominate at higher temperatures.

    • Solution: Most acylation reactions with acyl chlorides are exothermic. Start the reaction at 0°C by adding the this compound solution dropwise to the solution of your nucleophile. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS for completion.

Problem 2: Benzofuran-2-carboxylic Acid is a Major Byproduct
  • Probable Cause: In-situ Hydrolysis.

    • Diagnosis: This is a definitive sign that water is present in your reaction vessel.

    • Solution: This reinforces the need for meticulous anhydrous technique as described in Problem 1, Cause B . Re-evaluate every component of your setup:

      • Glassware: Was it flame-dried or oven-dried for a sufficient time and cooled properly?

      • Solvents: Are you using a freshly opened bottle of anhydrous solvent or one from a validated purification system?

      • Inert Atmosphere: Is your nitrogen or argon line supplying dry gas? Consider passing it through a drying tube (e.g., filled with Drierite) before it enters the reaction manifold.

      • Reagents: Is your substrate or base hygroscopic? Dry them in a vacuum oven if their stability permits.

Problem 3: Formation of Multiple Unidentified Products
  • Probable Cause A: Competing Friedel-Crafts Acylation.

    • Diagnosis: If your substrate is an electron-rich aromatic or heteroaromatic compound, the benzofuran ring or the substrate itself can undergo undesired acylation, particularly if a Lewis acid is used or generated.[8]

    • Solution: Avoid Lewis acid catalysts if possible. Use a non-nucleophilic organic base like triethylamine or pyridine to scavenge the HCl byproduct instead.[2] Running the reaction at a lower temperature (0°C or below) can also improve selectivity.

  • Probable Cause B: Reaction with the Base.

    • Diagnosis: If you are using a nucleophilic base (e.g., an amine that is not your intended reactant), it can compete with your substrate for the acyl chloride.

    • Solution: Use a sterically hindered, non-nucleophilic base. Proton sponge or 2,6-lutidine are excellent but more expensive alternatives to triethylamine.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
  • Glassware Preparation: Disassemble and clean all required glassware (reaction flask, addition funnel, condenser). Place in an oven at >120°C for at least 4 hours (preferably overnight).

  • Assembly: Quickly assemble the hot glassware under a stream of dry nitrogen or argon. Use a light coating of grease on glass joints to ensure a good seal.

  • Inert Atmosphere: Connect the assembled apparatus to a gas manifold that allows for alternating vacuum and inert gas backfill.

  • Purging: Gently heat the exterior of the glassware with a heat gun while under vacuum to drive off any adsorbed moisture. Backfill with inert gas. Repeat this vacuum/backfill cycle three times.

  • Reagent Addition: Add anhydrous solvent and your substrate/base via cannula or a gas-tight syringe through a rubber septum.

  • Acyl Chloride Addition: Dissolve the solid this compound in anhydrous solvent inside the inert atmosphere of a glovebox, or weigh it quickly and add it to a flask that is immediately purged with inert gas before dissolving. Add this solution to the reaction mixture dropwise via syringe or addition funnel.

Section 4: Visual Guides & Data

Diagrams and Workflows

Decomposition_Pathway A Benzofuran-2-carbonyl Chloride TI Tetrahedral Intermediate A->TI Nucleophilic Attack H2O H₂O (Moisture) H2O->TI CA Benzofuran-2-carboxylic Acid TI->CA Elimination HCl Hydrogen Chloride (Gas) TI->HCl Troubleshooting_Workflow decision decision start Problem: Low Reaction Yield check_reagent Check Reagent: Fresh bottle? Properly stored? start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Verify Anhydrous Technique solution_water Solution: Re-dry all glassware, solvents, and reagents check_conditions->solution_water check_params Analyze Reaction Parameters (Temp, Time) solution_params Solution: Optimize temperature (start at 0°C) check_params->solution_params analyze_byproducts Analyze Byproducts via LC-MS / NMR water_present Carboxylic Acid Byproduct? analyze_byproducts->water_present solution_reagent Solution: Use fresh reagent reagent_ok->analyze_byproducts Yes reagent_ok->solution_reagent No water_present->check_conditions Yes water_present->check_params No

References

Technical Support Center: Synthesis & Scale-Up of Benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and utilizing this valuable intermediate, particularly focusing on the challenges encountered during scale-up. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and safety of your chemical processes.

Part 1: Troubleshooting Guide for Synthesis and Handling

This section addresses specific issues that may arise during the preparation and subsequent use of this compound.

Issue 1: Low Yield or Incomplete Conversion during Synthesis from Benzofuran-2-carboxylic Acid

Q: My reaction of Benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) is showing low conversion to the acid chloride, even with extended reaction times. What are the potential causes and solutions?

A: This is a common issue when scaling up the synthesis of acyl chlorides. Several factors can contribute to incomplete conversion.

  • Cause 1: Moisture Contamination: Thionyl chloride reacts violently with water, leading to its decomposition and the formation of HCl and SO₂ gases.[1] Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and ensure the Benzofuran-2-carboxylic acid is thoroughly dried before use.

  • Cause 2: Inadequate Mixing/Mass Transfer: On a larger scale, ensuring homogenous mixing of the solid carboxylic acid in the reaction mixture can be challenging.

    • Solution: Employ efficient overhead stirring. Consider using a solvent in which the carboxylic acid has at least partial solubility to create a slurry, improving contact with the thionyl chloride. Toluene or dichloromethane are often suitable choices.[2]

  • Cause 3: Sub-optimal Temperature: While the reaction is exothermic, some initial energy input might be necessary to overcome the activation energy, especially with less soluble starting materials.

    • Solution: Gentle heating (e.g., to 40-60°C) can often drive the reaction to completion. However, monitor the reaction closely as excessive heat can lead to byproduct formation. A temperature screening can help identify the optimal conditions.[3]

  • Cause 4: Catalyst Inactivity or Insufficient Amount: Dimethylformamide (DMF) is a common catalyst for this reaction. If the DMF is old or contaminated with water, its catalytic activity will be diminished.

    • Solution: Use a fresh, anhydrous grade of DMF. Typically, only a catalytic amount (e.g., a few drops to 0.1 equivalents) is necessary. Using an excessive amount of DMF can complicate purification.[2]

Issue 2: Product Discoloration (Yellow to Brown Solid)

Q: The isolated this compound is off-white or yellow, and sometimes even brown. What causes this discoloration and how can I obtain a purer product?

A: Discoloration is indicative of impurities, which can be problematic for downstream applications.

  • Cause 1: Thermal Decomposition: this compound, like many acyl chlorides, can be thermally sensitive. Prolonged exposure to high temperatures during distillation or reaction can lead to decomposition and the formation of colored byproducts.

    • Solution: When removing excess thionyl chloride, use vacuum distillation at a moderate temperature (bath temperature below 50-60°C).[4] Co-distillation with a high-boiling inert solvent like toluene can also help remove the last traces of SOCl₂ without excessive heating.[2]

  • Cause 2: Side Reactions on the Benzofuran Ring: The benzofuran ring system can be susceptible to electrophilic attack under harsh acidic conditions, potentially leading to polymerization or the formation of colored impurities.

    • Solution: Maintain a controlled reaction temperature and avoid a large excess of thionyl chloride. The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.

  • Cause 3: Residual Catalyst or Byproducts: Impurities from the thionyl chloride or side reactions involving the DMF catalyst can also contribute to color.

    • Solution: For high-purity material, recrystallization of the crude this compound from a non-polar solvent (e.g., hexanes or a mixture of hexanes and a minimal amount of a more polar solvent like ethyl acetate) can be effective. Ensure all solvents are anhydrous.

Issue 3: Vigorous and Uncontrolled Reaction during Quenching of Excess Thionyl Chloride

Q: When I try to quench the excess thionyl chloride after the reaction, the process is extremely exothermic and difficult to control on a larger scale. How can I do this safely?

A: The reaction of thionyl chloride with quenching agents like water or alcohols is highly exothermic and produces large volumes of corrosive gases (HCl and SO₂).[1]

  • Solution 1: Controlled Reverse Quench: The safest method for quenching on a large scale is a controlled reverse quench.

    • Prepare a cold (0-5°C) and vigorously stirred solution of a weak base, such as saturated sodium bicarbonate.[4]

    • Slowly add the reaction mixture containing the excess thionyl chloride dropwise to the quenching solution. The rate of addition should be carefully controlled to maintain the temperature of the quenching solution below 20°C.[4]

    • Ensure adequate ventilation and consider a scrubbing system for the off-gases.

  • Solution 2: Non-Aqueous Quench: For products that are sensitive to aqueous conditions, a non-aqueous quench can be performed by slowly adding the reaction mixture to a cooled solution of an alcohol like isopropanol. This will convert the excess thionyl chloride to a less reactive sulfite ester. This should still be done with caution due to the exothermic nature of the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[5] Refrigeration is recommended for long-term storage.

Q2: I am performing an acylation reaction with this compound and a primary amine, but the yield is low. What could be the issue?

A: Low yields in acylation reactions can often be attributed to several factors:

  • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is typically required to scavenge the HCl generated during the reaction.[6] Ensure you are using at least one equivalent of the base.

  • Moisture: Any moisture present will hydrolyze your this compound back to the carboxylic acid, reducing the amount available to react with your amine.

  • Temperature: While many acylations proceed at room temperature, some may require gentle heating. Conversely, if the temperature is too high, side reactions or decomposition can occur.[7]

  • Addition Order: It is generally recommended to add the this compound solution slowly to a solution of the amine and the base to maintain a low concentration of the highly reactive acyl chloride and minimize side reactions.

Q3: Are there any specific material compatibility concerns when working with this compound and thionyl chloride at scale?

A: Yes. Both thionyl chloride and this compound, especially in the presence of moisture which generates HCl, are corrosive.[1] Glass-lined steel reactors are ideal for large-scale production. For laboratory and pilot-scale work, borosilicate glass is suitable. Avoid contact with metals that are susceptible to acid corrosion. Ensure all gaskets and transfer lines are made of compatible materials like PTFE.

Q4: How can I monitor the progress of the reaction to form this compound?

A: Monitoring the reaction can be challenging due to the reactivity of the product.

  • TLC Analysis: Direct TLC analysis of the acid chloride is often unreliable as it can hydrolyze on the silica gel plate.[8] A common method is to take a small aliquot of the reaction mixture, quench it with an anhydrous alcohol (like methanol), and then run a TLC of the resulting methyl ester against the starting carboxylic acid. The disappearance of the starting material spot and the appearance of a new, less polar ester spot indicates the reaction is proceeding.

  • IR Spectroscopy: You can monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (typically around 1780-1815 cm⁻¹).

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound

Materials:

  • Benzofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add Benzofuran-2-carboxylic acid (1.0 eq).

  • Add anhydrous toluene to create a stirrable slurry.

  • Under an inert atmosphere (N₂ or Ar), add a catalytic amount of anhydrous DMF (e.g., 0.05 eq).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) via the dropping funnel. An initial exotherm may be observed.

  • After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 2-4 hours, or until gas evolution ceases and reaction monitoring (via quenched aliquot TLC) indicates complete conversion.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene via vacuum distillation, ensuring the bath temperature does not exceed 60°C.

  • The resulting crude this compound can be used directly or purified by recrystallization from an anhydrous non-polar solvent.

ParameterRecommendationRationale
SOCl₂ Stoichiometry 1.5 - 2.0 equivalentsEnsures complete conversion, but a large excess can lead to more side products and a more hazardous quench.
Reaction Temperature 60-70°CProvides a balance between reaction rate and minimizing thermal decomposition.
Catalyst Anhydrous DMF (catalytic)Effectively catalyzes the reaction; must be anhydrous to prevent SOCl₂ decomposition.[2]
Solvent Anhydrous TolueneAids in creating a manageable slurry and can be used for azeotropic removal of trace moisture.
Protocol 2: Acylation of a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Slowly add the this compound solution to the cooled amine solution via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis shows complete consumption of the amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amide product, which can be purified by recrystallization or column chromatography.

Part 4: Visualized Workflows

Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Benzofuran-2-carboxylic Acid reagents SOCl₂, cat. DMF Toluene, 60-70°C start->reagents 1. Charge Reagents reaction Reaction Mixture reagents->reaction 2. Heat & Stir distill Vacuum Distillation (<60°C) reaction->distill 3. Remove Volatiles crude Crude Benzofuran-2- carbonyl chloride distill->crude recrystallize Recrystallization (e.g., from Hexanes) crude->recrystallize 4. Purify (Optional) pure Pure Product crude->pure Use Crude recrystallize->pure

Caption: Process flow for synthesis and purification.

Troubleshooting Decision Tree for Low Acylation Yield

start Low Acylation Yield q1 Were all reagents & glassware rigorously dried? start->q1 a1_no Dry all components. Use anhydrous solvents. Rerun reaction. q1->a1_no No a1_yes Yes q1->a1_yes q2 Was a non-nucleophilic base (e.g., Et₃N) used in stoichiometric amounts (>=1 eq)? a1_yes->q2 a2_no Add >=1 eq. of base. Consider base purity. q2->a2_no No a2_yes Yes q2->a2_yes q3 Was the reaction temperature optimized? a2_yes->q3 a3_no Screen temperatures (e.g., 0°C, RT, 40°C). Monitor for decomposition. q3->a3_no No a3_yes Yes q3->a3_yes end Consider alternative coupling agents or substrate stability. a3_yes->end

Caption: Decision tree for troubleshooting acylation reactions.

References

Technical Support Center: Catalyst Selection for Efficient Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection to optimize their synthetic routes. Benzofuran cores are vital scaffolds in pharmaceuticals and materials science, making their efficient synthesis a critical objective. This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems used for benzofuran synthesis?

There are several robust catalytic systems available, with the choice depending on the desired substitution pattern and starting materials. The most prominent are:

  • Palladium-based Catalysts: Widely employed for their versatility, palladium catalysts are often used in Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization.[1][2][3] Common catalysts include Pd(OAc)₂, (PPh₃)PdCl₂, and Pd(PPh₃)₄.[1][4] These reactions often benefit from a copper(I) co-catalyst.[1][5]

  • Copper-based Catalysts: Copper catalysts are valuable for their ability to facilitate oxidative cyclization and coupling reactions.[6] They are used in reactions involving salicylaldehydes, phenols, and alkynes.[1][5][6] Copper iodide (CuI) and copper chloride (CuCl) are frequently used.[5]

  • Gold-based Catalysts: Gold catalysts, particularly Au(I) complexes, are highly effective for the intramolecular hydroarylation of o-alkynylphenols.[7][8] They are known for their high efficiency at low catalyst loadings and mild reaction conditions.[8]

  • Other Transition Metals: Rhodium, nickel, and iron catalysts have also been developed for specific benzofuran syntheses.[1][5][9] For instance, nickel catalysts can promote intramolecular nucleophilic addition of aryl halides to ketones.[10]

  • Green Catalysts: There is a growing interest in sustainable methods, including the use of nanocatalysts and reactions in eco-friendly solvents like water or deep eutectic solvents.[1][11][12]

Q2: How do I select the right catalyst for my specific substrates?

Catalyst selection is a multifactorial decision. The electronic properties of your starting materials are a primary consideration. For instance, in palladium-catalyzed reactions, electron-donating groups on salicylaldehydes can lead to higher yields, whereas electron-withdrawing groups on aryl halides may enhance reactivity.[4]

A logical approach to catalyst selection can be visualized as follows:

sub Define Substrates (e.g., o-halophenol + alkyne) pd Palladium-Catalyzed (Sonogashira/Heck) sub->pd Classic & Versatile cu Copper-Catalyzed (Oxidative Cyclization) sub->cu Phenols/Salicylaldehydes au Gold-Catalyzed (Hydroarylation) sub->au o-Alkynylphenols, Mild Conditions other Other Metals (Fe, Ni, Rh) or Green Catalysts sub->other Specific Substrates, Sustainability Focus optimize Reaction Optimization & Troubleshooting pd->optimize Optimize Ligand, Base, Solvent cu->optimize au->optimize other->optimize

Caption: Catalyst selection workflow based on starting materials.

Q3: What is the role of ligands and bases in optimizing these reactions?

Ligands and bases are not mere additives; they are critical components that dictate the outcome of the reaction.

  • Ligands: In palladium catalysis, ligands like triphenylphosphine (PPh₃) or N-heterocyclic carbenes (NHCs) stabilize the metal center, prevent catalyst decomposition, and modulate its electronic properties and steric environment.[4][13] This directly influences reactivity and selectivity.[4] The choice of ligand can be substrate-dependent and is a key parameter to screen during optimization.

  • Bases: The base is crucial for steps like deprotonation of phenols or terminal alkynes and for neutralizing acids formed during the catalytic cycle. The choice of base can dramatically affect yield. For example, using a base like sodium bicarbonate (NaHCO₃) at high temperatures can produce water, which may deactivate the palladium catalyst.[4] Switching to anhydrous bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (NEt₃) often resolves this issue.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My palladium-catalyzed reaction between an o-iodophenol and a terminal alkyne is giving less than 10% yield. What are the likely causes and solutions?

This is a common challenge that can often be traced to catalyst deactivation or suboptimal reaction conditions.

  • Potential Cause 1: Catalyst Inefficiency or Poisoning. The chosen palladium source (e.g., (PPh₃)₂PdCl₂) may not be optimal for your specific substrates, or impurities in your starting materials could be poisoning the catalyst.

    • Solution: Screen different palladium sources, such as Pd(PPh₃)₄, which can sometimes be more effective.[4] Ensure starting materials are pure. The addition of a co-catalyst like copper(I) iodide (CuI) is often essential to facilitate the Sonogashira coupling step.[4]

  • Potential Cause 2: Inappropriate Base Selection. As mentioned, your base could be inhibiting the reaction. If you are using NaHCO₃ at temperatures above 100°C, it can decompose to form water, which interferes with the palladium catalytic cycle.[4]

    • Solution: Switch to an anhydrous inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base such as NEt₃.[4]

  • Potential Cause 3: Incomplete Cyclization. The initial coupling reaction may be successful, but the subsequent intramolecular cyclization to form the furan ring fails. This can happen if the temperature is too low for the cyclization step.

    • Solution: Try a stepwise temperature profile. Run the initial coupling at a lower temperature (e.g., 60-80°C) and then increase the temperature (e.g., to 100-120°C) to drive the cyclization.[4]

Problem 2: Significant Side Product Formation

Q: My copper-catalyzed reaction is producing a complex mixture of products. How can I improve selectivity for the desired benzofuran?

Low selectivity often points to issues with the catalyst, oxidant, or reaction conditions.

  • Potential Cause 1: Over-oxidation or Side Reactions. The oxidant (often molecular oxygen or another additive) might be too harsh, leading to degradation of the starting material or product. Homocoupling of the alkyne (Glaser coupling) is also a common side reaction.

    • Solution: Carefully control the amount of oxidant. In some cases, switching from O₂ to a milder oxidant can be beneficial. To minimize alkyne homocoupling, ensure a slow addition of the alkyne to the reaction mixture.

  • Potential Cause 2: Incorrect Catalyst-Ligand Combination. The coordination environment of the copper catalyst is critical for directing the reaction pathway.

    • Solution: Screen different copper sources (e.g., CuI, CuBr, CuCl) and ligands.[1][5] Simple ligands like 1,10-phenanthroline can sometimes significantly improve both yield and selectivity.[1][5]

Problem 3: Poor Reproducibility

Q: I'm getting inconsistent yields between batches, even when I follow the same procedure. What should I check?

Poor reproducibility is frustrating and often stems from subtle, overlooked variables.

  • Potential Cause 1: Catalyst Quality and Handling. Transition metal catalysts, especially palladium complexes, can be sensitive to air and moisture. The age and storage conditions of your catalyst and ligands matter.

    • Solution: Purchase fresh catalyst or test the activity of your current batch. Always handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Potential Cause 2: Solvent and Reagent Purity. Trace amounts of water or other impurities in your solvent or reagents can have a significant impact.

    • Solution: Use anhydrous, high-purity solvents. If using a solvent like DMF, which can degrade to form dimethylamine, consider using a freshly opened bottle or purifying it before use. Ensure your base is anhydrous.

  • Potential Cause 3: Reaction Setup and Headspace. For reactions sensitive to oxygen, inconsistencies in degassing or maintaining an inert atmosphere can lead to variable results.

    • Solution: Standardize your degassing procedure (e.g., three freeze-pump-thaw cycles vs. sparging with argon for a set time). Ensure all joints in your glassware are well-sealed.

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems for benzofuran synthesis, providing a comparative overview to guide your experimental design.

Catalyst SystemStarting MaterialsBase/AdditiveSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / bpyAryl boronic acid, 2-(2-formylphenoxy) acetonitrile-Toluene90High[1]
(PPh₃)PdCl₂ / CuIo-Iodophenol, Terminal alkyneNEt₃NEt₃RT-60Good-High[1][5]
CuCl / DBUSalicylaldehyde-derived Schiff base, AlkeneDBUDMF-45-93[5]
CuIo-Hydroxy aldehyde, Amine, Alkyne-DES (ChCl:EG)-70-91[1][5]
JohnPhosAuCl / AgNTf₂Alkynyl ester, QuinolPh₂SiF₂DCE-Moderate-Good[14]
Ni(OTf)₂ / 1,10-phenAryl halide, Aryl ketone-Acetonitrile-High[1][5][10]
FeCl₃ then CuI1-ArylketoneCs₂CO₃ / DMEDAToluene/H₂O13059-90[9]

Abbreviations: bpy (bipyridine), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), DES (Deep Eutectic Solvent), ChCl:EG (Choline Chloride:Ethylene Glycol), DCE (Dichloroethane), DMEDA (N,N'-Dimethylethylenediamine).

Visualizing the Catalytic Cycle: Palladium-Catalyzed Synthesis

Understanding the mechanism is key to troubleshooting. The diagram below illustrates a simplified catalytic cycle for the Sonogashira coupling and cyclization cascade.

cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (R¹-I) Pd(0)L2->OxAdd Pd(II)-Aryl L₂(I)Pd-R¹ OxAdd->Pd(II)-Aryl Transmetal Transmetalation Pd(II)-Aryl->Transmetal Cu-Acetylide Cu-C≡C-R² Cu-Acetylide->Transmetal Pd(II)-Alkyne L₂(R²-C≡C)Pd-R¹ Transmetal->Pd(II)-Alkyne RedElim Reductive Elimination Pd(II)-Alkyne->RedElim RedElim->Pd(0)L2 Coupled R¹-C≡C-R² RedElim->Coupled Coupled_Phenol o-HO-Ar-C≡C-R OxyPall Oxypalladation (5-exo-dig) Coupled_Phenol->OxyPall VinylPd Vinyl-Pd(II) Intermediate OxyPall->VinylPd Protonolysis Protonolysis / β-Hydride Elimination VinylPd->Protonolysis Benzofuran Benzofuran Product Protonolysis->Benzofuran

Caption: Simplified Pd-catalyzed Sonogashira/cyclization cascade.

Representative Experimental Protocol

Palladium/Copper-Catalyzed Synthesis of a 2-Substituted Benzofuran

This protocol is a general representation of a Sonogashira coupling followed by intramolecular cyclization.[1][5]

  • Reaction Setup: To an oven-dried Schlenk flask, add the o-iodophenol (1.0 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (NEt₃, 5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80°C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 2-10 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Wash the organic filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzofuran.

References

Validation & Comparative

NMR and IR spectral data of Benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectral Analysis of Benzofuran-2-carbonyl chloride: A Comparative Study

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, this compound (CAS 41717-28-6) serves as a pivotal intermediate for constructing complex molecular architectures.[1][2] Its utility stems from the reactive acyl chloride group attached to the versatile benzofuran scaffold. A thorough understanding of its structural characteristics is paramount for its effective use, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstones of this characterization.

This guide provides an in-depth analysis of the IR and NMR spectral data of this compound. To move beyond a simple data report, we will compare its spectral features against two structurally related acyl chlorides: Benzoyl chloride and Furan-2-carbonyl chloride. This comparative approach is designed to illuminate the subtle yet significant electronic effects of the fused aromatic and heterocyclic ring system on the compound's spectroscopic signature, offering researchers a deeper, field-proven insight into structure elucidation.

PART 1: Experimental Protocols for Spectral Acquisition

Scientific integrity begins with robust and reproducible experimental design. The data discussed herein is based on standard protocols for obtaining high-quality spectroscopic data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The goal is to obtain a clear vibrational spectrum of the compound in its neat form, minimizing atmospheric interference.

Methodology: Attenuated Total Reflectance (ATR)

  • Instrument Preparation: The FT-IR spectrometer is powered on and allowed to stabilize for at least 30 minutes. The ATR crystal (typically diamond or germanium) is cleaned meticulously with a suitable solvent (e.g., isopropanol) and air-dried.

  • Background Spectrum: A background scan is collected. This critical step measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which is then subtracted from the sample spectrum to ensure the resulting data is solely from the sample.

  • Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.[3] The pressure arm is lowered to ensure firm contact between the sample and the crystal.

  • Data Acquisition: The sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (Absorbance vs. Wavenumber in cm⁻¹). The spectrum is then baseline-corrected and peak-picked.

Workflow for FT-IR Data Acquisition

A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Solid Sample C->D E Acquire Sample Spectrum D->E F Process Data (FT, Baseline Correction) E->F

Caption: Standard workflow for acquiring ATR-FT-IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The objective is to obtain high-resolution ¹H and ¹³C NMR spectra to map the hydrogen and carbon framework of the molecule.

Methodology: ¹H and ¹³C NMR in CDCl₃

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice as it dissolves a wide range of organic compounds and its residual proton signal is well-defined.[4] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The prepared sample in the NMR tube is placed into the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to maximize homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, a 90° pulse is used.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. This requires a greater number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. The use of proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

PART 2: Spectral Data and Analysis

This section details the spectral features of this compound and its selected analogues.

This compound

A fused bicyclic heteroaromatic system where a benzene ring is fused to a furan ring. The acyl chloride is at the 2-position of the furan ring.

Structure of this compound

mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=38949&t=l' />TD>TR>TABLE>

Caption: Molecular structure of this compound.

Table 1: Key IR and NMR Data for this compound

Spectral Data Type Characteristic Peak/Shift Interpretation
IR (cm⁻¹) ~1775-1795 (strong, sharp)C=O stretch (acyl chloride), frequency elevated by electronegative Cl and furan O.
~1600, ~1450C=C stretching of the aromatic and furan rings.
~1200-1300C-O-C stretching of the furan ether linkage.
~650-800C-Cl stretch.
¹H NMR (ppm) ~7.8-7.9H3 proton on the furan ring.
~7.4-7.7Aromatic protons (H4, H5, H6, H7).
¹³C NMR (ppm) ~160-165Carbonyl carbon (C=O).
~155-160C7a (carbon at the ring junction, bonded to O).
~145-150C2 (carbon bonded to the carbonyl group).
~110-130Aromatic and furan carbons (C3, C3a, C4, C5, C6, C7).

Analysis: The most diagnostic feature in the IR spectrum is the very strong carbonyl (C=O) absorption at a high frequency (~1775-1795 cm⁻¹). This high frequency is characteristic of acyl chlorides, where the electronegative chlorine atom withdraws electron density, strengthening and stiffening the C=O bond.[8][9] In the ¹H NMR, the protons on the benzene ring will appear as a complex multiplet, while the lone proton on the furan ring (H3) will likely be a singlet or a narrow multiplet. The ¹³C NMR spectrum is distinguished by the downfield carbonyl carbon signal.

Alternative 1: Benzoyl chloride

The simplest aromatic acyl chloride, providing a baseline for the influence of a standard benzene ring.

Structure of Benzoyl chloride

mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7412&t=l' />TD>TR>TABLE>

Caption: Molecular structure of Benzoyl chloride.

Table 2: Key IR and NMR Data for Benzoyl chloride

Spectral Data Type Characteristic Peak/Shift Interpretation
IR (cm⁻¹) ~1773 (strong, sharp)C=O stretch of an aryl acyl chloride.[9]
~1730 (weaker)Overtone or Fermi resonance band, often seen in acyl chlorides.[10]
~1595, ~1450C=C stretching of the benzene ring.
~680-720C-Cl stretch.
¹H NMR (ppm) ~8.1 (d, 2H)Ortho protons to the C=O group.[11]
~7.6 (t, 1H)Para proton.[11]
~7.5 (t, 2H)Meta protons.[11]
¹³C NMR (ppm) ~168Carbonyl carbon (C=O).
~135Para carbon.
~133Ipso carbon (bearing the C=O group).
~130Meta carbons.
~129Ortho carbons.

Source for ¹³C data: Johnson and Jankowski, Carbon-13 NMR Spectra, John Wiley and Sons, New York.[12]

Analysis: Benzoyl chloride sets the standard for an aryl acyl chloride. Its C=O stretch is found around 1773 cm⁻¹.[9] The ¹H NMR spectrum shows a classic pattern for a monosubstituted benzene ring, with the ortho protons being the most deshielded due to the anisotropic effect of the carbonyl group.

Alternative 2: Furan-2-carbonyl chloride

A heterocyclic acyl chloride that isolates the effect of the furan ring without the fused benzene component.

Structure of Furan-2-carbonyl chloride

mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10702&t=l' />TD>TR>TABLE> cluster_IR IR Spectroscopy (C=O Stretch) cluster_NMR NMR Spectroscopy (Aromatic/Heterocyclic Shifts) IR_Benzofuran This compound (~1775-1795 cm⁻¹) IR_Conclusion Conclusion: Fused ring system maintains high C=O frequency, indicating strong inductive withdrawal. IR_Benzofuran->IR_Conclusion IR_Benzoyl Benzoyl chloride (~1773 cm⁻¹) IR_Benzoyl->IR_Benzofuran IR_Furan Furan-2-carbonyl chloride (~1760-1780 cm⁻¹) IR_Furan->IR_Benzofuran NMR_Benzofuran This compound (Complex aromatic region, distinct furan H3) NMR_Conclusion Conclusion: Benzofuran derivative shows a hybrid of features, confirming the structure. NMR_Benzofuran->NMR_Conclusion NMR_Benzoyl Benzoyl chloride (Predictable ortho/meta/para pattern) NMR_Benzoyl->NMR_Benzofuran NMR_Furan Furan-2-carbonyl chloride (Three distinct furan protons) NMR_Furan->NMR_Benzofuran

References

Introduction: The Analytical Imperative for Benzofuran-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Benzofuran-2-carbonyl Chloride: A Comparative Overview

This compound is a highly reactive acyl chloride that serves as a critical building block in organic synthesis.[1][2] Its core structure, a benzofuran ring attached to a carbonyl chloride group, makes it a valuable reagent for introducing the benzofuran moiety into more complex molecules, particularly in the development of pharmaceutical intermediates and agrochemicals.[1] The high reactivity, driven by the electrophilic nature of the carbonyl carbon and the excellent leaving group ability of the chloride ion, is a double-edged sword.[2][3] While synthetically useful, this reactivity presents significant challenges for analytical characterization, demanding methods that are both rapid and inert.

This guide provides a detailed examination of the mass spectrometric analysis of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will explore the predictable fragmentation pathways that allow for confident structural elucidation. Furthermore, we will objectively compare this approach with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—to provide researchers with a comprehensive framework for selecting the optimal method for their specific analytical goals.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₅ClO₂[1][4]
Molecular Weight 180.59 g/mol [4][5]
Appearance White to light yellow crystalline powder/solid[4][6]
Melting Point 53-57 °C[5][6]
Boiling Point ~260.8 °C at 760 mmHg[4]
Solubility Soluble in organic solvents; reacts vigorously with water[1][3]

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, GC-MS is the analytical method of choice.[7] It combines the powerful separation capabilities of gas chromatography with the sensitive and structurally informative detection of mass spectrometry.[7][8]

The "Why": Causality in Method Selection
  • Volatility and Thermal Stability: With a boiling point of approximately 261°C, this compound can be readily vaporized without decomposition, a prerequisite for GC analysis.[4][7]

  • Inert Analysis: The GC pathway, from the injector to the detector, is largely inert, which is crucial for preventing the degradation of the highly reactive acyl chloride. The primary challenge is ensuring an absolutely dry system to prevent hydrolysis.

  • Structural Elucidation: Mass spectrometry, particularly with Electron Ionization (EI), provides a fragmentation pattern that acts as a molecular fingerprint, allowing for unambiguous identification.[9]

Ionization Technique: Electron Ionization (EI)

Electron Ionization (EI) is the ideal ionization method for this application. In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), which is more than sufficient to dislodge an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[9][10] The excess energy imparted during this process induces extensive and reproducible fragmentation, which is key to determining the molecule's structure.[10]

Anticipated Fragmentation Pattern of this compound

The mass spectrum of this compound is predicted to be dominated by fragmentation pathways characteristic of acyl chlorides.[11]

  • Molecular Ion (M⁺•) at m/z 180/182: The initial species formed is the molecular ion. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a pair of peaks (an M+2 peak) at m/z 180 and m/z 182 with a characteristic ~3:1 intensity ratio.[11] For reactive acyl chlorides, this peak may be weak or entirely absent.[11]

  • Base Peak - Acylium Ion ([M-Cl]⁺) at m/z 145: The most favorable fragmentation is the alpha-cleavage of the C-Cl bond to expel a chlorine radical.[11] This results in the formation of a highly stable, resonance-stabilized benzofuran-2-carbonyl cation (an acylium ion). This fragment is almost always the most abundant ion, or "base peak," in the spectrum of an acyl chloride.

  • Loss of Carbon Monoxide ([M-Cl-CO]⁺) at m/z 117: The acylium ion (m/z 145) readily loses a neutral molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing ions. This leads to the formation of the benzofuranyl cation at m/z 117.

  • Benzofuran Ring Fragmentation: Further fragmentation of the benzofuran ring structure (m/z 117) may occur, though these peaks are typically of lower intensity.

The proposed fragmentation pathway is visualized below.

G cluster_main Proposed EI-MS Fragmentation Pathway mol This compound (m/z 180/182) acylium Acylium Ion (m/z 145) mol->acylium - •Cl benzofuranyl Benzofuranyl Cation (m/z 117) acylium->benzofuranyl - CO fragments Ring Fragments (e.g., m/z 89, 63) benzofuranyl->fragments

Caption: Proposed EI fragmentation of this compound.

Table 2: Predicted Mass Fragments for this compound

m/zProposed FragmentFormulaNotes
180/182Molecular Ion [M]⁺•[C₉H₅ClO₂]⁺•Expected 3:1 isotopic ratio. May be weak or absent.
145Acylium Ion [M-Cl]⁺[C₉H₅O₂]⁺Expected Base Peak. Formed by loss of •Cl.
117Benzofuranyl Cation [M-Cl-CO]⁺[C₈H₅O]⁺Formed by loss of neutral CO from the acylium ion.
89Phenyl Cation derivative[C₇H₅]⁺Potential fragment from ring cleavage.

Comparative Guide to Alternative Analytical Techniques

While GC-MS is a premier technique for this analysis, other methods provide complementary information. The choice of technique depends entirely on the analytical question being asked—be it purity assessment, structural confirmation, or simple functional group identification.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] It is exceptionally well-suited for non-volatile or thermally labile compounds.[7]

  • Causality of Use & Limitations: Direct analysis of this compound via HPLC is highly problematic. The compound's reactivity means it will readily react with common protic mobile phase solvents like methanol or water, forming the corresponding methyl ester or carboxylic acid.[3][12] Therefore, analysis would require derivatization—intentionally converting the acyl chloride to a stable derivative (e.g., an ester or amide) prior to injection.[12] This adds a sample preparation step and means you are no longer analyzing the original compound.

  • Performance Comparison: While HPLC with a UV detector is robust, it generally offers lower sensitivity than GC-MS and provides no mass information for structural confirmation.[7] GC-MS provides direct analysis with superior structural data in a single run.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for the complete structural elucidation of an organic molecule in its pure form. It provides detailed information about the chemical environment and connectivity of every ¹H and ¹³C atom.[13]

  • Causality of Use & Limitations: For a synthesized batch of this compound, NMR is unparalleled for confirming that the correct structure has been produced. The spectrum would unambiguously show the protons and carbons of the benzofuran ring system and the distinct signal of the carbonyl carbon. However, NMR is inherently an insensitive technique compared to mass spectrometry. It requires a relatively pure, concentrated sample and is unsuitable for trace analysis or identifying components in a complex mixture without prior purification.

  • Performance Comparison: NMR provides the most comprehensive structural information on a pure sample. MS excels at detecting and identifying trace amounts of the compound in a complex matrix. They answer different questions: NMR asks "What is this structure?", while MS asks "Is this compound here, and if so, how much?".

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared light by molecular vibrations, making it an excellent tool for identifying functional groups.

  • Causality of Use & Limitations: IR is a fast and simple method to confirm the presence of the key functional group. The most diagnostic feature for this compound would be the carbonyl (C=O) stretching vibration. For acyl chlorides, this absorption occurs at a uniquely high frequency, typically around 1800 cm⁻¹ .[11] This high-frequency absorption provides strong evidence for the presence of the acyl chloride moiety.

  • Performance Comparison: IR spectroscopy is a qualitative tool for functional group identification. It confirms the presence of the C=O in an acyl chloride environment but provides no further information about the rest of the molecule's structure or its molecular weight. It is best used as a rapid, complementary technique alongside MS or NMR.

Table 3: Comparison of Analytical Techniques

ParameterGC-MSHPLC (with Derivatization)NMR SpectroscopyIR Spectroscopy
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV/VisNuclear spin transitions in a magnetic fieldMolecular vibrations
Information Molecular Weight & Structural FragmentsRetention Time & UV AbsorbanceComplete Atomic ConnectivityFunctional Groups
Sensitivity Very High (pg-fg)High (ng-pg)Low (mg-µg)Moderate (µg)
Specificity Very HighModerateVery High (for pure samples)Low to Moderate
Sample Prep Simple dilution in dry solventDerivatization requiredRequires pure, concentrated sampleMinimal
Key Advantage Direct analysis with structural dataGood for non-volatile compoundsUnambiguous structure proofFast functional group ID
Key Disadvantage Requires volatile/stable compoundsIndirect analysis, extra stepLow sensitivityLimited structural info

Experimental Protocols

Protocol 1: GC-MS Analysis

This protocol describes a standard approach for the direct analysis of this compound.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL by dissolving the compound in anhydrous dichloromethane. Perform serial dilutions as needed. Causality: A dry, aprotic solvent is essential to prevent hydrolysis of the acyl chloride.

  • Instrumentation: Use a GC system equipped with a split/splitless injector and a mass spectrometer detector.[7]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7] Causality: This phase is well-suited for the separation of aromatic compounds.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 250.

  • Data Analysis: Identify the peak corresponding to this compound. Analyze the resulting mass spectrum, looking for the characteristic molecular ion pair (m/z 180/182) and key fragments (m/z 145, 117).

G cluster_workflow GC-MS Analytical Workflow Sample Sample in Dry Solvent Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column MS_Source MS Ion Source (EI, 70 eV) Column->MS_Source Analyzer Mass Analyzer (Quadrupole) MS_Source->Analyzer Detector Detector Analyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: A typical workflow for the GC-MS analysis of a volatile compound.

Conclusion

For the routine identification and purity assessment of this compound, GC-MS with Electron Ionization stands out as the superior method. It offers a direct, sensitive, and structurally informative analysis without the need for derivatization. The predictable fragmentation pattern, centered around the formation of the m/z 145 acylium ion , provides a reliable fingerprint for confident identification.

While GC-MS is optimal for detection and identification, a comprehensive characterization strategy leverages the strengths of complementary techniques. NMR spectroscopy is indispensable for the initial, unambiguous structural confirmation of a newly synthesized batch, and IR spectroscopy offers a rapid and straightforward means to verify the presence of the critical acyl chloride functional group. By understanding the capabilities and limitations of each technique, researchers can design an analytical workflow that ensures the highest degree of scientific integrity and trustworthiness in their results.

References

A Comparative Guide to the Reactivity of Benzofuran-2-carbonyl Chloride vs. Benzoyl Chloride in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of organic synthesis, acyl chlorides are indispensable reagents, prized for their high reactivity as acylating agents in the formation of esters, amides, and other carbonyl derivatives. Among these, benzoyl chloride is a foundational benchmark for aromatic acyl chlorides. However, the incorporation of heteroaromatic scaffolds, such as benzofuran, into molecular frameworks is a cornerstone of medicinal chemistry and materials science. This brings us to a critical question of relative reactivity: How does the introduction of a benzofuran ring system, specifically in Benzofuran-2-carbonyl chloride, modulate the reactivity of the acyl chloride moiety compared to the archetypal benzoyl chloride?

This guide provides an in-depth analysis of the electronic and structural factors governing the reactivity of these two compounds. We will dissect their behavior in nucleophilic acyl substitution reactions, supported by spectroscopic data and culminating in a validated experimental protocol for direct comparison. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational understanding required to make informed decisions in reaction design and optimization.

Theoretical Framework: Unraveling the Electronic Tug-of-War

The reactivity of an acyl chloride in a nucleophilic acyl substitution reaction is dictated by the electrophilicity of its carbonyl carbon.[1] A more electron-deficient (more positive) carbonyl carbon will be more susceptible to attack by a nucleophile, leading to a faster reaction rate. The reaction proceeds through a canonical two-step addition-elimination mechanism, forming a transient tetrahedral intermediate.[2] The stability of this intermediate and the height of the activation barrier are profoundly influenced by the electronic nature of the aromatic ring attached to the carbonyl group.

Benzoyl Chloride: The Phenyl Ring's Influence

In benzoyl chloride, the phenyl ring is connected to the carbonyl group. Its influence is a balance of two opposing electronic effects:

  • Inductive Effect (-I): The sp² hybridized carbons of the benzene ring are more electronegative than an sp³ carbon, exerting a mild electron-withdrawing inductive effect.

  • Resonance Effect (+R/-R): The phenyl ring can donate or withdraw electron density via resonance. When attached to an electron-withdrawing group like a carbonyl, the ring acts as a weak resonance donor, while the carbonyl group deactivates the ring towards electrophilic substitution. More importantly for reactivity at the carbonyl, the pi-system of the ring allows for delocalization of the carbonyl's pi-electrons, which slightly reduces the electrophilicity of the carbonyl carbon compared to a non-conjugated aliphatic acyl chloride.

The dominant factor enhancing the electrophilicity is the powerful inductive withdrawal of the chlorine atom. The overall result is a highly reactive, yet relatively stable, acylating agent.

This compound: The Heteroatom's Decisive Role

The situation is more complex in this compound. The fused furan ring introduces an oxygen heteroatom, which fundamentally alters the electronic landscape.

  • Inductive Effect (-I): The oxygen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect.

  • Resonance Effect (+R): The lone pairs on the furanic oxygen are available for donation into the aromatic pi-system. This effect is particularly pronounced and makes the benzofuran ring system, especially at the C2 position, significantly more electron-rich than benzene.[3]

This strong resonance donation from the oxygen atom directly counteracts the inductive withdrawal of the carbonyl group and the chlorine atom. As illustrated in the resonance structures below, electron density is pushed from the furan oxygen towards the carbonyl carbon, reducing its partial positive charge.

Figure 1. Key resonance structures illustrating electron donation.

Experimental Evidence: Spectroscopic Insights

Spectroscopic data provide a powerful, indirect measure of the electronic environment at the carbonyl carbon.

Infrared (IR) Spectroscopy

The C=O stretching frequency in an IR spectrum is sensitive to the bond's strength and electronic environment. Electron-donating groups weaken the C=O bond by increasing the single-bond character (as seen in the resonance structures), shifting the absorption to a lower wavenumber (frequency). Conversely, electron-withdrawing groups strengthen the bond, shifting it to a higher wavenumber.[4]

  • Benzoyl Chloride: Exhibits a characteristic C=O stretch in the region of 1770-1790 cm⁻¹ . Some sources also note a Fermi resonance overtone peak near 1740 cm⁻¹.[5]

  • This compound: Due to the electron-donating nature of the benzofuran ring, the C=O bond is weakened. This results in a shift of the C=O stretching frequency to a lower wavenumber, typically in the range of 1750-1770 cm⁻¹ .

This shift to lower energy confirms that the carbonyl bond in this compound possesses more single-bond character, which is a direct consequence of the increased electron density at the carbonyl carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift (δ) of the carbonyl carbon in ¹³C NMR is a direct probe of its electron density. A lower electron density (higher electrophilicity) leads to greater deshielding and a shift to a higher frequency (higher ppm value).

  • Benzoyl Chloride: The carbonyl carbon resonance typically appears around 168-170 ppm .

  • This compound: The increased electron density from the ring's resonance donation shields the carbonyl carbon nucleus. Consequently, its resonance is shifted upfield to a lower chemical shift, generally observed in the region of 158-162 ppm .

The data summarized in the table below provides a clear, quantitative comparison based on these spectroscopic principles.

ParameterBenzoyl ChlorideThis compoundImplication for Reactivity
IR C=O Stretch (cm⁻¹) ~1775~1760Lower frequency indicates a weaker C=O bond and less electrophilic carbon in the benzofuran derivative.
¹³C NMR δ(C=O) (ppm) ~169~160Upfield shift indicates a more shielded, electron-rich carbon in the benzofuran derivative.

Table 1. Comparative Spectroscopic Data and Reactivity Implications.

Kinetic Analysis: A Framework for Quantitative Comparison

While spectroscopic data provide strong evidence, kinetic studies offer the definitive measure of reactivity. The rate of reaction with a given nucleophile under controlled conditions directly quantifies the electrophile's susceptibility to attack. A Hammett plot, which correlates reaction rates of substituted aromatic compounds with substituent constants (σ), is a classic tool in physical organic chemistry to dissect electronic effects.

For the solvolysis of substituted benzoyl chlorides, the Hammett reaction constant (ρ) is positive, indicating that electron-withdrawing groups (positive σ values) accelerate the reaction by stabilizing the buildup of negative charge in the transition state of the rate-determining step.[6][7]

While a direct Hammett analysis comparing a phenyl and benzofuranyl group is not standard, we can infer the benzofuran's electronic contribution. The strong electron-donating resonance from the benzofuran ring system would correspond to a large negative σ value, predicting a significantly slower reaction rate compared to the unsubstituted benzoyl chloride (where σ for hydrogen is zero).

Experimental Protocol: A Head-to-Head Competitive Reaction

To empirically validate the predicted reactivity difference, a competitive acylation experiment provides an elegant and self-validating system. By allowing both acyl chlorides to compete for a limited amount of a nucleophile, the product ratio directly reflects their relative reaction rates.

G start Equimolar Mixture Benzoyl Chloride (1.0 eq) This compound (1.0 eq) in Anhydrous CH2Cl2 add_base Add Pyridine (1.1 eq) Stir at 0 °C start->add_base add_nuc Slowly Add Nucleophile (e.g., Aniline, 0.8 eq) over 15 min add_base->add_nuc react Stir Reaction at 0 °C Monitor by TLC or LC-MS add_nuc->react workup Reaction Quench (e.g., add sat. NH4Cl aq.) react->workup After 1 hour (or completion) extract Aqueous Workup Extract with CH2Cl2, Dry (Na2SO4) workup->extract analyze Quantitative Analysis ¹H NMR or GC-FID extract->analyze result Determine Product Ratio: [Benzanilide] vs. [N-Phenylbenzofuran-2-carboxamide] analyze->result

Figure 2. Experimental workflow for the competitive acylation reaction.

Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoyl chloride (1.0 mmol, 1.0 eq.) and this compound (1.0 mmol, 1.0 eq.). Dissolve the mixture in anhydrous dichloromethane (10 mL).

  • Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.1 mmol, 1.1 eq.) to act as a non-nucleophilic base that will neutralize the HCl byproduct.

  • Nucleophile Addition: Slowly add a solution of the chosen nucleophile (e.g., aniline, 0.8 mmol, 0.8 eq.) in anhydrous dichloromethane (2 mL) to the reaction mixture over 15 minutes using a syringe pump. Causality Note: Using a substoichiometric amount of the nucleophile is critical to ensure the acyl chlorides are in competition. Slow addition prevents localized concentration effects.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. The progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: The crude product ratio is determined quantitatively. ¹H NMR spectroscopy is ideal, as the aromatic protons of the resulting benzanilide and N-phenylbenzofuran-2-carboxamide products will have distinct and well-resolved signals suitable for integration. Alternatively, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be used after calibration with authentic standards.

Expected Outcome: The ratio of benzanilide to N-phenylbenzofuran-2-carboxamide will be significantly greater than 1:1, providing quantitative proof that benzoyl chloride is the more reactive acylating agent.

Conclusion and Practical Implications

The primary reason for this attenuated reactivity is the powerful electron-donating resonance effect (+R) of the oxygen heteroatom in the benzofuran ring. This effect increases the electron density at the C2-carbonyl carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack.

For the practicing chemist, this has direct implications:

  • Reaction Conditions: Reactions involving this compound may require more forcing conditions (higher temperatures, longer reaction times, or the use of a more potent nucleophile) compared to analogous reactions with benzoyl chloride.

  • Selective Acylations: In a molecule containing multiple hydroxyl or amine groups of similar steric accessibility, the reactivity difference could potentially be exploited for selective acylation. Benzoyl chloride would react preferentially under carefully controlled, mild conditions.

  • Stability: this compound is generally more stable and less sensitive to ambient moisture than benzoyl chloride, a direct consequence of its lower reactivity.[8]

By understanding these fundamental principles, researchers can better predict reaction outcomes, troubleshoot synthetic challenges, and harness the unique electronic properties of heteroaromatic systems in the design of novel molecules.

References

A Comparative Guide to the Characterization of Novel Benzofuran-2-Carboxamides as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and have been successfully developed into a wide range of pharmacological agents, demonstrating activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6] Specifically, benzofuran-2-carboxamides have emerged as a particularly promising class, with structure-activity relationship (SAR) studies revealing that substitutions at the C-2 position are often crucial for cytotoxic activity and selectivity against cancer cells.[7][8]

This guide provides a comprehensive framework for the systematic characterization of novel benzofuran-2-carboxamide derivatives. We will navigate the logical progression from synthesis and structural confirmation to a multi-tiered biological evaluation, including comparative analysis against established alternatives. The methodologies and rationale presented herein are designed to provide researchers and drug development professionals with a robust, self-validating workflow to identify and advance promising therapeutic candidates.

Part 1: Synthesis and Structural Elucidation of a Novel Candidate

The foundation of any characterization guide is a well-defined molecule. For this guide, we will consider a hypothetical novel compound, BFC-734 , designed as a potential kinase inhibitor. The synthetic accessibility of the benzofuran-2-carboxamide scaffold is a key advantage, allowing for modular and efficient generation of diverse libraries for screening.[9][10]

A common and highly effective strategy involves a palladium-catalyzed C-H arylation to install substituents at the C3 position, followed by a transamidation to build the desired carboxamide moiety.[9][10][11] This approach offers high efficiency and broad substrate scope, making it ideal for creating structurally diverse compounds like BFC-734.[9]

General Synthetic Protocol: A Modular Approach
  • Amide Formation: Commercially available benzofuran-2-carboxylic acid is coupled with a directing group, such as 8-aminoquinoline, using standard peptide coupling reagents.

  • C-H Arylation: The resulting amide undergoes a palladium-catalyzed C-H arylation reaction with a selected aryl iodide to install the desired substituent at the C3 position of the benzofuran core.[10] The choice of catalyst and ligands is critical here to ensure high yield and regioselectivity.

  • Transamidation: The directing group is cleaved and replaced with the final amine via a one-pot, two-step transamidation procedure, yielding the target benzofuran-2-carboxamide.[9] This step allows for late-stage diversification, enabling the rapid synthesis of a focused library of analogs around an active hit.

Structural Verification: Ensuring Identity and Purity

Once synthesized, the identity and purity of BFC-734 must be unequivocally confirmed. This is a critical, self-validating step before committing resources to extensive biological testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure.[12] The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's connectivity. For complex structures, 2D NMR techniques like COSY and HSQC may be employed.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.[12] This technique is essential for verifying that the correct product has been synthesized and is of high purity. The fragmentation patterns observed in MS/MS can provide further structural confirmation.[14]

Part 2: The Characterization Workflow: A Multi-Pronged Approach

The characterization of a novel compound is a hierarchical process, moving from broad cellular effects to specific molecular interactions. This workflow ensures that only the most promising candidates advance, saving time and resources.

G cluster_0 Phase 1: Synthesis & Verification cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Computational & Preclinical Synthesis Synthesis of BFC-734 Purification Purification Synthesis->Purification Structural_ID Structural ID (NMR, MS) Purification->Structural_ID Cytotoxicity Cytotoxicity Screening (MTT Assay) Structural_ID->Cytotoxicity Proceed if pure MoA Mechanism of Action (Enzyme Inhibition Assay) Cytotoxicity->MoA Apoptosis Cell Death Mechanism (Annexin V/PI Assay) MoA->Apoptosis Docking Molecular Docking MoA->Docking Apoptosis->Docking Rationalize SAR InVivo In Vivo Xenograft Model Apoptosis->InVivo Proceed if potent & selective Docking->InVivo

Caption: High-level workflow for novel compound characterization.

Part 3: Comparative In Vitro Biological Evaluation

This phase aims to quantify the biological activity of BFC-734 and compare its performance against a relevant clinical standard. Given that many benzofurans show anticancer potential, we will use a well-characterized kinase inhibitor, Sorafenib , as our reference compound.[13]

Experiment 1: Cellular Viability (MTT Assay)

The first step is to assess the compound's general cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[15] Its principle relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[16][17]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, A549) into 96-well plates at a density of 5,000-10,000 cells/well.[18] Allow cells to attach by incubating overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of BFC-734 and the reference compound (Sorafenib) in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.[18]

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient for the drug to exert its effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experiment 2: Mechanism of Action (Enzyme Inhibition Assay)

If BFC-734 shows potent cytotoxicity, the next step is to determine if it acts on its intended molecular target. Enzyme assays are fundamental to drug discovery for identifying how compounds modulate enzyme activity.[19] An in vitro kinase assay will directly measure the ability of BFC-734 to inhibit the activity of a specific kinase (e.g., PI3K, EGFR, or VEGFR-2), providing crucial mechanistic insight.[13][20]

  • Reagent Preparation: Prepare assay buffer, the kinase enzyme (e.g., recombinant human PI3K), the substrate (e.g., ATP), and the detection reagents.

  • Compound Preparation: Prepare serial dilutions of BFC-734 and the reference inhibitor in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the kinase and the inhibitor (BFC-734 or reference) to the appropriate wells. Allow them to pre-incubate for 15-30 minutes. This step allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding the ATP substrate. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination & Detection: Stop the reaction and add a detection reagent that quantifies the amount of product formed (or substrate consumed), often via a luminescence or fluorescence signal.

  • Data Analysis: Plot the signal against the inhibitor concentration. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[21]

Part 4: Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison between the novel compound and the established alternative.

Table 1: Comparative Cytotoxicity (IC50, µM)

CompoundHCT-116 (Colon)HeLa (Cervical)A549 (Lung)
BFC-734 0.850.711.23
Sorafenib 5.66.24.8

Table 2: Comparative Kinase Inhibition (IC50, nM)

CompoundTarget Kinase (PI3K)Off-Target Kinase (CDK2)Selectivity Index (CDK2/PI3K)
BFC-734 2.1> 1000> 476
Sorafenib 6.59013.8

Interpretation: The hypothetical data above suggests that BFC-734 is significantly more potent against the selected cancer cell lines than Sorafenib. Crucially, the enzyme assay data indicates that BFC-734 is a highly potent and selective inhibitor of its target kinase, PI3K. This strong correlation between cellular potency and target inhibition provides confidence that the compound's anticancer effect is mediated through the intended pathway.

Part 5: Understanding the Molecular Mechanism

To provide a deeper, authoritative grounding for our findings, we can visualize the compound's mechanism of action in the context of a known biological pathway. Molecular docking studies can further predict how BFC-734 binds to its target, helping to rationalize the observed potency and guide future optimization.[22][23][24]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation BFC734 BFC-734 BFC734->PI3K INHIBITS

Caption: Simplified PI3K/AKT signaling pathway inhibited by BFC-734.

This diagram illustrates that by inhibiting PI3K, BFC-734 blocks the downstream signaling cascade that leads to cell proliferation and survival, providing a clear visual representation of its proposed mechanism of action.

Part 6: Strategy for In Vivo Validation

While in vitro data is essential for initial characterization, prediction of a drug's effect in patients based solely on this data is not reliable.[25] Therefore, promising compounds must be evaluated in animal models.[25][26] A standard approach for anticancer agents is the human tumor xenograft model.[27][28]

Outline of a Xenograft Study Protocol
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.[29]

  • Tumor Implantation: Human cancer cells (e.g., HCT-116) are injected subcutaneously into the flank of the mice.[29]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, BFC-734, reference drug). The compound is administered according to a predetermined schedule and dose.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[29] Changes in body weight serve as an indicator of general toxicity.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predefined size. Key endpoints are tumor growth inhibition and, in some cases, overall survival.[29]

Conclusion

This guide has outlined a comprehensive and logically structured approach to the characterization of novel benzofuran-2-carboxamides. By integrating modular synthesis, rigorous structural verification, multi-tiered in vitro assays, and computational modeling, researchers can build a robust data package for their compounds. The comparative analysis against established drugs is crucial for contextualizing the performance and potential of a new candidate. This systematic workflow, grounded in scientific integrity, provides a clear path from initial discovery to preclinical validation, ultimately enabling the identification of benzofuran derivatives with genuine therapeutic potential.

References

A Comparative Guide to the Biological Activities of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, have garnered significant attention for their wide array of pharmacological activities.[2] This guide offers a technical comparison of benzofuran derivatives against established alternatives in key therapeutic areas: oncology, infectious diseases, and inflammation. The data presented herein is supported by experimental evidence to provide researchers, scientists, and drug development professionals with a robust resource for their work.

Part 1: The Anticancer Potential of Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3] Their mechanisms of action are diverse, often involving the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor progression.[4]

Comparative Analysis of Cytotoxicity

A key measure of a compound's anticancer potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table provides a comparative overview of the IC50 values for several benzofuran derivatives against various cancer cell lines, benchmarked against the widely used chemotherapeutic agent, Doxorubicin.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)References
Halogenated BenzofuranCompound with bromine at position 3HL60 (Leukemia)0.1Doxorubicin1.10 (for HeLa)[5]
Halogenated BenzofuranCompound with bromine at position 3K562 (Leukemia)5Doxorubicin1.10 (for HeLa)[5]
1,2,3-Selenadiazole-based BenzofuranCompound 10fMCF-7 (Breast)2.6Doxorubicin0.8[6]
Benzofuran-based Carboxylic AcidCompound 44bMDA-MB-231 (Breast)2.52Doxorubicin2.36[6]
2-(Pyrazolyl)benzofuranCompound 91mHeLa (Cervical)0.60Doxorubicin1.10[6]
Thiazole-based BenzofuranCompound 32aPC3 (Prostate)4.0Doxorubicin4.17-8.87[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro cytotoxicity testing. It quantitatively assesses a cell population's metabolic activity, which is an indicator of cell viability.[7]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, yielding insoluble purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with a serial dilution of the benzofuran derivative or reference compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified duration (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Benzofuran Derivatives & Controls overnight_incubation->add_compounds incubation_period Incubate for 24-72 hours add_compounds->incubation_period add_mtt Add MTT Solution incubation_period->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Mechanistic Insights: Targeting Cancer Signaling Pathways

Many benzofuran derivatives exert their anticancer effects by modulating key signaling pathways. The mTOR (mammalian target of rapamycin) pathway, which is often dysregulated in cancer, is a notable target.[5]

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4ebp1->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth benzofuran Benzofuran Derivatives benzofuran->mtorc1 Inhibition

Caption: Simplified mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

Part 2: Antimicrobial Efficacy of Benzofuran Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.[9]

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table compares the MIC values of selected benzofuran derivatives with the broad-spectrum antibiotic, Ciprofloxacin.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)References
Benzofuran-5-ol derivativeCompound with hydroxyl at C-6S. aureus0.78-3.12Ciprofloxacin21-28 (Zone of Inhibition in mm)[10]
Benzofuran ketoximeCompound 38S. aureus0.039Ciprofloxacin0.15-3.25[11]
Benzofuran amide derivativeCompound 6bS. aureus6.25CiprofloxacinNot specified in study[12]
Benzofuran amide derivativeCompound 6bE. coli6.25CiprofloxacinNot specified in study[12]
Benzofuran derivativeCompound M5aE. faecalis50CiprofloxacinNot specified in study[9]
Benzofuran derivativeCompound M5iC. albicans25CiprofloxacinNot specified in study[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[13]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.[2]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the benzofuran derivative and the reference antibiotic in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[15]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[13]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[13]

Visualizing the Antimicrobial Screening Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_dilutions Prepare Serial Dilutions of Compounds inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_results Visually Inspect for Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Part 3: Anti-inflammatory Properties of Benzofuran Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have shown significant anti-inflammatory activity, often by modulating key inflammatory pathways.[16]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives can be assessed through various in vitro and in vivo models. The following table compares the activity of some derivatives with standard anti-inflammatory drugs.

Derivative ClassCompoundAssayActivityReference CompoundActivityReferences
Celecoxib analog with benzofuranCompound 3eCarrageenan-induced paw edemaEquipotent to CelecoxibCelecoxibStandard[17]
Iodo benzofuran derivativeCompound 2bCarrageenan-induced paw edemaSurpassed DiclofenacDiclofenacStandard[18]
Iodo benzofuran derivativeCompound 2cCarrageenan-induced paw edemaSurpassed DiclofenacDiclofenacStandard[18]
Benzofuran amide derivativeCompound 6bCarrageenan-induced paw edema71.10% inhibition at 2hNot specifiedNot specified[12]
Fluorinated BenzofuranNot specifiedIL-6 inhibitionIC50: 1.2-9.04 µMNot specifiedNot specified[16]
Fluorinated BenzofuranNot specifiedNitric oxide inhibitionIC50: 2.4-5.2 µMNot specifiedNot specified[16]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model for screening the acute anti-inflammatory activity of compounds.[19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[20]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (standard anti-inflammatory drug, e.g., Diclofenac), and test groups (different doses of the benzofuran derivative). Administer the compounds, typically orally or intraperitoneally, one hour before carrageenan injection.[21]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[19]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[21]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mechanistic Insights: The NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[1] Its activation leads to the expression of pro-inflammatory genes.[22]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Cytokines (TNF-α, IL-1) ikk IKK Complex stimuli->ikk ikb IκB ikk->ikb Phosphorylation & Degradation ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb nfkb_n NF-κB ikb_nfkb->nfkb_n Translocation dna DNA nfkb_n->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression benzofuran Benzofuran Derivatives benzofuran->ikk Inhibition

Caption: The NF-κB signaling pathway in inflammation and its inhibition by benzofuran derivatives.

Conclusion

Benzofuran-2-carbonyl chloride derivatives serve as versatile precursors for a multitude of biologically active compounds. The resulting derivatives have demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory applications, often exhibiting potency comparable or superior to existing drugs. The structure-activity relationship studies of these compounds continue to guide the design of new and more effective therapeutic agents. Further research, including in vivo efficacy and safety profiling, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

A Senior Application Scientist's Guide to Cytotoxicity Assays for Synthesized Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals venturing into the promising field of benzofuran-based therapeutics, establishing a robust and reliable method for assessing cytotoxicity is a critical first step. Benzofuran scaffolds are prevalent in numerous biologically active compounds, with many derivatives showing potent anticancer activity.[1][2][3] This guide provides an in-depth comparison of common cytotoxicity assays, offering field-proven insights and detailed protocols to empower your research and ensure the scientific integrity of your findings.

The First Hurdle: Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is not a trivial decision; it underpins the validity of your screening cascade. The choice depends on various factors including the compound's properties, the expected mechanism of cell death, and throughput requirements. Here, we compare three widely adopted assays: MTT, MTS, and LDH.

The Principle of Tetrazolium Salt Reduction: MTT and MTS Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6] This formazan is then solubilized, and its concentration is determined spectrophotometrically.

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt assay. The key advantage of MTS is that its reduced formazan product is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol and reducing potential errors.[5][7]

The Principle of Membrane Integrity Loss: LDH Assay

The Lactate Dehydrogenase (LDH) assay operates on a different principle: assessing cell membrane integrity.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of late-stage apoptosis and necrosis.[9][10] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of lysed cells.

Comparative Analysis of Cytotoxicity Assays

Assay Principle Advantages Disadvantages Best Suited For
MTT Measures metabolic activity via mitochondrial dehydrogenase.[5][6]Inexpensive, well-established, and sensitive for detecting early cytotoxic events.[11]Requires a solubilization step, potential for interference from colored compounds, and MTT itself can be toxic to cells.[6][12]Initial screening of large compound libraries, endpoint assays.
MTS Measures metabolic activity, producing a water-soluble formazan.[5]Simpler and faster protocol than MTT (no solubilization), good repeatability.[5]Can be less sensitive than MTT for some cell lines, potential for interference from compounds that interact with tetrazolium salts.High-throughput screening, kinetic studies.
LDH Measures the release of lactate dehydrogenase from damaged cells.[8][9]Non-destructive to remaining cells (uses supernatant), allows for kinetic measurements from the same sample.[13]Less sensitive for early apoptotic events, can be affected by serum components in the media.[11][13]Assessing necrosis or late-stage apoptosis, multiplexing with other assays.

Experimental Workflows: A Visual Guide

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagrams, generated using Graphviz, illustrate the key steps for each assay.

MTT_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay Procedure A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with synthesized benzofuran compounds B->C D Incubate for desired time (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E Begin Assay F Incubate for 2-4 hours to allow formazan formation E->F G Remove medium and add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

Caption: MTT Assay Workflow.

MTS_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTS Assay Procedure A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with synthesized benzofuran compounds B->C D Incubate for desired time (e.g., 24, 48, 72h) C->D E Add MTS reagent directly to wells D->E Begin Assay F Incubate for 1-4 hours E->F G Measure absorbance at ~490 nm F->G

Caption: MTS Assay Workflow.

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay Procedure A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with synthesized benzofuran compounds B->C D Incubate for desired time C->D E Transfer supernatant to a new plate D->E Begin Assay F Add LDH reaction mixture E->F G Incubate for 30 minutes at room temperature F->G H Measure absorbance at ~490 nm G->H

Caption: LDH Assay Workflow.

Detailed Experimental Protocols

Adherence to a well-defined protocol is paramount for generating high-quality, reproducible data. Below are step-by-step methodologies for the MTT, MTS, and LDH assays.

MTT Assay Protocol[4][15]
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your synthesized benzofuran compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls: untreated cells (vehicle control) and medium-only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.

MTS Assay Protocol[8]
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.

LDH Assay Protocol[10][16]
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to also include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at approximately 490 nm.

Data Interpretation and Presentation: Benzofuran Case Studies

The output of these assays is typically the IC₅₀ value, which represents the concentration of a compound that inhibits 50% of cell viability or growth. This is a critical parameter for comparing the potency of different benzofuran derivatives.

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)Not Specified3.01[2]
3-Amidobenzofuran (28g)HCT-116 (Colon)Not Specified5.20[2]
Bromo-derivative (14c)HCT-116 (Colon)MTT Assay3.27[14]
Benzofuran-isatin conjugate (5d)SW-620 (Colorectal)Not Specified6.5[15]
Benzofuran-isatin conjugate (5d)HT-29 (Colorectal)Not Specified9.8[15]
MCC1019A549 (Lung)Not Specified16.4[3][15]
(E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oximeHeLa (Cervical)MTT Assay27.9 µg/mL[16]

Note: The specific assay was not always detailed in the source material.

Delving Deeper: Elucidating the Mechanism of Cell Death

A robust cytotoxicity screening program goes beyond simply identifying potent compounds. Understanding the mechanism of cell death is crucial for lead optimization and predicting in vivo efficacy. Many benzofuran derivatives have been shown to induce apoptosis, or programmed cell death.[17][18]

Caspase Activation: A Hallmark of Apoptosis

Apoptosis is executed by a family of proteases called caspases.[19] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism of action.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Stimuli Benzofuran Compound Treatment Intrinsic Intrinsic Pathway (Mitochondrial) Stimuli->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Stimuli->Extrinsic Initiator Initiator Caspases (e.g., Caspase-8, -9) Intrinsic->Initiator Extrinsic->Initiator Executioner Executioner Caspases (e.g., Caspase-3, -7) Initiator->Executioner Apoptosis Apoptosis (Cell Death) Executioner->Apoptosis

Caption: Simplified Apoptotic Signaling Pathway.

Caspase Activity Assays

Caspase activity can be measured using various methods, including colorimetric and fluorometric assays that utilize specific caspase substrates.[20][21] For example, a caspase-3 activity assay might use a substrate like DEVD-pNA, which is cleaved by active caspase-3 to release a chromophore (pNA) that can be quantified.[21]

Troubleshooting Common Issues in Cytotoxicity Assays

Even with meticulous planning, experimental challenges can arise. Here are some common issues and their solutions:

Issue Potential Cause(s) Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, "edge effect" in 96-well plates.[22][23]Calibrate pipettes, use reverse pipetting for viscous solutions, avoid using the outer wells of the plate.[23]
Low Absorbance Readings (MTT/MTS) Too few cells, insufficient incubation time, compound interference.[22]Optimize cell seeding density, perform a time-course experiment, check for compound precipitation.
High Background Signal (LDH) Serum in the culture medium can contain LDH, rough handling of cells.[22][24]Use serum-free medium during the assay or run a media-only control, handle cell suspensions gently.
Compound Solubility Issues The benzofuran compound may not be fully dissolved in the culture medium.Determine the solubility limit, use a suitable solvent like DMSO (typically at a final concentration <0.5%).[22]

Conclusion: A Foundation for Discovery

The journey of developing novel benzofuran-based therapeutics begins with accurate and reliable in vitro cytotoxicity assessment. By understanding the principles, advantages, and limitations of different assays, and by adhering to rigorous experimental protocols, researchers can build a solid foundation for their drug discovery programs. This guide serves as a starting point, empowering you to make informed decisions and generate high-quality data that will drive your research forward. Remember, a well-chosen and properly executed cytotoxicity assay is not just a routine experiment; it is the gateway to uncovering the therapeutic potential of your synthesized compounds.

References

A Comparative Guide to Purity Determination of Benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Reactive Intermediate

Benzofuran-2-carbonyl chloride (CAS 41717-28-6) is a pivotal intermediate in synthetic organic chemistry, serving as a cornerstone for introducing the benzofuran-2-carbonyl moiety into a diverse range of molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its utility is derived from the high reactivity of the acyl chloride functional group, which readily undergoes nucleophilic substitution. However, this same reactivity presents a significant analytical challenge. The compound is highly susceptible to hydrolysis, converting to the less reactive benzofuran-2-carboxylic acid upon contact with atmospheric moisture.[2]

Consequently, rigorous and accurate purity assessment is not merely a quality control checkpoint but a critical necessity to ensure reaction stoichiometry, maximize yields, and minimize impurity profiles in multi-step syntheses. This guide provides an in-depth comparison of the principal analytical methodologies for determining the purity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, focusing on chromatographic, spectroscopic, and titrimetric techniques to deliver a self-validating system for quality assessment.

The Challenge: Analyzing a Moisture-Sensitive Acyl Chloride

The primary impurity of concern is Benzofuran-2-carboxylic acid, the product of hydrolysis. Other potential impurities include residual starting materials from its synthesis (e.g., the carboxylic acid starting material) or by-products from the chlorination process, which often employs reagents like thionyl chloride or oxalyl chloride.[3] The ideal analytical method must be able to resolve the parent acyl chloride from these closely related species while preventing degradation of the analyte during the analysis itself.

Comparative Analysis of Key Methodologies

We will evaluate four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) via derivatization, Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry. Each method offers distinct advantages and is suited to different analytical objectives.

High-Performance Liquid Chromatography (HPLC): The Specificity of Derivatization

Direct analysis of acyl chlorides by reverse-phase HPLC is often problematic. The reactive acyl chloride can hydrolyze on-column or react with protic solvents (water, methanol) commonly used in mobile phases, leading to poor peak shape, inaccurate quantification, and potential column damage.[4] To circumvent this, a pre-column derivatization strategy is the most robust approach. The acyl chloride is converted into a stable, less reactive derivative (e.g., an ester or amide), which can be reliably analyzed using standard HPLC protocols.

Causality of Derivatization: By reacting this compound with a nucleophile like methanol, we form the stable methyl benzofuran-2-carboxylate. This derivative is significantly less reactive, chromatographs well, and allows for accurate quantification free from the interference of on-column hydrolysis. Any pre-existing benzofuran-2-carboxylic acid impurity will not react under these conditions and will be chromatographically separated, allowing for simultaneous quantification of the primary impurity.

Experimental Protocol: HPLC Analysis via Methanol Derivatization

Objective: To quantify the purity of this compound by converting it to its methyl ester derivative and analyzing by RP-HPLC.

A. Derivatization Procedure:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry 10 mL volumetric flask. Perform this step swiftly in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to minimize hydrolysis.

  • Immediately add 5 mL of anhydrous methanol containing a non-nucleophilic base, such as pyridine (2 equivalents), to catalyze the reaction and scavenge the HCl by-product.

  • Stopper the flask, gently swirl, and allow the reaction to proceed at room temperature for 15 minutes.

  • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare a corresponding standard of pure Benzofuran-2-carboxylic acid and subject it to the same derivatization procedure to confirm its retention time.

B. HPLC Conditions:

  • Instrument: A liquid chromatograph with a variable wavelength UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[5]

  • Injection Volume: 10 µL.

Data Interpretation: The purity is calculated based on the relative peak area of the methyl benzofuran-2-carboxylate derivative compared to the total area of all observed peaks (Area % method). The presence of a peak corresponding to benzofuran-2-carboxylic acid should be monitored and quantified.

Gas Chromatography (GC): A Direct Approach for a Volatile Analyte

As indicated by some commercial suppliers, GC is a viable method for purity assessment ("GC 97%").[2] This technique is well-suited for thermally stable and volatile compounds. This compound, with a melting point of 53-57 °C, is sufficiently volatile for GC analysis. The primary advantage of GC is that it is a direct method that does not require derivatization.

Causality of Method Choice: GC-FID (Flame Ionization Detection) offers high sensitivity and a near-uniform response factor for hydrocarbons, making it excellent for purity assessment by area percent. The key is to ensure the inlet and column are inert to prevent on-column degradation of the reactive acyl chloride.

Experimental Protocol: GC-FID Purity Assay

Objective: To directly determine the purity of this compound using gas chromatography.

  • Sample Preparation:

    • Prepare a solution of approximately 10 mg/mL of this compound in a dry, aprotic solvent such as anhydrous dichloromethane or toluene.

  • GC Conditions:

    • Instrument: Gas chromatograph with FID detector.

    • Column: Low-bleed, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C (use a deactivated liner).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL (split injection, e.g., 50:1).

Data Interpretation: Purity is calculated using the area percent method from the resulting chromatogram. The major peak corresponds to this compound, while earlier eluting peaks might represent residual solvents and a later eluting peak could indicate the less volatile benzofuran-2-carboxylic acid (though it may show poor peak shape).

Quantitative NMR (qNMR) Spectroscopy: An Absolute and Structural Approach

NMR is an indispensable tool for structural elucidation and can be elevated to a primary ratio method of analysis through qNMR.[6][7] This technique provides an absolute measure of purity by comparing the integral of an analyte's proton signal to that of a certified internal standard of known mass and purity.

Causality of Method Choice: qNMR is a direct, non-destructive technique that requires no analyte-specific reference standard. It provides both structural confirmation and highly accurate quantification in a single experiment. It is particularly powerful for identifying and quantifying the benzofuran-2-carboxylic acid impurity, as its protons will have distinct chemical shifts from the parent acyl chloride.

Experimental Protocol: Purity Determination by ¹H-qNMR

Objective: To determine the absolute purity (mass fraction) of this compound using an internal standard.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean, dry vial. The standard must have protons that resonate in a clear region of the spectrum, be non-reactive with the analyte, and have a known purity.

    • Dissolve the mixture in a known volume of a dry, aprotic deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

    PurityAnalyte (%) = (IAnalyte / IStd) x (NStd / NAnalyte) x (MWAnalyte / MWStd) x (mStd / mAnalyte) x PurityStd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight[1]

    • m = mass

    • PurityStd = Purity of the internal standard

Titrimetric Analysis: A Classic Assay of Functional Group Content

Titration offers a cost-effective and straightforward method for determining the assay of the acyl chloride functional group. It is not a purity-indicating method in the chromatographic sense (it cannot separate impurities), but it provides an accurate measure of the total acyl chloride content.

Causality of Method Choice: The high reactivity of the acyl chloride group allows for a rapid and stoichiometric reaction with a suitable nucleophile. By hydrolyzing the compound, two acidic species are formed: Benzofuran-2-carboxylic acid and hydrochloric acid. Titrating this mixture with a standardized base allows for the calculation of the original amount of acyl chloride.

Experimental Protocol: Hydrolysis and Acid-Base Titration

Objective: To determine the assay of this compound by titrating the acidic products of its hydrolysis.

  • Sample Preparation:

    • Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 50 mL of purified water to the flask. Swirl gently to promote hydrolysis. The reaction is rapid.

  • Titration:

    • Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with standardized 0.1 M sodium hydroxide (NaOH) until a persistent pink endpoint is reached.[8]

    • Perform a blank titration with 50 mL of purified water.

  • Calculation:

    • Each mole of this compound produces two moles of acid (one mole of HCl and one mole of Benzofuran-2-carboxylic acid).

    • Calculate the purity using the formula:

    Purity (%) = ([ (VSample - VBlank) x MNaOH x MWAnalyte ] / [ 2 x mSample ]) x 100

    Where:

    • V = Volume of NaOH titrant (L)

    • MNaOH = Molarity of NaOH solution

    • MWAnalyte = Molecular weight of this compound (180.59 g/mol )

    • mSample = mass of the sample (g)

Method Comparison Summary

Parameter HPLC (with Derivatization) Gas Chromatography (GC) Quantitative NMR (qNMR) Titration
Specificity High (separates impurities)High (separates impurities)High (structurally specific)Low (measures total functional group)
Sensitivity High (ng to pg range)Very High (pg range)Moderate (mg range)Low (mg range)
Precision High (<1% RSD)High (<1% RSD)Very High (<0.5% RSD)High (<1% RSD with care)
Throughput ModerateModerate to HighLow to ModerateHigh
Cost/Run ModerateLowHighVery Low
Key Strength Excellent for separating and quantifying non-volatile impurities like the parent acid.Direct analysis without derivatization; good for volatile impurities.Absolute quantification without a specific reference standard; provides structural info.Fast, inexpensive, and accurate assay of the reactive functional group.
Key Weakness Indirect method requiring a derivatization step; potential for incomplete derivatization.Potential for thermal degradation of the analyte; less suitable for non-volatile impurities.Requires expensive equipment and expertise; lower sensitivity than chromatography.Non-specific; will not detect neutral or basic impurities.

Visualizing the Analytical Workflow

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for impurity profiling versus a simple assay, available equipment, and desired accuracy.

AnalyticalWorkflow start Purity Analysis of This compound decision1 Need to identify and quantify specific impurities? start->decision1 decision2 Is an absolute measure of purity required without a specific reference standard? decision1->decision2 No hplc HPLC with Derivatization (High Specificity) decision1->hplc Yes gc Gas Chromatography (Direct Analysis) decision1->gc Yes assay_only Is a rapid assay of the acyl chloride content sufficient? decision2->assay_only No qnmr Quantitative NMR (Absolute Purity & Structure) decision2->qnmr Yes titration Titration (Functional Group Assay) assay_only->titration Yes

Caption: Decision workflow for selecting an analytical method.

Derivatization cluster_0 Pre-Analysis Derivatization Analyte This compound (Reactive, Unstable for RP-HPLC) Reagent + Anhydrous Methanol (Nucleophile) Analyte->Reagent Product Methyl Benzofuran-2-carboxylate (Stable, HPLC-amenable) Reagent->Product hplc Inject into RP-HPLC System Product->hplc

Caption: HPLC derivatization workflow for stable analysis.

Conclusion

There is no single "best" method for determining the purity of this compound; rather, the optimal choice is dictated by the analytical goal. For routine quality control where a rapid assessment of functional group content is sufficient, titration is an excellent, economical choice. For detailed impurity profiling and stability studies, the chromatographic methods are superior. Gas Chromatography offers a direct and sensitive approach, while HPLC with derivatization provides a robust way to separate the key hydrolysis impurity, Benzofuran-2-carboxylic acid. For the highest level of accuracy and for certifying reference materials, Quantitative NMR stands alone as a primary method that delivers absolute purity and structural confirmation simultaneously. A comprehensive quality assessment strategy should ideally leverage an orthogonal approach, such as confirming the purity value from a chromatographic method with either qNMR or titration, to ensure the highest degree of confidence in this critical chemical intermediate.

References

A Senior Application Scientist's Guide to Benzofuran Synthesis: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its derivatives have found applications as anti-inflammatory, antimicrobial, antiviral, and anti-cancer agents, making the efficient construction of this moiety a critical endeavor for researchers in medicinal and synthetic chemistry.[1][3][4]

This guide offers a comparative analysis of prominent synthetic strategies for assembling the benzofuran core. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical considerations, and relative merits of each approach. The objective is to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select and optimize the ideal synthetic route for their specific target molecules.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

Transition-metal catalysis, particularly using palladium, represents one of the most powerful and versatile tools for benzofuran synthesis.[5][6] The tandem Sonogashira cross-coupling and cyclization sequence is a cornerstone method, valued for its reliability and broad substrate scope.[2][7][8]

Mechanism Deep Dive:

The process begins with a classic Sonogashira cross-coupling between a terminal alkyne and an ortho-halophenol (typically an iodophenol for higher reactivity).[1][8][9] This reaction, co-catalyzed by palladium and copper, forms a C(sp²)-C(sp) bond, yielding a 2-alkynylphenol intermediate.[1][2][9] The choice of a palladium(0) catalyst, often generated in situ, and a copper(I) co-catalyst is crucial; the palladium facilitates the oxidative addition to the aryl halide, while copper activates the alkyne to form a copper acetylide, which then participates in transmetalation.[1][8][9] Following the coupling, an intramolecular 5-endo-dig cyclization occurs, where the phenolic oxygen attacks the alkyne. This step can be promoted by a base or the palladium catalyst itself.[2]

sonogashira_mechanism start o-Iodophenol + Terminal Alkyne pd_cycle_oa Oxidative Addition start->pd_cycle_oa pd_cycle_start Pd(0) Catalyst pd_cycle_start->pd_cycle_oa Enters cycle pd_intermediate Ar-Pd(II)-I pd_cycle_oa->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal cu_cycle Cu(I) Catalyst (Co-catalyst) cu_acetylide Copper Acetylide cu_cycle->cu_acetylide Reacts with alkyne cu_acetylide->transmetal pd_alkynyl Ar-Pd(II)-Alkyne transmetal->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd_cycle_start Regenerates catalyst intermediate 2-Alkynylphenol Intermediate reductive_elim->intermediate cyclization Intramolecular 5-endo-dig Cyclization intermediate->cyclization product Substituted Benzofuran cyclization->product

Caption: Mechanism of Palladium-Catalyzed Sonogashira Coupling/Cyclization.

Experimental Protocol (Representative):

This protocol is a synthesized example based on common literature procedures.[1][8][9]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and Copper(I) iodide (CuI, 0.05 equiv.).

  • Solvent and Reagents: Add degassed triethylamine (TEA) as both the solvent and base. The use of an amine base is critical for neutralizing the HI generated and facilitating catalyst turnover.

  • Substrate Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. Reaction times typically range from 4 to 12 hours.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove metal residues, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired benzofuran.

Intramolecular Wittig Reaction

The Wittig reaction, a classic method for alkene synthesis, can be ingeniously adapted for the construction of heterocyclic systems like benzofurans.[10][11] This approach involves the intramolecular reaction of a phosphorus ylide with a suitably positioned ester or ketone, offering a powerful route to functionalized benzofurans under mild conditions.[12]

Mechanism Deep Dive:

The synthesis starts by generating a phosphorus ylide. This is typically achieved by the Michael addition of a phosphine (e.g., tributylphosphine) to an electron-deficient alkene that is attached to a phenol derivative.[10] The key precursor is often an o-acyloxystyrene derivative. The phosphine attacks the β-carbon of the styrene, and subsequent proton transfer or rearrangement generates the reactive ylide.[10] This ylide then undergoes an intramolecular Wittig reaction with the proximal ester carbonyl. This forms a four-membered oxaphosphetane intermediate, which collapses to form the benzofuran ring and a phosphine oxide byproduct. The choice of reaction conditions can chemoselectively favor benzofuran formation over other potential products.[10][11]

wittig_workflow start o-Acyloxystyrene Derivative + Phosphine (e.g., Bu₃P) michael_add Phospha-Michael Addition start->michael_add ylide Phosphorus Ylide Intermediate (In situ generation) michael_add->ylide wittig_reaction Intramolecular Wittig Reaction ylide->wittig_reaction oxaphosphetane Oxaphosphetane Intermediate wittig_reaction->oxaphosphetane collapse Collapse & Elimination oxaphosphetane->collapse product Functionalized Benzofuran collapse->product byproduct Triphenylphosphine Oxide (Byproduct) collapse->byproduct

Caption: General Workflow for Intramolecular Wittig Benzofuran Synthesis.

Experimental Protocol (Representative):

This protocol is adapted from procedures described in the literature for chemoselective benzofuran synthesis.[10]

  • Reaction Setup: To a solution of the starting Michael acceptor (e.g., an o-acylated nitrostyrene, 1.2 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add tributylphosphine (Bu₃P, 1.1 equiv.) and triethylamine (Et₃N, 1.1 equiv.).

  • Reagent Addition: Add the acyl chloride (1.0 equiv.) to the mixture. The order of addition can be critical for chemoselectivity. For exclusive benzofuran formation, the phosphine may be pre-incubated with the Michael acceptor before adding the acylating agent and base.[10]

  • Reaction Conditions: Stir the reaction at room temperature for 1-2 hours. The reaction is typically rapid and proceeds under mild conditions.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure benzofuran product.

Base-Promoted Intramolecular Cyclization

While transition metals offer great versatility, classical base-promoted cyclizations provide a simpler, often cheaper, and metal-free alternative.[2] This strategy is particularly effective for the cyclization of o-alkynylphenols, which are the same key intermediates used in the Sonogashira route but can also be prepared via other methods.

Mechanism Deep Dive:

The reaction relies on the deprotonation of the acidic phenol group by a suitable base (e.g., NaH, K₂CO₃, or an organic superbase like P4-tBu) to form a phenoxide.[2][13] This phenoxide then acts as an intramolecular nucleophile, attacking the proximal alkyne in a 5-endo-dig cyclization. The resulting vinyl anion is then protonated during aqueous workup to yield the final benzofuran product. The simplicity of this mechanism is its greatest strength, avoiding the complexities of catalytic cycles.

Experimental Protocol (Representative):

This protocol is based on general procedures for base-promoted cyclization.[2][13]

  • Reaction Setup: In a round-bottom flask, dissolve the o-alkynylphenol (1.0 equiv.) in a suitable anhydrous solvent such as DMF or DMSO.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or sodium hydride (NaH, 1.2 equiv.), portion-wise at room temperature.

  • Reaction Conditions: Heat the mixture to 80-120 °C. The reaction time can vary from 2 to 24 hours depending on the substrate and base strength.

  • Monitoring: Monitor the reaction's completion using TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via column chromatography to obtain the desired benzofuran.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route is a multi-factorial decision balancing yield, cost, time, and the chemical nature of the target molecule. The following table provides a comparative summary of the discussed methods.

FeaturePalladium-Catalyzed SonogashiraIntramolecular Wittig ReactionBase-Promoted Cyclization
Typical Yield Good to Excellent (70-95%)[1]Moderate to Good (50-80%)[10]Moderate to Good (60-90%)[2]
Reaction Time 4-12 hours1-2 hours2-24 hours
Temperature 60-100 °CRoom Temperature80-120 °C
Substrate Scope Broad; tolerates many functional groups[5][14]Good; depends on ylide stabilityGood; sensitive to base-labile groups
Key Advantages High reliability, broad scope, one-pot potential[5][6]Very mild conditions, rapid reaction times[12]Metal-free, inexpensive reagents, simple procedure[2]
Key Disadvantages Expensive/toxic metal catalyst, requires inert atmosphereStoichiometric phosphine oxide byproduct, precursor synthesis can be multi-stepCan require high temperatures, limited scope for base-sensitive substrates

Conclusion and Outlook

The synthesis of the benzofuran scaffold can be approached through a diverse array of chemical strategies, each with its own distinct advantages and limitations.

  • For complex targets and high functional group tolerance , the Palladium-Catalyzed Sonogashira/Cyclization route remains a gold standard due to its robustness and broad applicability.[5][8]

  • When speed and mild reaction conditions are paramount , especially for acid- or base-sensitive substrates, the Intramolecular Wittig Reaction offers an excellent alternative.[10][12]

  • For cost-effective, large-scale synthesis where the substrate is stable to heat and base, the Base-Promoted Cyclization provides a straightforward and metal-free option.[2][13]

Recent advances continue to expand the synthetic chemist's toolkit, with metal-free methods, such as those employing hypervalent iodine reagents or photochemistry, gaining traction for their improved environmental profile.[5][15] The ongoing development of novel catalytic systems and reaction cascades will undoubtedly continue to refine and improve access to this vital class of heterocyclic compounds, empowering the next generation of drug discovery and materials science.

References

A Comparative Guide to the Antimicrobial Properties of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in natural products with diverse biological activities has fueled extensive research into the synthesis and evaluation of novel benzofuran derivatives as potent antimicrobial agents.[3][4][5] This guide provides an in-depth comparison of the antimicrobial performance of various benzofuran derivatives, supported by experimental data and detailed protocols for assessment.

The Rise of Benzofuran Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[4] Benzofuran derivatives have emerged as a promising class of compounds due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[2][3][6] The versatility of the benzofuran ring system allows for extensive structural modifications, enabling the fine-tuning of its antimicrobial efficacy and pharmacological properties.[1][7][8]

Mechanisms of Antimicrobial Action: A Multifaceted Approach

The antimicrobial activity of benzofuran derivatives is not attributed to a single mechanism but rather a range of interactions with microbial cellular machinery. This multifaceted approach is a key advantage in combating drug resistance.

One of the primary mechanisms involves the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[1][3] By binding to the GyrB subunit of this enzyme, benzofuran derivatives competitively inhibit ATP hydrolysis, thereby preventing the supercoiling of DNA and ultimately leading to bacterial cell death.[1]

Another significant mode of action is the disruption of tubulin polymerization .[1] Microtubules are crucial components of the cytoskeleton and are vital for cell division. Certain benzofuran derivatives bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics induces cell cycle arrest and apoptosis.[1][9]

In the context of antifungal activity, some benzofuran derivatives have been shown to interfere with calcium homeostasis .[10][11] For instance, the synthetic drug amiodarone, which contains a benzofuran core, mobilizes intracellular Ca2+, a mechanism thought to be critical to its fungicidal activity.[10][11] Studies on other benzofuran derivatives suggest that while they may not directly trigger calcium fluxes, they can augment the effects of compounds like amiodarone, indicating a complex interplay in their antifungal action.[10][11]

Furthermore, some derivatives target fungal-specific enzymes. For example, certain benzofuran derivatives have been designed as potent and selective inhibitors of Candida albicans N-myristoyltransferase (CaNmt), an enzyme crucial for fungal viability.[12]

Visualizing the Mechanisms of Action

cluster_cell Microbial Cell DNA_Gyrase DNA Gyrase DNA_Replication_Blocked Blocked DNA Replication DNA_Gyrase->DNA_Replication_Blocked Leads to Tubulin Tubulin Dimers Microtubule_Formation_Blocked Blocked Microtubule Formation Tubulin->Microtubule_Formation_Blocked Leads to CaNmt N-myristoyltransferase Fungal_Viability_Reduced Reduced Fungal Viability CaNmt->Fungal_Viability_Reduced Leads to Ca_Homeostasis Calcium Homeostasis Fungicidal_Effect Fungicidal Effect Ca_Homeostasis->Fungicidal_Effect Leads to Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->DNA_Gyrase Inhibition Benzofuran_Derivative->Tubulin Disruption of Polymerization Benzofuran_Derivative->CaNmt Inhibition Benzofuran_Derivative->Ca_Homeostasis Disruption

Caption: Proposed antimicrobial mechanisms of benzofuran derivatives.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzofuran derivatives against various pathogenic microorganisms, providing a comparative snapshot of their efficacy.

Benzofuran Derivative ClassSpecific Derivative ExampleTest MicroorganismMIC (µg/mL)Reference
3-Methanone-6-substituted-benzofurans Compound with hydroxyl at C-4Staphylococcus aureus0.39[8][13]
Methicillin-resistant S. aureus (MRSA)0.78[8][13]
Benzofuran Ketoximes (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeStaphylococcus aureus4[6][8]
Escherichia coli32[6][8]
Benzofuran ketoxime 38Staphylococcus aureus0.039[3]
Benzofuran-5-ol Derivatives Compounds 20 and 21Candida krusei, Cryptococcus neoformans, Aspergillus niger1.6 - 12.5[3]
Benzofuran Amides Compound 6bStaphylococcus aureus6.25[7]
Escherichia coli6.25[7]
5,7-Dibromo-2-benzoylbenzofurans Derivative 9bMethicillin-resistant S. aureus (MRSA)32[14]
Derivative 9dMethicillin-resistant S. aureus (MRSA)32[14]
Aza-benzofurans Compound 1Salmonella typhimurium12.5[15]
Escherichia coli25[15]
Staphylococcus aureus12.5[15]

Note: MIC values can vary based on the specific experimental conditions and the strains of microorganisms used.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Substitution at C-3 and C-6: These positions appear to be critical for antibacterial activity and strain specificity.[3]

  • Hydroxyl Groups: The presence of hydroxyl groups, particularly at the C-4 and C-6 positions, can significantly enhance antibacterial activity.[3][8][13]

  • Halogenation: The introduction of halogens, such as bromine, into the benzofuran structure can increase antimicrobial potency.[10][11][16] For example, dibromo derivatives have shown enhanced antifungal activity.[10][11]

  • Fused Heterocyclic Rings: Fusing other heterocyclic moieties, such as pyrazoline and thiazole, to the benzofuran scaffold can lead to compounds with potent and broad-spectrum antimicrobial activity.[3][8]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized protocols for antimicrobial susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[17][18]

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid medium.[17][19][20]

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ colony-forming units (CFU)/mL).[17]
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO).
  • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[17]

3. Inoculation and Incubation:

  • Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of the microtiter plate.[17]
  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).[17]
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[17]

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[17][19]

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition around a disk impregnated with the compound.[21][22][23][24][25]

1. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution method.[25]

2. Inoculation of Agar Plate:

  • Using a sterile cotton swab, uniformly streak the standardized inoculum across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[21][25]

3. Application of Disks:

  • Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the benzofuran derivative onto the surface of the agar.
  • Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[25]

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[22]

5. Interpretation of Results:

  • Measure the diameter of the zone of complete inhibition around each disk in millimeters.
  • The size of the inhibition zone is inversely proportional to the MIC of the compound. The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter breakpoints.[22][23]

Visualizing the Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Inoculum Prepare Inoculum (0.5 McFarland) Broth_Microdilution Broth Microdilution (96-well plate) Inoculum->Broth_Microdilution Disk_Diffusion Disk Diffusion (Agar Plate) Inoculum->Disk_Diffusion Compound_Dilutions Prepare Compound Dilutions Compound_Dilutions->Broth_Microdilution Agar_Plates Prepare Mueller-Hinton Agar Plates Agar_Plates->Disk_Diffusion Incubate Incubate (35°C, 16-20h) Broth_Microdilution->Incubate Disk_Diffusion->Incubate Read_MIC Read MIC (No visible growth) Incubate->Read_MIC Measure_Zones Measure Inhibition Zones (mm) Incubate->Measure_Zones

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

Benzofuran derivatives represent a highly promising and versatile scaffold for the development of novel antimicrobial agents.[4] Their diverse mechanisms of action, coupled with the potential for extensive chemical modification, offer a powerful platform to address the challenge of antimicrobial resistance. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the potency and spectrum of activity of these compounds.

Future research should focus on:

  • Elucidating Novel Mechanisms: Investigating new cellular targets to overcome existing resistance pathways.

  • Synergistic Combinations: Exploring the efficacy of benzofuran derivatives in combination with existing antibiotics to enhance their activity and combat resistance.[14]

  • In Vivo Studies: Translating promising in vitro results into in vivo efficacy and safety studies.

  • Advanced Synthesis: Developing more efficient and sustainable synthetic methodologies for the production of diverse benzofuran libraries.

By leveraging the insights from ongoing research and employing rigorous experimental validation, the scientific community can unlock the full therapeutic potential of benzofuran derivatives in the fight against infectious diseases.

References

The Benzofuran Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzofuran Core

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] This unique structural motif is prevalent in numerous natural products and synthetic molecules, endowing them with a vast spectrum of biological activities.[2] The versatility of the benzofuran core allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols for their evaluation.

I. Anticancer Activity of Benzofuran Analogs: Targeting Cellular Proliferation

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][3] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuran analogs is intricately linked to the nature and position of substituents on the core structure. Key SAR observations include:

  • Substitution at the C-2 Position: Earlier SAR studies identified substitutions at the C-2 position, particularly with ester or heterocyclic rings, as being crucial for cytotoxic activity.[1]

  • Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly enhance anticancer activities.[1]

  • Hybrid Molecules: Hybrid benzofuran derivatives, incorporating moieties like chalcone, triazole, piperazine, and imidazole, have demonstrated potent cytotoxic effects, suggesting a synergistic contribution to their anticancer activity.[1] For instance, benzofuran-N-aryl piperazine hybrids have shown impressive potency against lung and gastric cancer cell lines.[3]

  • Amide Substituents: The presence of an N-phenethyl carboxamide group has been found to significantly boost antiproliferative activity. This effect can be further amplified by substitutions on the N-phenethyl ring, such as a morpholinyl group at the para position.[1]

Diagram 1: Key SAR Features of Anticancer Benzofuran Analogs

SAR_Anticancer benzofuran Benzofuran Core C2_sub C-2 Position: Ester or Heterocyclic Rings C2_sub->benzofuran Crucial for Cytotoxicity halogenation Halogenation: Br, Cl, F halogenation->benzofuran Increases Activity hybrid Hybrid Molecules: Chalcone, Triazole, Piperazine hybrid->benzofuran Synergistic Effects amide Amide Substituents: N-phenethyl carboxamide amide->benzofuran Boosts Potency enhancement Enhanced Potency

Caption: Key structural modifications on the benzofuran scaffold that enhance anticancer activity.

Comparative Performance of Anticancer Benzofuran Analogs

The following table summarizes the cytotoxic activity of representative benzofuran derivatives against various human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) values.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuransCompound 3HeLa (Cervical Carcinoma)1.136[3]
Halogenated BenzofuransCompound 5 (Fluorinated)Not Specified0.43[3]
Benzofuran-N-Aryl Piperazine HybridsHybrid 11A549 (Lung Carcinoma)8.57[3]
Benzofuran-N-Aryl Piperazine HybridsHybrid 12SGC7901 (Gastric Cancer)16.27[3]
Benzofuran-N-Aryl Piperazine HybridsHybrid 16A549 (Lung Carcinoma)0.12[3]
Benzofuran-N-Aryl Piperazine HybridsHybrid 16SGC7901 (Gastric Cancer)2.75[3]
1-(benzofuran-3-yl)-1H-1,2,3-triazoleCompound 50gHCT-116 (Colon Carcinoma)0.87[4]
1-(benzofuran-3-yl)-1H-1,2,3-triazoleCompound 50gA549 (Lung Carcinoma)0.57[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Test benzofuran analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the benzofuran analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.[6]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[5]

Diagram 2: Experimental Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement (570 nm) formazan_solubilization->absorbance_measurement data_analysis Data Analysis (IC50 Calculation) absorbance_measurement->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.

II. Antimicrobial Activity of Benzofuran Analogs: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[8][9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzofuran analogs is influenced by specific structural features:

  • Substitutions at C-3, C-5, and C-6: Substitutions at the C-3 and C-6 positions have a significant impact on antibacterial activity and strain specificity.[8] Compounds with a hydroxyl group at the C-6 position exhibit excellent antibacterial activity.[8] The presence of bromo substituents at the C-5 position of the benzofuran ring also enhances antibacterial potency.[8]

  • Aryl Substituents at C-2 and C-3: Phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position contribute to good antibacterial activity.[8] Hydrophobic benzofuran analogs with aryl substituents at the C-3 position linked by a methanone group have shown favorable antibacterial activities.[9]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of an aryl substituent tends to increase the potency of antimicrobial activity.[8]

  • Hybridization with Other Heterocycles: The incorporation of pyrazole and thiazole moieties is essential for the antimicrobial activity of some benzofuran hybrids.[8]

Comparative Performance of Antimicrobial Benzofuran Analogs

The following table presents the minimum inhibitory concentration (MIC) values of various benzofuran derivatives against different microbial strains.

Derivative ClassCompoundMicrobial StrainMIC (µg/mL)Reference
Benzofuran-5-ol DerivativesCompound 20Candida albicans1.6-12.5[8]
Benzofuran-5-ol DerivativesCompound 21Candida albicans1.6-12.5[8]
Benzofuran Ketoxime DerivativesCompound 38Staphylococcus aureus0.039[8]
3-Methanone-6-substituted-benzofuransCompounds 32(a-c)E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa0.78-12.5 (MIC80)[8]
3-Aryl-methanone BenzofuransFour hydrophobic analogsE. coli, S. aureus, MRSA, B. subtilis0.39-3.12 (MIC80)[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.[10][11]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • Test benzofuran analogs at desired concentrations

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Step-by-Step Procedure:

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid. Inoculate the dried surface of an MHA plate by streaking the swab over the entire agar surface to ensure a confluent lawn of growth.[12][13]

  • Creation of Wells: Aseptically punch holes with a diameter of 6 to 8 mm in the inoculated agar plate using a sterile cork borer.[14]

  • Addition of Test Compounds: Introduce a specific volume (e.g., 20-100 µL) of the benzofuran analog solution at a desired concentration into each well. Also, add the positive and negative controls to separate wells.[14]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.[10]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zones of inhibition around each well in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[10]

Diagram 3: Agar Well Diffusion Assay Workflow

Agar_Well_Diffusion start Start inoculation Inoculate MHA Plate with Microorganism start->inoculation create_wells Create Wells in the Agar inoculation->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubation Incubate Plates (16-24h) add_compounds->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones end End measure_zones->end

Caption: A simplified workflow of the agar well diffusion method for antimicrobial testing.

III. Anti-inflammatory Activity of Benzofuran Analogs: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a multitude of diseases. Benzofuran derivatives have been investigated for their potential to modulate inflammatory responses, often by targeting key signaling pathways like NF-κB and MAPK.[15]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory properties of benzofuran analogs are dependent on their substitution patterns:

  • Heterocyclic/Benzofuran Hybrids: The hybridization of benzofuran with nitrogen-containing heterocycles such as piperazine has yielded compounds with potent anti-inflammatory activity.[15]

  • Fluorinated Derivatives: The introduction of fluorine and bromine atoms, along with hydroxyl and/or carboxyl groups, has been shown to enhance the anti-inflammatory effects of benzofuran derivatives.[16]

  • Modification of Carboxylic Acid Functionality: In some benzofuran analogs, converting a carboxylic acid group to an oxadiazole moiety has been shown to improve anti-inflammatory activity.[17]

Comparative Performance of Anti-inflammatory Benzofuran Analogs

The following table highlights the inhibitory activity of various benzofuran derivatives on nitric oxide (NO) production, a key inflammatory mediator.

Derivative ClassCompoundCell LineIC50 (µM) for NO InhibitionReference
Benzofuran-Piperazine HybridsCompound 5dRAW 264.752.23 ± 0.97[15]
Fluorinated BenzofuransSix compoundsMacrophages2.4 to 5.2[16]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[18][19]

Materials:

  • RAW 264.7 macrophage cells

  • 24-well or 96-well culture plates

  • Complete cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test benzofuran analogs

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours.[18][19]

  • Compound Pre-treatment: Treat the cells with various concentrations of the benzofuran analogs for 1 hour.[20]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for an additional 20-24 hours to induce NO production.[18][20]

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.[21]

  • Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.[21]

  • Data Analysis: Quantify the amount of nitrite in the samples by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Diagram 4: Signaling Pathway for LPS-Induced NO Production

NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NF_kB->iNOS MAPK->iNOS NO Nitric Oxide (NO) Production iNOS->NO Benzofuran Benzofuran Analogs Benzofuran->NF_kB Inhibition Benzofuran->MAPK Inhibition

Caption: Simplified signaling cascade leading to nitric oxide production upon LPS stimulation.

Conclusion: The Future of Benzofuran Analogs in Drug Development

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of targeted chemical modifications in optimizing the biological activity of these compounds. For researchers in drug development, a thorough understanding of these SAR principles, coupled with robust and validated experimental protocols, is paramount for the successful design and evaluation of the next generation of benzofuran-based drugs. The comparative data presented herein serves as a valuable resource for selecting promising lead compounds for further preclinical and clinical investigation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Benzofuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the proper handling and disposal of Benzofuran-2-carbonyl chloride (CAS No. 41717-28-6). As a drug development professional, your safety and the integrity of your laboratory environment are paramount. This document provides a detailed, step-by-step protocol rooted in established safety principles and regulatory compliance. This compound is a highly reactive acyl chloride; its improper disposal can lead to violent reactions, personnel exposure, and environmental contamination.[1][2] This guide is designed to provide you with the expertise and trustworthy procedures necessary for its safe neutralization and disposal.

Core Principles: Understanding the Hazard

This compound is a corrosive and water-reactive compound.[1][3] The primary hazard stems from the electrophilic carbonyl chloride group, which reacts exothermically with nucleophiles, most notably water. This hydrolysis reaction produces benzofuran-2-carboxylic acid and corrosive hydrochloric acid (HCl) gas. The cornerstone of its safe disposal is a controlled neutralization reaction, which converts the reactive acyl chloride into a chemically stable and less hazardous carboxylate salt.[4][5]

This protocol employs a weak base, sodium bicarbonate, to manage the reaction rate and prevent the violent effervescence and heat generation that can occur with strong bases.[4][6] Adherence to these procedures is a self-validating system for ensuring safety and compliance with hazardous waste regulations set forth by agencies like the Environmental Protection Agency (EPA).

Property Value Source(s)
CAS Number 41717-28-6[7][8]
Molecular Formula C₉H₅ClO₂[1][7][8]
Molecular Weight 180.59 g/mol [7]
Appearance White to light yellow crystalline solid[1][8][9]
Primary Hazards Corrosive, Water-Reactive, Causes Severe Eye Irritation (H319)[1][3]
Storage Class 8A - Combustible Corrosive Hazardous Materials

Mandatory Safety & Operational Protocols

Before beginning any disposal procedure, a thorough safety assessment is critical. All operations must be conducted under the assumption that all chemical waste is hazardous until proven otherwise.[10]

Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. The minimum required PPE includes:

  • Eye Protection : Chemical safety goggles and a full-face shield are mandatory.[4][7]

  • Hand Protection : Chemical-resistant gloves are required. Butyl rubber or a multi-layered laminate glove is recommended for handling reactive acid chlorides.[4][11]

  • Body Protection : A flame-resistant lab coat or a chemical-resistant apron worn over long pants.[4][12]

  • Footwear : Closed-toe shoes are essential.[4]

Engineering Controls & Emergency Preparedness
  • Ventilation : All handling and disposal steps must be performed within a certified and properly functioning chemical fume hood to contain any vapors or gases released during neutralization.[4][11]

  • Emergency Equipment : An emergency safety shower and eyewash station must be readily accessible and unobstructed.[4]

  • Spill Kit : A chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand) and a neutralizing agent (e.g., sodium bicarbonate powder) must be available.[12][13]

Disposal Workflow: A Visual Guide

The following diagram outlines the logical flow for the safe neutralization and disposal of this compound. Each step is detailed in the subsequent protocol.

G cluster_prep Phase 1: Preparation cluster_neutralize Phase 2: Neutralization cluster_dispose Phase 3: Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_solution Prepare 5-10% Sodium Bicarbonate Solution in an Ice Bath prep_hood->prep_solution add_reagent Slowly Add this compound to Bicarbonate Solution prep_solution->add_reagent monitor Monitor and Control Reaction (Gas Evolution, Temperature) add_reagent->monitor warm Allow to Warm to Room Temperature monitor->warm check_ph Verify pH is Neutral (6-8) warm->check_ph collect_waste Collect Aqueous Solution as Hazardous Waste check_ph->collect_waste decon Decontaminate Empty Container collect_waste->decon

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Neutralization & Disposal Protocol

This protocol is designed for the disposal of small, laboratory-scale quantities of this compound.

Preparation of Neutralizing Solution
  • In a chemical fume hood, place a glass beaker, sufficiently large to contain both the neutralizing solution and the reagent with at least 50% excess volume, in a larger container to serve as an ice bath.

  • Prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate. For every 1 gram of this compound to be neutralized, prepare at least 50 mL of this solution. This significant excess ensures complete neutralization and helps dissipate heat.[4]

  • Fill the outer container with ice and water, allowing the bicarbonate solution to cool to below 10°C. Add a magnetic stir bar to the beaker and begin gentle stirring.

Neutralization Procedure
  • With the cold bicarbonate solution stirring, very slowly and in small portions, add the solid this compound to the center of the vortex.

  • You will observe gas evolution (carbon dioxide). CAUTION : The rate of addition must be controlled to prevent vigorous foaming and splashing. If the reaction becomes too vigorous, cease addition immediately until it subsides.[14]

  • After all the this compound has been added, continue stirring the solution in the ice bath for at least 30 minutes.

  • Remove the ice bath and allow the solution to slowly warm to room temperature, stirring for an additional 1-2 hours to ensure the reaction is complete.[15]

Final pH Verification and Waste Collection
  • Once the solution has returned to room temperature and all gas evolution has ceased, check the pH using pH paper or a calibrated pH meter. The final pH must be between 6.0 and 8.0.[4][16]

  • If the solution is still acidic, add more sodium bicarbonate solution until the target pH is achieved.

  • Transfer the neutralized aqueous solution into a properly labeled hazardous waste container designated for corrosive aqueous waste. While some local regulations may permit drain disposal of simple neutralized salt solutions, it is best practice to collect it as chemical waste, as it now contains benzofuran derivatives.[10][17] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[10]

Container Decontamination
  • The now-empty this compound container is still considered hazardous.

  • Carefully rinse the container multiple times with a small amount of the prepared sodium bicarbonate solution, followed by water.[4]

  • Add all rinsates to the hazardous waste container with the neutralized solution.[4]

  • After thorough rinsing, the container can be disposed of as regular laboratory glass or solid waste, according to your facility's procedures.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent injury and further contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Access : Secure the area to prevent entry.

  • PPE : Don the appropriate PPE as described in Section 2.1 before approaching the spill.

  • Containment :

    • DO NOT use water or combustible materials on a neat spill. [4]

    • Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[12]

  • Collection :

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[12]

  • Decontamination :

    • Wipe the spill area with a cloth soaked in a 5-10% sodium bicarbonate solution to neutralize any residue.[4]

    • Follow with a final wipe using a cloth dampened with water.

    • All cleaning materials (gloves, cloths, absorbents) must be collected and disposed of as hazardous waste.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.